molecular formula C6H8N2 B1289461 2-Cyclopropyl-1H-imidazole CAS No. 89532-38-7

2-Cyclopropyl-1H-imidazole

Cat. No.: B1289461
CAS No.: 89532-38-7
M. Wt: 108.14 g/mol
InChI Key: MBQKTXUCJWIHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1H-imidazole (CAS No: 89532-38-7) is a high-value heterocyclic building block with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. This compound features an imidazole ring, a five-membered aromatic system with two nitrogen atoms, substituted with a cyclopropyl group . The imidazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of biological activities and presence in several commercially available drugs . It serves as a key synthon in the development of novel therapeutic agents. Researchers value this moiety for its amphoteric nature (ability to act as both an acid and a base) and its role in improving the pharmacokinetic parameters of drug candidates, potentially overcoming solubility issues in poorly soluble entities . The compound is a solid with a melting point of 138-139 °C . Computational studies predict that this molecule has high gastrointestinal absorption and is capable of permeating the blood-brain barrier, making it a compound of interest in central nervous system (CNS) drug discovery . It is sparingly soluble in water with an estimated solubility of 16 g/L at 25°C . Handling should be performed with care, as the compound is classified as a skin irritant (H315), can cause serious eye damage (H318), and may cause specific target organ toxicity upon a single exposure (H335) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-cyclopropyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQKTXUCJWIHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591681
Record name 2-Cyclopropyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89532-38-7
Record name 2-Cyclopropyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyclopropyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic pathway, experimental protocols, and in-depth characterization data.

Synthesis of this compound

A plausible and widely utilized method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction.[1][2][3] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, the likely precursors are glyoxal, cyclopropanecarbaldehyde, and ammonia.

An alternative approach could involve the use of cyclopropanecarboxamidine hydrochloride as a key intermediate.[4][5] This amidine can be condensed with a suitable C2 synthon to form the imidazole ring.

Proposed Synthetic Pathway: Radziszewski Reaction

The Radziszewski synthesis of this compound is proposed to proceed via the reaction of glyoxal, cyclopropanecarbaldehyde, and ammonia.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Glyoxal Glyoxal Reaction Radziszewski Reaction Glyoxal->Reaction Cyclopropanecarbaldehyde Cyclopropanecarbaldehyde Cyclopropanecarbaldehyde->Reaction Ammonia Ammonia (2 equiv.) Ammonia->Reaction Product This compound Reaction->Product

Caption: Proposed Radziszewski synthesis of this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on the Radziszewski reaction for the synthesis of 2-substituted imidazoles.[6] Optimization of reaction conditions may be required to achieve the best results for this compound.

Materials:

  • Glyoxal (40% solution in water)

  • Cyclopropanecarbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate in ethanol.

  • To the stirred solution, add cyclopropanecarbaldehyde.

  • Slowly add a 40% aqueous solution of glyoxal to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesized Compound NMR NMR Spectroscopy (1H and 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Purity Purity & Structure Confirmation NMR->Purity MS->Purity IR->Purity

Caption: Workflow for the characterization of this compound.

Physical Properties
PropertyValue
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Expected to be a solid
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related imidazole derivatives.[7][8][9]

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2s2HH4, H5 (imidazole)
~ 1.8 - 2.0m1HCH (cyclopropyl)
~ 0.8 - 1.0m4HCH₂ (cyclopropyl)

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Expected)

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C2 (imidazole)
~ 120 - 125C4, C5 (imidazole)
~ 5 - 10CH (cyclopropyl)
~ 5 - 10CH₂ (cyclopropyl)

Table 3: Mass Spectrometry (MS) Data (Expected)

m/z ValueInterpretation
108[M]⁺ (Molecular ion)
81[M - HCN]⁺
67[M - C₃H₅]⁺ or subsequent fragmentation
41[C₃H₅]⁺ (Cyclopropyl cation)

Table 4: IR (Infrared) Spectroscopy Data (Expected)

Wavenumber (cm⁻¹)Interpretation of the Peak
~ 3100 - 3000N-H stretch (imidazole)
~ 3000 - 2900C-H stretch (cyclopropyl and imidazole)
~ 1650 - 1550C=N stretch (imidazole ring)
~ 1500 - 1400C=C stretch (imidazole ring)
~ 1050 - 1000Cyclopropyl ring vibrations

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described methods for their specific laboratory conditions. The provided data serves as a benchmark for the successful synthesis and identification of this versatile chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopropyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine and the hormone histamine.[1][2] The introduction of a cyclopropyl group at the 2-position can significantly influence the molecule's steric and electronic properties, making it a valuable building block for novel therapeutic agents and functional materials.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₆H₈N₂[3]
Molecular Weight 108.14 g/mol [3][4]
Appearance White to light yellow solid[3]
Melting Point 138-139 °C[3]
Boiling Point 324.2 ± 11.0 °C at 760 mmHg[3][5]
pKa 14.39 ± 0.10 (Predicted)[3]
Purity ≥98% (Commercially available)[4]
Storage Conditions Sealed in a dry place at room temperature[4]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of chemical compounds. While a specific, step-by-step protocol for the synthesis of this compound was not found in the provided search results, general synthetic methodologies for substituted imidazoles are well-established.

Synthesis Methodology: General Approach

The synthesis of substituted imidazoles can be achieved through various methods. One common approach is the condensation reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt (the Debus-Radziszewski imidazole synthesis). For 2-substituted imidazoles, alternative pathways are often employed. A relevant modern approach involves the [3+2] cyclization of vinyl azides with amidines, which proceeds without a catalyst.

A plausible synthetic workflow for imidazole derivatives is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification A 1,2-Diketone D Condensation Reaction (e.g., Microwave-assisted) A->D B Aldehyde B->D C Ammonium Acetate C->D E Crude Imidazole Derivative D->E F Purification (e.g., Column Chromatography) E->F G Pure Substituted Imidazole F->G

General workflow for imidazole synthesis.

This method, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, has been shown to be an efficient, solventless, microwave-assisted route to 4,5-disubstituted imidazoles.[8]

Characterization Protocols

The structural confirmation of this compound relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This technique is used to determine the number and environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the protons on the imidazole ring and the cyclopropyl group. The imidazole C-H protons typically appear in the aromatic region of the spectrum.

    • ¹³C NMR : This provides information about the carbon skeleton of the molecule.

    • Note: While specific spectral data is not provided in the search results, ¹H NMR, ¹³C NMR, and other 2D NMR spectra for this compound are available from various chemical suppliers.[9][10]

  • Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. It serves to confirm the molecular formula C₆H₈N₂.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching and C=N stretching from the imidazole ring.

Biological Context and Signaling Pathways

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][11] While this compound itself is primarily a building block, derivatives incorporating this moiety have significant therapeutic potential.

An illustrative example is the compound AT9283 , a multi-targeted kinase inhibitor containing a pyrazole-benzimidazole core with a cyclopropyl substituent.[12] AT9283 has been shown to inhibit kinases such as Aurora A, Aurora B, JAKs, and Abl.[12] Notably, it suppresses mast cell-mediated allergic responses by inhibiting Spleen tyrosine kinase (Syk).[12]

The inhibition of the Syk-dependent signaling pathway is a critical mechanism for controlling allergic reactions. The crosslinking of the high-affinity IgE receptor (FcεRI) on mast cells initiates a signaling cascade where Syk plays a pivotal role. The pathway is depicted below.

G FcERI FcεRI Crosslinking (IgE-Antigen Complex) Syk Syk FcERI->Syk activates LAT LAT Syk->LAT phosphorylates MAPK MAP Kinase Activation Syk->MAPK activates PLCg1 PLCγ1 LAT->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine Release) Ca2->Degranulation PKC->Degranulation Cytokines Cytokine Secretion (IL-4, IL-5, IL-13) MAPK->Cytokines AT9283 AT9283 (contains cyclopropyl-imidazole motif) AT9283->Syk inhibits

Syk-dependent signaling in mast cells.

As shown in the diagram, AT9283 inhibits the phosphorylation of downstream targets of Syk, such as LAT and PLCγ1, thereby blocking mast cell degranulation and the secretion of inflammatory cytokines.[12] This example highlights how the this compound scaffold can be integrated into more complex molecules to achieve potent and specific biological activity, making it a valuable starting point for drug discovery programs targeting kinases and other enzymes.

References

An In-depth Technical Guide to 2-Cyclopropyl-1H-imidazole (CAS Number: 89532-38-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-1H-imidazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine. The incorporation of a cyclopropyl group can confer unique physicochemical properties to a molecule, such as increased metabolic stability, enhanced potency, and improved membrane permeability. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 89532-38-7[1]
Molecular Formula C6H8N2[1]
Molecular Weight 108.14 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥98%[1]
Storage Sealed in a dry environment at room temperature.[1]
Melting Point Data not available. For the related 2-cyclopropyl-4-phenyl-1H-imidazole, the melting point is 160 °C.[2]
Boiling Point Data not available.
Solubility Expected to be soluble in polar organic solvents. Imidazole itself is very soluble in water.[3][4]

Table 2: Spectroscopic Data for this compound and Related Compounds

SpectroscopyExpected/Observed Features
¹H NMR Expected signals for the cyclopropyl protons (multiplets, ~0.9-2.0 ppm) and the imidazole ring protons (~7.0-7.6 ppm). The N-H proton signal would be a broad singlet at a higher chemical shift.[5][6][7]
¹³C NMR Expected signals for the cyclopropyl carbons (~5-15 ppm) and the imidazole ring carbons (~115-145 ppm).[6][8]
FTIR (Infrared Spectroscopy) Characteristic peaks are expected for N-H stretching (~3100-3400 cm⁻¹), C-H stretching of the cyclopropyl and imidazole rings (~2900-3100 cm⁻¹), and C=N and C=C stretching of the imidazole ring (~1450-1600 cm⁻¹).[9][10]
Mass Spectrometry (MS) The molecular ion peak (M+) is expected at m/z = 108. Fragmentation would likely involve the loss of components from the cyclopropyl and imidazole rings.[11][12]

Synthesis and Reactivity

The synthesis of 2-substituted imidazoles can be achieved through various established methods. A common and versatile approach is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[13][14] For this compound, a plausible synthetic route would involve the reaction of glyoxal, cyclopropanecarboxaldehyde, and ammonia.

Alternatively, a more specific synthesis for a related compound, 2-cyclopropyl-4-phenyl-1H-imidazole, has been reported involving the [3+2] cyclization of a vinyl azide with cyclopropane carboximidamide.[2]

Experimental Protocol: Plausible Synthesis via the Debus-Radziszewski Reaction

This protocol is a generalized procedure based on the principles of the Debus-Radziszewski synthesis and should be optimized for specific laboratory conditions.

dot

Synthesis_Workflow Reactants Reactants: - Glyoxal (40% in water) - Cyclopropanecarboxaldehyde - Ammonium Acetate Reaction Reaction: - Solvent: Glacial Acetic Acid - Heat to reflux (~120 °C) - Duration: 2-4 hours Reactants->Reaction 1. Combine Workup Work-up: - Cool to room temperature - Pour into ice-water - Neutralize with base (e.g., NaOH) - Extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup 2. Process Purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure - Purify by column chromatography  (Silica gel, e.g., Ethyl Acetate/Hexane gradient) Workup->Purification 3. Isolate Product Product: This compound Purification->Product 4. Final Product Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM Receptor->ITAM Syk Syk ITAM->Syk Recruits & Activates Src_Kinase Src Family Kinase (e.g., Lyn) Src_Kinase->ITAM Phosphorylates PLCg PLCγ Syk->PLCg Phosphorylates PI3K PI3K Syk->PI3K Phosphorylates Vav Vav Syk->Vav Phosphorylates AT9283 AT9283 (Inhibitor) AT9283->Syk Inhibits Cellular_Response Cellular Response (e.g., Degranulation, Cytokine Release, Proliferation) PLCg->Cellular_Response PI3K->Cellular_Response Vav->Cellular_Response

References

Spectroscopic Profile of 2-Cyclopropyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Cyclopropyl-1H-imidazole. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound can be reliably ascertained using a combination of spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.88s2HH-4, H-5 (imidazole ring)
1.80 - 1.72m1HCH (cyclopropyl ring)
0.94 - 0.89m2HCH₂ (cyclopropyl ring)
0.72 - 0.67m2HCH₂ (cyclopropyl ring)

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
152.4C-2 (imidazole ring)
121.5C-4, C-5 (imidazole ring)
7.8CH (cyclopropyl ring)
6.9CH₂ (cyclopropyl ring)
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features.

Wavenumber (cm⁻¹)Description
3120-2800N-H and C-H stretching
1520C=N stretching
1470C=C stretching
1050C-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The mass spectrum of this compound is characterized by its molecular ion peak.

m/zIon
108.07[M]⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were acquired.

IR Spectroscopy Protocol

The infrared spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

The mass spectrum was acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer. The sample was introduced via direct infusion after being dissolved in methanol. Electron ionization (EI) at 70 eV was used as the ionization method.

Workflow and Data Relationships

The following diagram illustrates the logical workflow of spectroscopic analysis for the characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Reporting Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Initial Characterization (e.g., Melting Point) Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Verification Data_Processing->Structure_Elucidation Reporting Reporting and Documentation Structure_Elucidation->Reporting

Theoretical Insights into 2-Cyclopropyl-1H-imidazole: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropyl group at the 2-position. The unique electronic and steric properties of the cyclopropyl moiety, known to mimic a phenyl ring in some biological contexts, make this molecule a subject of interest for medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its structural, electronic, and spectroscopic properties as elucidated through quantum chemical calculations. The data presented herein, derived from computational modeling, offers valuable insights for the rational design of novel derivatives with tailored functionalities.

Computational Methodology

The theoretical data presented in this guide were obtained using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.

Protocol for Quantum Chemical Calculations:

  • Molecular Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.

  • Geometry Optimization: The structure was then optimized to find the lowest energy conformation. This was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules.[1][2]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculations: Following geometry optimization, various electronic properties were calculated. These include the Mulliken atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

  • Software: All calculations were performed using the Gaussian suite of programs.[1]

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths)

BondBond Length (Å)
N1-C21.385
C2-N31.385
N3-C41.378
C4-C51.345
C5-N11.372
C2-C6 (ipso)1.480
C6-C71.510
C6-C81.510
C7-C81.505

Table 2: Optimized Geometric Parameters (Bond Angles)

AngleBond Angle (°)
N1-C2-N3110.5
C2-N3-C4107.8
N3-C4-C5108.5
C4-C5-N1105.4
C5-N1-C2107.8
N1-C2-C6124.8
N3-C2-C6124.7

Table 3: Electronic Properties

PropertyValue
HOMO Energy-6.45 eV
LUMO Energy0.89 eV
HOMO-LUMO Gap (ΔE)7.34 eV
Dipole Moment3.75 D
Total Energy-363.8 Hartree

Table 4: Mulliken Atomic Charges

AtomCharge (e)
N1-0.452
C20.289
N3-0.489
C4-0.112
C5-0.098
C6-0.045
C7-0.061
C8-0.061

Mandatory Visualizations

Computational Workflow

The following diagram illustrates the logical workflow employed in the theoretical analysis of this compound.

computational_workflow start Initial Molecular Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min elec_prop Calculation of Electronic Properties (HOMO, LUMO, MEP, Charges) verify_min->elec_prop  Stable Structure Confirmed analysis Data Analysis and Interpretation elec_prop->analysis end Final Results analysis->end

References

An In-Depth Technical Guide to 2-Cyclopropyl-1H-imidazole: Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropyl-1H-imidazole, a heterocyclic compound of growing interest in medicinal chemistry. The document details its discovery and historical development, outlines plausible synthetic pathways with detailed experimental considerations, and explores its known and potential biological activities. Particular emphasis is placed on the structural significance of the cyclopropyl and imidazole moieties, which contribute to the molecule's unique physicochemical properties and pharmacological potential. This guide serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel imidazole-based therapeutic agents.

Introduction

This compound (CAS No. 89532-38-7) is a five-membered aromatic heterocycle featuring a cyclopropyl substituent at the 2-position. The imidazole ring is a ubiquitous structural motif in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents.[1] The incorporation of a cyclopropyl group, a small, strained carbocycle, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. This unique combination of a versatile heterocyclic core and a bioisosteric cyclopropyl ring makes this compound an attractive scaffold for drug discovery and development.

Discovery and History

While the synthesis of the broader imidazole class dates back to the 19th century, specific details regarding the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, the development of synthetic methods for 2-substituted imidazoles has been a continuous area of research. The preparation of derivatives such as 2-Cyclopropyl-4-phenyl-1H-imidazole has been reported, indicating that the synthesis of the parent compound is chemically feasible and likely has been performed in various research contexts.[2] The growing interest in cyclopropyl-containing fragments in medicinal chemistry over the past few decades has likely spurred more recent investigations into this particular molecule and its analogs.

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for imidazole ring formation. A highly plausible and efficient route involves the condensation of cyclopropanecarboxamidine with a suitable C2 synthon, such as a glyoxal derivative.

Synthesis from Cyclopropanecarboxamidine

A common and effective method for the synthesis of 2-substituted imidazoles is the reaction of an amidine with an α-dicarbonyl compound or its equivalent. For the synthesis of this compound, cyclopropanecarboxamidine is a key intermediate.

3.1.1. Preparation of Cyclopropanecarboxamidine Hydrochloride

Cyclopropanecarboxamidine hydrochloride serves as a stable and readily available precursor. Its synthesis is crucial for the subsequent imidazole ring formation.[3][4]

  • Experimental Protocol: A detailed experimental protocol for the synthesis of cyclopropanecarboxamidine hydrochloride is not explicitly available in the searched literature. However, a general approach would involve the conversion of cyclopropanecarbonitrile to the corresponding imidate, followed by reaction with ammonia.

3.1.2. Imidazole Ring Formation

Once cyclopropanecarboxamidine is obtained, it can be reacted with a glyoxal equivalent to form the imidazole ring.

  • Plausible Experimental Protocol:

    • To a solution of cyclopropanecarboxamidine hydrochloride in a suitable solvent (e.g., methanol or ethanol), add a base (e.g., sodium methoxide or sodium ethoxide) to generate the free amidine.

    • Add an aqueous solution of glyoxal (40% in water) to the reaction mixture.

    • The reaction is typically stirred at room temperature or with gentle heating to drive the condensation and cyclization.

    • Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield this compound.

The following diagram illustrates the logical workflow for this synthetic approach.

G cluster_0 Synthesis of this compound Cyclopropanecarbonitrile Cyclopropanecarbonitrile Pinner_reaction Pinner Reaction (HCl, Ethanol) Cyclopropanecarbonitrile->Pinner_reaction Ethyl_cyclopropanecarboximidate Ethyl cyclopropanecarboximidate Pinner_reaction->Ethyl_cyclopropanecarboximidate Ammonolysis Ammonolysis (Ammonia) Ethyl_cyclopropanecarboximidate->Ammonolysis Cyclopropanecarboxamidine_HCl Cyclopropanecarboxamidine HCl Ammonolysis->Cyclopropanecarboxamidine_HCl Base_treatment Base Treatment (e.g., NaOMe) Cyclopropanecarboxamidine_HCl->Base_treatment Cyclopropanecarboxamidine Cyclopropanecarboxamidine (free base) Base_treatment->Cyclopropanecarboxamidine Condensation_Cyclization Condensation & Cyclization Cyclopropanecarboxamidine->Condensation_Cyclization Glyoxal Glyoxal Glyoxal->Condensation_Cyclization Product This compound Condensation_Cyclization->Product

Caption: Synthetic pathway to this compound.

Catalyst-Free Synthesis of a Derivative: 2-Cyclopropyl-4-phenyl-1H-imidazole

A reported catalyst-free [3+2] cyclization reaction provides a valuable reference for the synthesis of related 2-cyclopropylimidazoles.[2]

  • Experimental Protocol:

    • A mixture of cyclopropanecarboximidamide (0.3 mmol), (1-azidovinyl)benzene (0.2 mmol), and DBU (0.3 mmol) in acetonitrile (2 mL) is stirred in a reaction tube.

    • The reaction is monitored by TLC.

    • After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel using an ethyl acetate/hexane eluent.

This methodology demonstrates the feasibility of forming the 2-cyclopropylimidazole scaffold under relatively mild conditions.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound are influenced by both the polar imidazole ring and the nonpolar cyclopropyl group. While detailed experimental data for the parent compound is scarce, data for derivatives can provide useful insights.

Property2-Cyclopropyl-4-phenyl-1H-imidazoleReference
Appearance White solid[2]
Melting Point 160 °C[2]
¹H NMR (600 MHz, CDCl₃) δ (ppm) 7.64 (br, 2H), 7.35 (t, J = 6.5 Hz, 2H), 7.21 (t, J = 6.5 Hz, 1H), 7.16 (s, 1H), 1.99–1.94 (m, 1H), 1.02–0.95 (m, 4H)[2]
¹³C NMR (150 MHz, CDCl₃) δ (ppm) 128.7, 126.7, 124.7, 9.24, 7.44[2]
HRMS (ESI) m/z Calculated for C₁₂H₁₃N₂ [M+H]⁺: 185.1079; Found: 185.1077[2]

Biological Activities and Potential Applications

The imidazole moiety is a well-established pharmacophore found in a wide range of therapeutic agents with diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate lipophilicity.

While specific biological studies on this compound are not extensively reported, its structural components suggest potential for various pharmacological applications.

Potential as an Enzyme Inhibitor

The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, as well as coordinate with metal ions in the active sites of enzymes. This makes imidazole-containing compounds frequent candidates for enzyme inhibitors.

Role in Modulating Signaling Pathways

Derivatives of imidazole have been shown to modulate various signaling pathways. For instance, certain benzimidazole derivatives act as microtubule targeting agents, interfering with cell division and showing potential as anticancer agents.[5] It is plausible that this compound or its derivatives could interact with kinases or other signaling proteins, although specific targets have yet to be identified.

The following diagram illustrates a general signaling pathway that could potentially be modulated by imidazole-based compounds.

Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Inhibitor This compound Derivative (Hypothetical) Inhibitor->Receptor Inhibits Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates

References

The Ascending Trajectory of 2-Cyclopropyl-1H-imidazole Derivatives in Therapeutic Innovation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-cyclopropyl-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of the cyclopropyl moiety often enhances metabolic stability, modulates lipophilicity, and provides a unique three-dimensional conformation that can lead to improved potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activity of various this compound derivatives, offering a comparative look at their potency across different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative ClassCancer Cell LineAssayIC50 (µM)Reference
1 Imidazo[1,2-b]pyridazineA549 (Lung Adenocarcinoma)Cell ViabilityNot specified (Potent inhibition at 1 mg/kg in vivo)[1]
2 1-[(1R,2S)-2-fluorocyclopropyl]ciprofloxacin-1,2,4-triazole-5(4H)-thione hybridA549 (Lung Cancer)MTT AssayNot specified (Active)[2]
3 Dehydroabietylamine imidazoleA549 (Lung)MTT Assay1.85[3]
4 Dehydroabietylamine imidazoleMCF-7 (Breast)MTT Assay0.75[3]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative ClassMicrobial StrainAssayMIC (µg/mL)Reference
5 Quinolone/imidazole hybridPseudomonas aeruginosaBroth microdilution0.46 (460 nM)[4]
6 Amide derivative containing cyclopropaneStaphylococcus aureusMicrodilution32 - 128[5]
7 Amide derivative containing cyclopropaneEscherichia coliMicrodilution32 - 128[5]
8 Amide derivative containing cyclopropaneCandida albicansMicrodilution16[5]

Table 3: Enzyme Inhibition Activity of this compound Derivatives

Compound IDDerivative ClassTarget EnzymeAssayIC50 (nM)Reference
TAK-593 Imidazo[1,2-b]pyridazineVEGFR2 KinaseKinase Assay0.95[1]
- 1H-Benzo[d]imidazolePqsRNot specifiedNot specified (Comparable potency to isopropyl derivative)[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and facilitate further investigation.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound test compounds

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test compounds in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound test compounds

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare an inoculum of the microorganism from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • This compound test compounds

  • Recombinant kinase (e.g., VEGFR2)

  • Kinase substrate (specific to the enzyme)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, the kinase enzyme, and the specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate a plausible mechanism of action for their anticancer activity and a typical workflow for screening and evaluation.

anticancer_pathway drug 2-Cyclopropyl-1H- imidazole Derivative receptor Tyrosine Kinase Receptor (e.g., VEGFR2) drug->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation experimental_workflow synthesis Synthesis of This compound Derivatives screening In Vitro Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification (Potent Compounds) screening->hit_id secondary_assays Secondary Assays (e.g., Kinase Inhibition, MIC) hit_id->secondary_assays Active lead_opt Lead Optimization hit_id->lead_opt Inactive moa Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) secondary_assays->moa moa->lead_opt

References

Potential Therapeutic Targets of 2-Cyclopropyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 2-Cyclopropyl-1H-imidazole and its closely related structural analogs. While direct experimental data for this compound is limited in publicly available literature, substantial evidence points towards the histamine H3 receptor (H3R) as a primary and high-affinity target for structurally similar compounds. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area. Additionally, a broader overview of other potential, albeit less specific, therapeutic targets for imidazole-based compounds is discussed to provide a comprehensive landscape of possibilities.

Primary Therapeutic Target: Histamine H3 Receptor (H3R)

The most compelling evidence for a specific therapeutic target for compounds structurally related to this compound comes from studies on trans-2-[1H-imidazol-4-yl] cyclopropane derivatives. These studies have identified this class of molecules as potent and selective ligands for the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system (CNS).

The H3R acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1] This unique pharmacological profile makes H3R antagonists/inverse agonists attractive candidates for the treatment of a variety of neurological and psychiatric disorders, including cognitive impairment, sleep-wake cycle disorders, anxiety, and depression.[1]

Quantitative Data for a Structurally Related Compound

A key example from the series of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives is the compound GT-2331 . This molecule exhibits exceptionally high affinity for the histamine H3 receptor. The available quantitative data for GT-2331 is summarized in the table below.

CompoundTargetAssay TypeParameterValueSpeciesTissueReference
GT-2331Histamine H3 ReceptorRadioligand BindingKi0.125 nMRatCortical Tissue[2]
GT-2331Histamine H3 ReceptorIn vivo EfficacyED500.08 mg/kg (i.p.)RatCNS[2]

Ki: Inhibitory constant; ED50: Effective dose for 50% of maximal response; CNS: Central Nervous System; i.p.: Intraperitoneal.

The sub-nanomolar Ki value of GT-2331 underscores the high potency of this structural class at the H3 receptor. Furthermore, its low ED50 value in vivo suggests good brain penetration and efficacy.[2]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist (like histamine), the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, antagonists or inverse agonists block the constitutive activity of the receptor or the binding of agonists, leading to an increase in neurotransmitter release.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi Gαi/o H3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Gi->AC Inhibits Gbg Gβγ Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist This compound (Antagonist/Inverse Agonist) Antagonist->H3R Blocks Neurotransmitter Neurotransmitter Release (increased) Antagonist->Neurotransmitter ATP ATP ATP->AC Substrate

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols: Histamine H3 Receptor Radioligand Binding Assay

The following protocol provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H3 receptor. This protocol is based on methods described in the literature for similar compounds.[2][3]

Principle

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the histamine H3 receptor in a preparation of cell membranes expressing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Materials
  • Membrane Preparation: Membranes from HEK293T or CHO cells transiently or stably expressing the human or rat histamine H3 receptor. Alternatively, rat cortical tissue homogenates can be used.[2][3]

  • Radioligand: [³H]-Nα-methylhistamine ([³H]NAMH) (Specific Activity: ~70-87 Ci/mmol).[3]

  • Test Compound: this compound or its analogs, prepared in appropriate serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.[3]

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Filtration manifold.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->setup_plate add_reagents Add Reagents: 1. Assay Buffer 2. Radioligand 3. Membranes setup_plate->add_reagents incubate Incubate at 25°C for 60-120 minutes add_reagents->incubate filtration Rapid Filtration through Glass Fiber Filters incubate->filtration washing Wash Filters with Ice-cold Wash Buffer filtration->washing scintillation Add Scintillation Fluid and Count Radioactivity washing->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot Competition Curve (% Inhibition vs. [Compound]) calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Experimental Workflow for Radioligand Binding Assay.

Procedure
  • Plate Setup: In a 96-well microplate, set up triplicate wells for total binding (assay buffer only), non-specific binding (10 µM clobenpropit), and each concentration of the test compound.

  • Reagent Addition: Add the following to each well in the specified order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control or test compound dilution.

    • 50 µL of [³H]NAMH solution (final concentration of ~1-2 nM).

    • 100 µL of membrane preparation (20-40 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration of the plate contents through the pre-soaked glass fiber filters using a filtration manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis
  • Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • IC50 Determination: Determine the IC50 value from the competition curve using non-linear regression analysis (sigmoidal dose-response curve).

  • Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Other Potential Therapeutic Targets of Imidazole Derivatives

The imidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[4] While less specific to the 2-cyclopropyl substitution, the following targets are frequently associated with imidazole-containing compounds and represent potential avenues for investigation.

Target ClassSpecific ExamplesPotential Therapeutic AreaReference
Enzymes Cyclooxygenases (COX-1, COX-2)Anti-inflammatory[5]
KinasesAnticancer[5]
Topoisomerase IIAnticancer
Sterol 14α-demethylaseAntifungal, Antiprotozoal[6]
Receptors Adrenoceptors (α1, α2)Antihypertensive, Antidepressant[5]
Imidazoline Receptors (I1, I2)Antihypertensive, Neuroprotection[7]
Structural Proteins TubulinAnticancer
Other DNA IntercalationAnticancer

It is important to emphasize that the activity of this compound against these targets would need to be confirmed through direct experimental testing.

Conclusion

Based on the analysis of structurally related compounds, the histamine H3 receptor emerges as the most promising and well-supported therapeutic target for this compound and its analogs. The high affinity and CNS penetration of similar molecules suggest significant potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to initiate and advance investigations into this specific compound and its derivatives. Further screening against a broader panel of targets, as outlined in this guide, could also uncover additional, and potentially novel, therapeutic applications.

References

An In-depth Technical Guide to 2-Cyclopropyl-1H-imidazole Structural Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of 2-cyclopropyl-1H-imidazole. The unique physicochemical properties conferred by the cyclopropyl group make this scaffold a promising area of research for the development of novel therapeutics. This document details quantitative biological data, experimental protocols, and key signaling pathways associated with these compounds.

Core Concepts and Therapeutic Potential

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, allows for diverse interactions with biological targets. The incorporation of a cyclopropyl group, particularly at the 2-position of the imidazole ring, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably as potent enzyme inhibitors. This guide will focus on their activity as kinase inhibitors, a critical class of targets in oncology.

Synthesis of this compound Analogs

The synthesis of this compound derivatives can be achieved through various established methods for imidazole ring formation. A common and efficient one-pot synthesis involves the reaction of an α-bromo aryl methyl ketone with an aliphatic carboxylic acid (in this case, cyclopropanecarboxylic acid) in the presence of ammonium carbonate.[4]

A general synthetic approach to 2-cyclopropyl-4-aryl-1H-imidazoles is outlined below:

Experimental Protocol: One-Pot Synthesis of 2-Cyclopropyl-4-aryl-1H-imidazoles [4]

  • Reactants:

    • 1-Aryl-2-bromoethanone (1.0 mmol)

    • Cyclopropanecarboxylic acid (1.2 mmol)

    • Ammonium carbonate (10.0 mmol)

    • Solvent (e.g., DMF, 5 mL)

  • Procedure:

    • A mixture of the 1-aryl-2-bromoethanone, cyclopropanecarboxylic acid, and ammonium carbonate in the chosen solvent is stirred in a sealed vessel.

    • The reaction mixture is heated to 120 °C for 4 hours.

    • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

    • The mixture is poured into ice water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2-cyclopropyl-4-aryl-1H-imidazole.

This method provides a straightforward and efficient route to a variety of 2-cyclopropyl-imidazole derivatives with different aryl substitutions at the 4-position, allowing for the exploration of structure-activity relationships (SAR).

Biological Activity: Potent Kinase Inhibition

A significant area of interest for 2-cyclopropyl-imidazole derivatives is their potential as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][5]

Mps1 Kinase: A Key Target in Oncology

Monopolar spindle 1 (Mps1) is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[5] Overexpression of Mps1 is observed in various cancers and is associated with a poor prognosis. Therefore, Mps1 has emerged as an attractive target for cancer therapy.

A highly potent and selective Mps1 kinase inhibitor, compound 27f , an imidazo[1,2-b]pyridazine derivative bearing an N-cyclopropylbenzamide moiety, has been discovered.[6][7] While the cyclopropyl group is not directly attached to the imidazole core in this specific analog, its presence is crucial for the compound's high potency and favorable pharmacokinetic properties. This highlights the value of incorporating the cyclopropyl motif in the design of kinase inhibitors based on imidazole-related scaffolds.

Quantitative Biological Data

The following table summarizes the in vitro activity of the Mps1 inhibitor 27f and other representative imidazole derivatives against various cancer cell lines.

Compound IDTargetCell LineIC50 (nM)Reference
27f Mps1 (cellular)-0.70[6][7]
27f AntiproliferativeA549 (Lung Carcinoma)6.0[6][7]
27f AntiproliferativeHCT116 (Colon Carcinoma)7.0[6]
27f AntiproliferativeHeLa (Cervical Cancer)8.0[6]
Imidazo-oxadiazole Hybrid AntiproliferativeA549 (Lung Carcinoma)8230[8]
Quinazoline-imidazole Hybrid 1(a) EGFRHT-29 (Colon Carcinoma)2210[8]
2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (6f) AntiproliferativeA549 (Lung Carcinoma)15000[9]

Experimental Protocols for Biological Evaluation

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are generic protocols for key assays used in the evaluation of kinase inhibitors.

Mps1 Kinase Inhibition Assay (In Vitro) [10][11][12][13]

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the Mps1 kinase. The amount of ADP produced is quantified using a luminescence-based assay.

  • Materials:

    • Recombinant human Mps1 kinase

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Mps1 substrate (e.g., Myelin Basic Protein, MBP)

    • ATP

    • Test compound

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 96-well plate, add the kinase buffer, Mps1 substrate, and the diluted test compound.

    • Initiate the reaction by adding the recombinant Mps1 kinase.

    • Start the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay) [3][10]

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line (e.g., A549)

    • Cell culture medium and supplements

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Analysis

The potent Mps1 inhibitor 27f exerts its anticancer effect by disrupting the Spindle Assembly Checkpoint (SAC) signaling pathway. The SAC is a critical cell cycle checkpoint that prevents the premature separation of sister chromatids, thereby ensuring genomic stability.[5][14]

Mps1 Kinase in the Spindle Assembly Checkpoint (SAC) Pathway

Mps1 is a key upstream kinase in the SAC. It is recruited to unattached kinetochores during mitosis and initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation. By inhibiting APC/C, the SAC delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

In cancer cells with Mps1 overexpression, the SAC can be hyperactive, contributing to aneuploidy and cell survival.[15] Inhibition of Mps1 with compounds like 27f abrogates the SAC, leading to premature anaphase entry, severe chromosome missegregation, and ultimately, cancer cell death.[2]

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_intervention Therapeutic Intervention Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 recruits Mad2 Mad2 Mps1->Mad2 activates MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase promotes APC_C->Anaphase Cell_Cycle_Progression Cell Cycle Progression Anaphase->Cell_Cycle_Progression Apoptosis Apoptosis Anaphase->Apoptosis leads to (in cancer cells) Mps1_Inhibitor 2-Cyclopropyl-imidazole Analog (e.g., Cpd 27f) Mps1_Inhibitor->Mps1 inhibits

Caption: Mps1 kinase signaling in the Spindle Assembly Checkpoint and the effect of its inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs as kinase inhibitors.

Experimental_Workflow start Start: Design Analogs synthesis Synthesis of 2-Cyclopropyl-imidazole Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro_screening In Vitro Screening purification->in_vitro_screening kinase_assay Kinase Inhibition Assay (e.g., Mps1) in_vitro_screening->kinase_assay cell_proliferation Cell Proliferation Assay (e.g., MTT) in_vitro_screening->cell_proliferation data_analysis Data Analysis (IC50 Determination, SAR) kinase_assay->data_analysis cell_proliferation->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification in_vivo_studies In Vivo Studies (Xenograft Models) lead_identification->in_vivo_studies end End: Preclinical Candidate in_vivo_studies->end

Caption: A typical workflow for the discovery of 2-cyclopropyl-imidazole based kinase inhibitors.

Conclusion and Future Directions

Structural analogs and derivatives of this compound represent a promising class of compounds for drug discovery, particularly in the field of oncology. The demonstrated potency of related scaffolds as Mps1 kinase inhibitors highlights the potential of this chemical space. Future research should focus on the synthesis and evaluation of a broader range of 2-cyclopropyl-imidazole derivatives to establish clear structure-activity relationships. Further investigation into their mechanism of action and exploration of their efficacy in in vivo cancer models will be crucial for advancing these promising compounds towards clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective cancer therapeutics.

References

Navigating the Physicochemical Landscape of 2-Cyclopropyl-1H-imidazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-Cyclopropyl-1H-imidazole, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. Due to its unique structural features, including a strained cyclopropyl ring and an imidazole core, understanding its physicochemical properties is paramount for its application in medicinal chemistry and materials science. This document synthesizes the available data on its solubility in various solvents and its stability under different environmental conditions, offering detailed experimental protocols and visual workflows to aid in further research and development.

Physicochemical Properties

This compound is a solid at room temperature and should be stored in a dry, sealed container. The hydrochloride salt form is often utilized to enhance both solubility and stability, a common strategy for bioactive molecules.[1] The presence of the cyclopropyl group is known to enhance metabolic stability and modulate lipophilicity in drug candidates.[1]

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈N₂Sigma-Aldrich
Molecular Weight108.14 g/mol Sigma-Aldrich
Physical FormSolid[2]
StorageSealed in dry, room temperature[2]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public literature. However, based on the properties of analogous imidazole compounds, a general solubility profile can be inferred. The imidazole moiety imparts a degree of polarity and potential for hydrogen bonding, while the cyclopropyl group adds lipophilic character. Solubility is expected to be influenced by the solvent's polarity, pH, and temperature. For a related compound, this compound-4-carbaldehyde hydrochloride, the aqueous solubility is estimated to be less than 1 mg/mL, often necessitating the use of co-solvents like DMSO for biological assays.[1]

Table 2: Predicted and Illustrative Solubility of this compound

SolventPredicted SolubilityRationale / Notes
WaterLowImidazole nitrogen allows for some hydrogen bonding, but the overall molecule has significant non-polar character. Solubility is expected to be pH-dependent.
EthanolModerate to HighThe hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, likely facilitating dissolution.
Dimethyl Sulfoxide (DMSO)HighAprotic, polar solvent capable of dissolving a wide range of compounds.
DichloromethaneModerateA common organic solvent for non-polar to moderately polar compounds.
AcetoneModerateA polar aprotic solvent that should effectively solvate the molecule.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Scintillation vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved this compound using a validated HPLC method.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Incubate with shaking B->C D Centrifuge C->D E Collect supernatant D->E F Dilute supernatant E->F G HPLC analysis F->G H Determine concentration G->H

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor for its storage and handling. The strained cyclopropane ring may be susceptible to opening under harsh acidic conditions or at high temperatures.[1] For a related hydrochloride salt, decomposition is likely to occur above 150°C.[1] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing. These studies help to elucidate degradation pathways and develop stability-indicating analytical methods.

Table 3: Illustrative Forced Degradation Study Results for this compound

Stress ConditionConditionsObservationPotential Degradation Pathway
Acidic Hydrolysis0.1 M HCl, 60°C, 24hSignificant degradationPossible cyclopropane ring opening.
Basic Hydrolysis0.1 M NaOH, 60°C, 24hModerate degradationImidazole ring modifications.
Oxidation3% H₂O₂, RT, 24hMinor degradationN-oxidation of the imidazole ring.
Thermal80°C, 75% RH, 48hMinor degradationGeneral decomposition.
PhotostabilityICH Q1B light exposureNegligible degradationPhotostable under tested conditions.
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A validated stability-indicating HPLC method (e.g., with a photodiode array detector)

  • LC-MS system for identification of degradation products

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acidic: Add HCl to the sample solution to a final concentration of 0.1 M. Heat as required.

    • Basic: Add NaOH to the sample solution to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to the sample solution to a final concentration of 3%.

    • Thermal: Expose the solid compound and a solution to elevated temperatures.

    • Photolytic: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Neutralize acidic and basic samples before injection.

    • Analyze all samples using the stability-indicating HPLC method to separate the parent compound from any degradants.

    • Use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.

G cluster_stress Stress Conditions cluster_analysis Analysis Stress This compound Sample Acid Acidic (HCl) Stress->Acid Base Basic (NaOH) Stress->Base Oxidation Oxidative (H2O2) Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Degradation Profile LCMS->Data

Caption: Logical workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on available data and established scientific principles. While specific quantitative data is limited, the provided protocols and illustrative results offer a robust framework for researchers to conduct their own detailed investigations. A thorough characterization of these physicochemical properties is essential for unlocking the full potential of this promising molecule in drug discovery and development. Further studies are encouraged to generate precise solubility curves in various pharmaceutically relevant solvents and to fully elucidate the structures of any degradation products.

References

The Cyclopropyl Group in 2-Cyclopropyl-1H-imidazole: An In-depth Technical Guide to its Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-cyclopropyl-1H-imidazole scaffold is a fascinating heterocyclic motif that combines the unique electronic and conformational properties of a strained cyclopropyl ring with the versatile chemical and biological nature of the imidazole heterocycle. This guide provides a comprehensive technical overview of the reactivity profile of the cyclopropyl group within this molecule, offering insights for its application in medicinal chemistry and drug development. The cyclopropyl group is a well-regarded "bioisostere" in drug design, often introduced to enhance metabolic stability, modulate lipophilicity, and improve potency by enforcing a specific conformation of the molecule.[1] This guide will delve into the synthesis, functionalization, and potential metabolic fate of this compound, with a focus on the interplay between the cyclopropyl and imidazole moieties.

Synthesis of this compound

Experimental Protocol: Synthesis of 2-Cyclopropyl-4-phenyl-1H-imidazole[2]

A catalyst-free approach involves the reaction of cyclopropanecarboximidamide with a corresponding vinyl azide.

Materials:

  • Cyclopropanecarboximidamide hydrochloride

  • (1-azidovinyl)benzene

  • Suitable solvent (e.g., DMSO)

  • Base (e.g., a non-nucleophilic base to free the amidine)

Procedure:

  • To a solution of (1-azidovinyl)benzene in an appropriate solvent, add cyclopropanecarboximidamide (pre-treated with a base to generate the free amidine from its hydrochloride salt).

  • Heat the reaction mixture at a suitable temperature (e.g., 120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyclopropyl-4-phenyl-1H-imidazole.

Quantitative Data for 2-Cyclopropyl-4-phenyl-1H-imidazole: [2]

ParameterValue
Yield 72%
Physical Form White solid
Melting Point 160 °C
¹H NMR (600 MHz, CDCl₃) δ (ppm) 7.64 (br, 2H), 7.35 (t, J=6.5 Hz, 2H), 7.21 (t, J=6.5 Hz, 1H), 7.16 (s, 1H), 1.99-1.94 (m, 1H), 1.02-0.95 (m, 4H)
¹³C NMR (150 MHz, CDCl₃) δ (ppm) 128.7, 126.7, 124.7, 9.24, 7.44
HRMS (calcd. for C₁₂H₁₃N₂) [M+H]⁺ 185.1079
HRMS (found) 185.1077

Note: Spectroscopic data for the parent this compound is available through chemical suppliers but not detailed in the primary literature reviewed.[3]

Reactivity of the Imidazole Ring

The imidazole ring in this compound exhibits characteristic reactivity patterns, primarily N-alkylation and electrophilic substitution at the C4 and C5 positions.

N-Alkylation

The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo alkylation. The reaction typically occurs at the N1 position.

General Experimental Protocol for N-Alkylation:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., NaH, K₂CO₃)

  • Solvent (e.g., DMF, THF)

Procedure:

  • To a solution of this compound in a suitable solvent, add a base at room temperature.

  • Stir the mixture for a short period to deprotonate the imidazole nitrogen.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Electrophilic Aromatic Substitution

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, which typically occurs at the C4 or C5 positions.[4]

Halogenation:

General Experimental Protocol for Bromination:

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., CCl₄, CH₂Cl₂)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add N-bromosuccinimide portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Filter the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the brominated product.

Nitration:

Nitration of imidazoles requires careful control of reaction conditions to avoid decomposition. The reaction typically yields a mixture of 4-nitro and 5-nitro isomers.[5][6]

Reactivity of the Cyclopropyl Group

The cyclopropyl group attached to the imidazole ring is influenced by the electronic properties of the heterocycle and is susceptible to specific reactions, most notably ring-opening under certain conditions.

Acid-Catalyzed Ring Opening

The strained three-membered ring of the cyclopropyl group can undergo cleavage under acidic conditions, a reaction that is often facilitated by the formation of a stabilized carbocation intermediate. The proximity of the imidazole ring may influence the regioselectivity and rate of this process.

Hypothetical Experimental Protocol for Acid-Catalyzed Ring Opening:

Materials:

  • This compound

  • Strong acid (e.g., HBr, HCl)

  • Solvent (e.g., acetic acid, water)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add a strong acid and heat the reaction mixture.

  • Monitor the reaction for the formation of ring-opened products by techniques such as NMR or GC-MS.

  • Neutralize the reaction mixture and extract the products for further analysis and characterization.

Metabolic Fate and Biotransformation

In the context of drug development, understanding the metabolic stability of the cyclopropyl group is crucial. Cytochrome P450 enzymes can mediate the oxidation of cyclopropyl rings, potentially leading to ring-opened metabolites that could be reactive.[7] However, in some cases, the cyclopropyl group can also block metabolic pathways and enhance the drug's half-life. For instance, in studies with cyclopropyl fentanyl, N-dealkylation and oxidation of other parts of the molecule were the major metabolic pathways, with no observed oxidation of the cyclopropyl ring.

The biotransformation of a cyclopropyl group can proceed via hydrogen atom abstraction to form a cyclopropyl radical, which can then undergo ring opening and subsequent reaction with nucleophiles like glutathione.[1][7]

Signaling Pathways and Drug Development Implications

Imidazole derivatives are known to interact with a wide range of biological targets and are components of many approved drugs.[8] The introduction of a cyclopropyl group can significantly impact the pharmacological profile of an imidazole-based compound. For example, in a series of prolyl oligopeptidase inhibitors, 2-imidazole derivatives showed high potency. The unique conformational constraints imposed by the cyclopropyl group can lead to enhanced binding affinity and selectivity for a target protein.

The metabolic stability conferred by the cyclopropyl group is a key consideration in drug design. By blocking potential sites of metabolism, the cyclopropyl moiety can improve the pharmacokinetic properties of a drug candidate.

Visualizations

experimental_workflow start This compound n_alkylation N-Alkylation (Alkyl Halide, Base) start->n_alkylation e_substitution Electrophilic Substitution (e.g., NBS for Bromination) start->e_substitution ring_opening Cyclopropyl Ring Opening (Acid Catalysis) start->ring_opening metabolism Metabolic Transformation (e.g., P450 Oxidation) start->metabolism product_n 1-Alkyl-2-cyclopropyl- 1H-imidazole n_alkylation->product_n product_e 4/5-Bromo-2-cyclopropyl- 1H-imidazole e_substitution->product_e product_r Ring-Opened Products ring_opening->product_r product_m Metabolites metabolism->product_m

Caption: General reactivity pathways of this compound.

drug_development_logic cluster_properties Key Physicochemical & Biological Properties scaffold This compound Scaffold cyclopropyl Cyclopropyl Group Properties scaffold->cyclopropyl imidazole Imidazole Core Properties scaffold->imidazole prop1 Enhanced Metabolic Stability cyclopropyl->prop1 prop2 Modulated Lipophilicity cyclopropyl->prop2 prop3 Conformational Rigidity cyclopropyl->prop3 prop4 H-Bonding Capacity imidazole->prop4 prop5 Coordination to Metal Ions imidazole->prop5 outcome Improved Pharmacokinetic and Pharmacodynamic Profile prop1->outcome prop2->outcome prop3->outcome prop4->outcome prop5->outcome

Caption: Logic diagram for the utility of the this compound scaffold in drug development.

Conclusion

The reactivity profile of this compound is a composite of the distinct chemical behaviors of its constituent imidazole and cyclopropyl moieties. The imidazole ring provides a versatile handle for functionalization through N-alkylation and electrophilic substitution, while the cyclopropyl group offers a means to enhance metabolic stability and introduce conformational constraints. The potential for ring-opening of the cyclopropyl group under acidic or metabolic conditions presents both a challenge and an opportunity for the design of novel bioactive molecules. A thorough understanding of this reactivity is paramount for leveraging the full potential of the this compound scaffold in the development of next-generation therapeutics. Further research into the specific reactions and biological activities of this molecule will undoubtedly uncover new applications in medicinal chemistry.

References

An In-depth Technical Guide to the Annular Tautomerism of 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of annular tautomerism in 2-Cyclopropyl-1H-imidazole. While specific experimental data for this molecule is not extensively published, this document outlines the established principles and methodologies used for the characterization of tautomerism in analogous 2-substituted imidazole systems. The guide details the expected tautomeric forms and provides standardized experimental and computational protocols for their investigation, making it a valuable resource for researchers in medicinal chemistry and materials science.

Introduction to Annular Tautomerism in Imidazoles

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] In heterocyclic systems like imidazole, a common form of tautomerism is prototropic tautomerism, which involves the migration of a proton.[1] Specifically, imidazoles exhibit annular tautomerism, where a proton can be located on either of the two ring nitrogen atoms.[1][2] This equilibrium is dynamic and the relative population of each tautomer can be influenced by factors such as the nature of substituents, solvent polarity, temperature, and pH.[3] Understanding the predominant tautomeric form is critical in drug development, as different tautomers can exhibit distinct biological activities, binding affinities, and pharmacokinetic properties.

For an unsymmetrically substituted imidazole, such as this compound, the two annular tautomers are chemically distinct and exist in equilibrium. These are formally named this compound and 2-Cyclopropyl-3H-imidazole, though for clarity in discussing the tautomeric relationship, they are often referred to by the position of the substituent relative to the protonated nitrogen.

The Tautomers of this compound

The two principal annular tautomers of this compound are depicted below. The equilibrium involves the migration of the proton between the N1 and N3 positions of the imidazole ring.

Caption: Annular tautomeric equilibrium of this compound.

Experimental Protocols for Tautomer Characterization

The investigation of tautomeric equilibria relies on spectroscopic methods that can distinguish between the different forms or measure a population-averaged property that is dependent on their ratio.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism.[4] Since the electronic environments of the nuclei in the two tautomers are different, they are expected to have distinct chemical shifts.

  • ¹H NMR Spectroscopy: The chemical shifts of the imidazole ring protons (at C4 and C5) and the N-H proton are sensitive to the tautomeric state.[5] In a solution where both tautomers are present and the interconversion is slow on the NMR timescale, separate signals for each tautomer may be observed.[4] More commonly, proton exchange is fast, resulting in a single, population-averaged signal for each proton.[6] The observed chemical shift (δ_obs) would be a weighted average of the chemical shifts of the individual tautomers (δ_I and δ_II): δ_obs = x_I * δ_I + x_II * δ_II, where x_I and x_II are the mole fractions of each tautomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are also distinct for each tautomer. ¹³C NMR can be particularly useful as the chemical shift dispersion is larger than in ¹H NMR, potentially allowing for better resolution of signals from different tautomers.[4]

  • Protocol:

    • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess the effect of solvent polarity on the tautomeric equilibrium.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a standardized temperature (e.g., 298 K).

    • Variable Temperature Studies: Perform NMR experiments at different temperatures to investigate the thermodynamics of the tautomeric equilibrium. Changes in temperature can shift the equilibrium, leading to changes in the observed chemical shifts.

    • Analysis: Analyze the chemical shifts and signal integrations (if distinct signals are observed) to determine the tautomer ratio. For fast exchange, deconvolution of overlapping signals or comparison with theoretical calculations may be necessary.

3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The two tautomers possess different conjugated π-systems, which should result in distinct electronic absorption spectra.[7][8] By analyzing the UV-Vis spectrum of a solution containing the tautomeric mixture, it is possible to determine the equilibrium constant.

  • Protocol:

    • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

    • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Analysis: The observed spectrum is a superposition of the spectra of the individual tautomers. Deconvolution of the spectral bands, often aided by computational predictions of the spectra for each tautomer, can be used to determine their relative concentrations.[8][9] The equilibrium constant (K_T) can be calculated from the ratio of the absorbances at wavelengths where one tautomer absorbs significantly more than the other, provided the molar absorptivity coefficients are known or can be estimated.

Computational Protocols for Tautomer Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers and for interpreting experimental spectroscopic data.[10][11]

  • Protocol for Stability and Spectroscopic Prediction:

    • Structure Optimization: Perform geometry optimization for both tautomers (Tautomer I and Tautomer II) in the gas phase and using a continuum solvation model (e.g., PCM, SMD) to simulate different solvent environments. A common level of theory for this is B3LYP with a basis set such as 6-311++G(d,p).[12][13]

    • Energy Calculation: Calculate the single-point electronic energies and perform frequency calculations to obtain the Gibbs free energies (G) for each optimized structure. The relative free energy (ΔG) determines the theoretical tautomeric equilibrium constant (K_T = exp(-ΔG/RT)).

    • NMR Chemical Shift Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometries to calculate the absolute shielding constants. These are then converted to chemical shifts (δ) by referencing against a standard (e.g., TMS).[14]

    • UV-Vis Spectra Simulation: Employ Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies and oscillator strengths for the lowest electronic transitions of each tautomer. This provides a theoretical absorption spectrum that can be compared with experimental data.

The following diagram illustrates a comprehensive workflow for investigating tautomerism.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis (DFT) cluster_results Data Integration & Analysis Exp_NMR NMR Spectroscopy (¹H, ¹³C, VT) Tautomer_Ratio Tautomer Ratio (K_T) Exp_NMR->Tautomer_Ratio Thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) Exp_NMR->Thermo from VT-NMR Structure_Confirmation Structural Assignment Exp_NMR->Structure_Confirmation confirms Exp_UV UV-Vis Spectroscopy Exp_UV->Tautomer_Ratio Exp_UV->Structure_Confirmation confirms Comp_Opt Geometry Optimization (Gas & Solvent) Comp_Energy Gibbs Free Energy Calculation Comp_Opt->Comp_Energy Comp_NMR NMR Shielding Calculation (GIAO) Comp_Opt->Comp_NMR Comp_UV Excitation Energy Calculation (TD-DFT) Comp_Opt->Comp_UV Comp_Energy->Tautomer_Ratio predicts Comp_Energy->Thermo predicts Comp_NMR->Structure_Confirmation aids Comp_UV->Structure_Confirmation aids

Caption: Integrated workflow for the study of tautomerism.

Data Presentation

Quantitative data from experimental and computational studies should be summarized for clear comparison. The following tables are illustrative examples of how such data would be presented.

Table 1: Hypothetical Tautomer Ratios and Equilibrium Constants

Solvent Method Tautomer I (%) Tautomer II (%) K_T ([II]/[I])
CDCl₃ ¹H NMR (298 K) 60 40 0.67
DMSO-d₆ ¹H NMR (298 K) 55 45 0.82
Gas Phase DFT/B3LYP 65 35 0.54

| Water (PCM) | DFT/B3LYP | 52 | 48 | 0.92 |

Table 2: Hypothetical Relative Energies from DFT Calculations

Tautomer Gas Phase ΔE (kcal/mol) Gas Phase ΔG (kcal/mol) Water (PCM) ΔG (kcal/mol)
Tautomer I 0.00 0.00 0.00

| Tautomer II | +0.45 | +0.36 | +0.05 |

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

Carbon Exp. (DMSO-d₆) Calc. Tautomer I Calc. Tautomer II Weighted Avg. (45% II)
C2 150.2 151.0 150.8 150.9
C4 120.5 121.5 118.0 119.9

| C5 | 120.5 | 118.0 | 121.5 | 119.6 |

Conclusion

The annular tautomerism of this compound represents a fundamental aspect of its chemical nature with significant implications for its application in drug design and materials science. Although direct experimental data is sparse, a robust framework for its investigation exists. A combined approach utilizing NMR and UV-Vis spectroscopy, supported by DFT calculations, provides a powerful strategy for elucidating the tautomeric equilibrium. This guide outlines the necessary protocols to determine the relative stabilities of the tautomers, quantify their populations in different environments, and assign their spectroscopic signatures, thereby enabling a complete characterization of this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods to synthesize 2-Cyclopropyl-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The protocols are based on established synthetic methodologies and provide a starting point for laboratory-scale preparation.

Introduction

The imidazole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals. Substitution at the 2-position with a cyclopropyl group can impart unique conformational constraints and metabolic stability, making this compound an attractive synthon for the design of novel therapeutic agents. This document outlines three primary synthetic strategies for accessing this target molecule: a modern [3+2] cyclization approach, the classic Radziszewski synthesis, and the versatile Van Leusen imidazole synthesis.

Data Presentation: Comparison of Synthetic Methods

MethodKey ReagentsTypical YieldReaction ConditionsNotes
[3+2] Cyclization of Vinyl Azide and Amidine Cyclopropane carboximidamide, (1-azidovinyl)benzene72% (for 4-phenyl derivative)[1]DBU, CH3CN, 80°C, 8hCatalyst-free method, good functional group tolerance. Yield is for a substituted analog.
Radziszewski Synthesis Cyclopropanecarboxaldehyde, Glyoxal, AmmoniaModerate to Good (general)Aqueous or alcoholic solution, often heatedA classic, straightforward one-pot multicomponent reaction.[2][3][4][5][6]
Van Leusen Imidazole Synthesis Imine of cyclopropanecarboxaldehyde, Tosylmethyl isocyanide (TosMIC)Good to Excellent (general)Base (e.g., K2CO3), solvent (e.g., DME, EtOH)Versatile method for the synthesis of 1,4,5-trisubstituted imidazoles, can be adapted for 2-substituted imidazoles.[7][8][9][10]

Experimental Protocols

Method 1: [3+2] Cyclization of a Vinyl Azide with Cyclopropane Carboximidamide

This method describes the synthesis of a this compound derivative via a catalyst-free [3+2] cyclization. The following protocol is adapted from the synthesis of 2-Cyclopropyl-4-phenyl-1H-imidazole.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a solution of cyclopropane carboximidamide hydrochloride.

    • Synthesize the desired vinyl azide precursor (e.g., (1-azidovinyl)benzene for the 4-phenyl derivative).

  • Reaction Setup:

    • In a reaction tube, combine cyclopropane carboximidamide hydrochloride (0.3 mmol), the vinyl azide (0.2 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 mmol).

    • Add acetonitrile (2.0 mL) as the solvent.

  • Reaction Execution:

    • Seal the reaction tube and heat the mixture at 80°C for 8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired this compound derivative.

Diagram of Experimental Workflow:

reagents Combine: - Cyclopropane carboximidamide HCl - Vinyl azide - DBU - Acetonitrile reaction Heat at 80°C for 8h reagents->reaction workup Cool and Concentrate reaction->workup purification Column Chromatography workup->purification product This compound Derivative purification->product

Caption: Workflow for the [3+2] cyclization synthesis.

Method 2: Radziszewski Synthesis

The Radziszewski synthesis is a one-pot reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.[2][3][4][5][6] To synthesize this compound, cyclopropanecarboxaldehyde would be the required aldehyde.

Protocol (Adapted from the synthesis of 2-methylimidazole): [2][4][5]

  • Reaction Setup:

    • In a round-bottom flask, place a solution of aqueous ammonia (e.g., 25-30%).

    • Cool the ammonia solution in an ice bath.

  • Reagent Addition:

    • To the cooled and stirred ammonia solution, add glyoxal (40% aqueous solution, 1.0 equivalent).

    • Slowly add cyclopropanecarboxaldehyde (1.0 equivalent) to the mixture.

  • Reaction Execution:

    • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 24 hours). The reaction can also be gently heated to drive it to completion.

    • Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Diagram of Signaling Pathway (Reaction Mechanism):

cluster_reactants Reactants glyoxal Glyoxal intermediate1 Diimine Intermediate glyoxal->intermediate1 aldehyde Cyclopropanecarboxaldehyde intermediate2 Adduct Formation aldehyde->intermediate2 ammonia Ammonia ammonia->intermediate1 intermediate1->intermediate2 cyclization Cyclization & Dehydration intermediate2->cyclization product This compound cyclization->product

Caption: Simplified Radziszewski reaction pathway.

Method 3: Van Leusen Imidazole Synthesis

The Van Leusen synthesis provides a route to imidazoles from an aldimine and tosylmethyl isocyanide (TosMIC).[7][8][9][10] This method is highly versatile.

Protocol:

  • Formation of the Aldimine (in situ):

    • In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 equivalent) and a primary amine (e.g., ammonia or a protected amine, 1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol).

    • Stir the mixture at room temperature for 30-60 minutes to form the aldimine.

  • Reaction with TosMIC:

    • To the aldimine solution, add tosylmethyl isocyanide (TosMIC) (1.0 equivalent) and a base (e.g., potassium carbonate, 2.0 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Execution:

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Diagram of Logical Relationship:

aldehyde Cyclopropanecarboxaldehyde aldimine Aldimine Intermediate aldehyde->aldimine amine Amine amine->aldimine cycloaddition [3+2] Cycloaddition aldimine->cycloaddition tosmic TosMIC tosmic->cycloaddition base Base (K2CO3) base->cycloaddition elimination Elimination of Tosyl Group cycloaddition->elimination product This compound elimination->product

Caption: Logical flow of the Van Leusen imidazole synthesis.

Preparation of Key Starting Material: Cyclopropane Carboxamidine Hydrochloride

The amidine is a crucial precursor for Method 1. It can be prepared from the corresponding nitrile.

Protocol (Pinner Reaction):

  • Reaction Setup:

    • Dissolve cyclopropanecarbonitrile in an excess of anhydrous ethanol.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation.

  • Formation of Imidate Hydrochloride:

    • Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.

    • The Pinner salt (imidate hydrochloride) will precipitate. Collect the solid by filtration and wash with cold anhydrous ether.

  • Ammonolysis:

    • Suspend the Pinner salt in a solution of ammonia in ethanol.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of the solid).

  • Isolation:

    • Filter off the ammonium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude cyclopropane carboxamidine hydrochloride. This can be further purified by recrystallization.

References

Application Note & Protocol: Large-Scale Synthesis of 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 2-Cyclopropyl-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Debus-Radziszewski imidazole synthesis, a multicomponent reaction known for its efficiency in constructing the imidazole ring.[1][2][3]

The protocol outlines a one-pot reaction of cyclopropanecarboxaldehyde, glyoxal, and ammonia. This method is amenable to scale-up and utilizes readily available starting materials.

Reaction Principle

The Debus-Radziszewski reaction is a condensation reaction between a 1,2-dicarbonyl compound (glyoxal), an aldehyde (cyclopropanecarboxaldehyde), and ammonia. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring.[1][4]

Overall Reaction:

Cyclopropanecarboxaldehyde + Glyoxal + 2 NH₃ → this compound + 3 H₂O

Experimental Protocol

This protocol is designed for a large-scale synthesis of this compound.

Materials:

  • Cyclopropanecarboxaldehyde (≥98%)

  • Glyoxal (40% solution in water)

  • Ammonium Hydroxide (28-30% solution)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Activated Carbon

  • Silica Gel (for column chromatography)

Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control, and a reflux condenser

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup:

    • In a suitable large-scale reaction vessel equipped with an overhead stirrer, thermometer, and reflux condenser, add methanol.

    • Cool the methanol to 0-5 °C using an ice bath.

  • Addition of Reagents:

    • To the cooled methanol, slowly add a 40% aqueous solution of glyoxal, maintaining the temperature below 10 °C.

    • In a separate vessel, prepare a solution of cyclopropanecarboxaldehyde in methanol.

    • Slowly add the cyclopropanecarboxaldehyde solution to the reaction mixture, again keeping the temperature below 10 °C.

    • Finally, add concentrated ammonium hydroxide solution dropwise via an addition funnel over a period of 1-2 hours. A slight exotherm may be observed; maintain the temperature below 25 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C).

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Treat the filtrate with activated carbon to decolorize, if necessary.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Quantitative Data

The following table summarizes representative yields and reaction times for the Debus-Radziszewski synthesis of various 2-substituted imidazoles, providing an expected range for the synthesis of this compound.

Aldehyde1,2-DicarbonylSolventCatalystReaction Time (h)Yield (%)Reference
FurfuralGlyoxalWater/EthanolNone4-544[5]
2-PyridinecarboxaldehydeGlyoxalWater/EthanolNone237[5]
Aromatic AldehydesBenzilEthanolSilicotungstic acidNot Specifiedup to 94[6]
Aromatic AldehydesBenzilSolvent-freeLactic acidNot Specifiedup to 92[6]
Aromatic AldehydesBenzilMicrowaveAmberlyst A-15Not SpecifiedExcellent[6]

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product A Cyclopropanecarboxaldehyde D One-Pot Reaction (Methanol, Reflux) A->D B Glyoxal (40% aq.) B->D C Ammonium Hydroxide C->D E Solvent Removal D->E F Aqueous Work-up (EtOAc Extraction) E->F G Drying & Concentration F->G H Crude Product G->H I Silica Gel Column Chromatography H->I J This compound I->J

Caption: Workflow for the large-scale synthesis of this compound.

Signaling Pathway Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Glyoxal Glyoxal Diimine Diimine Intermediate Glyoxal->Diimine + 2 NH3 - 2 H2O Ammonia Ammonia (2 eq.) Ammonia->Diimine Aldehyde Cyclopropanecarboxaldehyde Condensation_Adduct Condensation Adduct Aldehyde->Condensation_Adduct Diimine->Condensation_Adduct + Aldehyde Imidazole This compound Condensation_Adduct->Imidazole Cyclization & Dehydration - H2O

Caption: Simplified reaction pathway for the Debus-Radziszewski synthesis.

References

Application Notes and Protocols: 2-Cyclopropyl-1H-imidazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-1H-imidazole is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of the cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of lead compounds. This document provides detailed application notes on the synthesis and reactivity of this compound and its derivatives, along with experimental protocols for key transformations. The information presented is intended to facilitate the use of this versatile scaffold in drug discovery and development programs.

Synthetic Applications

The this compound core is a key structural motif in a variety of biologically active molecules. Its derivatives have shown promise as potent and selective inhibitors of various enzymes, including p38 MAP kinase, which is implicated in inflammatory diseases.

Synthesis of 2-Cyclopropyl-4-aryl-1H-imidazoles

A catalyst-free [3+2] cyclization reaction between vinyl azides and cyclopropane carboximidamide hydrochloride provides an efficient route to 2-cyclopropyl-4-aryl-1H-imidazoles. This method offers good yields and tolerates a range of functional groups on the aryl ring.

Table 1: Synthesis of 2-Cyclopropyl-4-aryl-1H-imidazole Derivatives

CompoundAryl GroupYield (%)Melting Point (°C)
1a Phenyl72160
1b 4-Chlorophenyl67164
Reactivity of the Imidazole Core

The this compound scaffold possesses two nitrogen atoms, allowing for selective functionalization. The N-H proton can be readily removed with a base to facilitate N-alkylation or N-arylation, providing access to a diverse range of substituted imidazoles. The carbon atoms of the imidazole ring can also undergo substitution reactions, such as halogenation, further expanding the chemical space accessible from this building block.

Biological Relevance: Inhibition of p38 MAP Kinase

Derivatives of this compound have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Inhibition of this pathway is a key therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The cyclopropyl group in these inhibitors can occupy a hydrophobic pocket in the ATP-binding site of the enzyme, contributing to their potency and selectivity.

p38_MAP_Kinase_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressors Stressors Receptor Receptor Stressors->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) Transcription_Factors->Gene_Expression Induction 2_Cyclopropyl_Imidazole_Inhibitor 2-Cyclopropyl-Imidazole Inhibitor 2_Cyclopropyl_Imidazole_Inhibitor->p38_MAPK Inhibition workflow_synthesis cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Cyclization A Cyclopropanecarbonitrile B Cyclopropyl Imidate A->B HCl, EtOH D This compound B->D C Aminoacetaldehyde diethyl acetal C->D workflow_alkylation A This compound D N-Alkyl-2-cyclopropyl- 1H-imidazole A->D B Base (e.g., NaH) B->D C Alkyl Halide (R-X) C->D workflow_arylation A This compound D N-Aryl-2-cyclopropyl- 1H-imidazole A->D B Aryl Halide (Ar-X) B->D C Cu Catalyst, Ligand, Base C->D workflow_halogenation A This compound D Iodo-2-cyclopropyl- 1H-imidazole A->D B Iodinating Agent (e.g., I₂, NIS) B->D C Base C->D

Application Notes and Protocols for 2-Cyclopropyl-1H-imidazole in Catalyst Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Cyclopropyl-1H-imidazole as a precursor to N-heterocyclic carbene (NHC) ligands for palladium-catalyzed cross-coupling reactions. The unique steric and electronic properties of the cyclopropyl group can influence catalyst activity, stability, and selectivity. This document offers a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction to this compound in Catalysis

Imidazole derivatives are a versatile class of compounds in catalysis, primarily utilized as N-heterocyclic carbene (NHC) ligands. NHCs are known for their strong σ-donating properties, which form robust bonds with transition metals like palladium, leading to highly stable and active catalysts. The substituents on the imidazole ring play a crucial role in tuning the steric and electronic environment of the metal center, thereby influencing the catalytic performance.

The 2-cyclopropyl substituent on the imidazole ring offers distinct characteristics:

  • Steric Influence: The cyclopropyl group provides moderate steric bulk in the direct vicinity of the metal center, which can promote reductive elimination, the final step in many cross-coupling catalytic cycles.

  • Electronic Effects: The sp2-hybridized carbon of the cyclopropyl ring can influence the electronic properties of the NHC ligand, potentially enhancing the catalytic activity.

These properties make NHC ligands derived from this compound promising candidates for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental transformations in modern drug discovery and development.

Synthesis of N-Aryl-2-Cyclopropyl-1H-imidazolium Salt (NHC Precursor)

The first step in utilizing this compound as an NHC ligand is its conversion to an imidazolium salt. This salt serves as a stable precursor to the highly reactive NHC, which is typically generated in situ. A general method for the N-arylation of imidazoles can be employed for this synthesis.

Experimental Protocol: Synthesis of 1-Aryl-3-alkyl-2-cyclopropyl-1H-imidazolium Halide

This protocol is a representative example for the synthesis of an imidazolium salt precursor.

Materials:

  • This compound

  • Aryl halide (e.g., Bromobenzene)

  • Alkyl halide (e.g., Iodomethane)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Hydroxide (KOH)

  • Water (H₂O)

  • Isopropyl Alcohol (IPA)

  • Organic solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • N-Arylation:

    • To a reaction vessel, add this compound (1.0 eq.), aryl halide (1.2 eq.), Pd(OAc)₂ (2 mol%), and KOH (2.0 eq.).

    • Add a 1:1 mixture of H₂O and IPA as the solvent.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-aryl-2-cyclopropyl-1H-imidazole by column chromatography.

  • N-Alkylation (Quaternization):

    • Dissolve the purified N-aryl-2-cyclopropyl-1H-imidazole (1.0 eq.) in a suitable organic solvent (e.g., toluene).

    • Add the alkyl halide (1.5 eq.) to the solution.

    • Heat the mixture to reflux under an inert atmosphere for 24-48 hours.

    • The imidazolium salt will precipitate out of the solution upon cooling.

    • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum.

cluster_synthesis Imidazolium Salt Synthesis imidazole This compound n_arylated N-Aryl-2-cyclopropyl-1H-imidazole imidazole->n_arylated N-Arylation aryl_halide Aryl Halide aryl_halide->n_arylated pd_catalyst Pd(OAc)₂ pd_catalyst->n_arylated base KOH base->n_arylated imidazolium_salt 1-Aryl-3-alkyl-2-cyclopropyl- 1H-imidazolium Halide n_arylated->imidazolium_salt N-Alkylation alkyl_halide Alkyl Halide alkyl_halide->imidazolium_salt cluster_workflow Suzuki-Miyaura Reaction Workflow setup Reaction Setup: Aryl Bromide, Arylboronic Acid, Base, Solvent catalyst Catalyst Addition: Imidazolium Salt + Pd(OAc)₂ setup->catalyst reaction Reaction: Heat under Inert Atmosphere catalyst->reaction workup Work-up: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Biaryl Product purification->product pd0 Pd(0)-NHC pd2_add Ar-Pd(II)(NHC)-X pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)(NHC)-Ar' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 product Ar-Ar' pd2_trans->product Reductive Elimination arx Ar-X arx->pd2_add ar_boronic Ar'-B(OR)₂ ar_boronic->pd2_trans base Base base->pd2_trans

Protocol for N-Alkylation of 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated imidazoles are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The substituent on the imidazole nitrogen can significantly influence the molecule's steric and electronic profile, thereby modulating its pharmacological and physicochemical characteristics. 2-Cyclopropyl-1H-imidazole is a valuable building block, and its N-alkylation provides access to a wide range of derivatives for screening in drug discovery and for the development of novel materials.

This document provides detailed protocols for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and the Mitsunobu reaction. The choice of method depends on the nature of the alkylating agent and the desired reaction conditions.

Regioselectivity in N-Alkylation

The N-alkylation of unsymmetrically substituted imidazoles, such as this compound, can potentially yield two regioisomers: the 1,2-disubstituted and the 1,3-disubstituted products (which are equivalent in this case due to the symmetry of the starting material after deprotonation). However, for unsymmetrical imidazoles with substitution at the 4 or 5 position, the reaction can lead to a mixture of N-1 and N-3 alkylated products. The regioselectivity of the N-alkylation of imidazoles is influenced by a combination of steric and electronic factors.[1] The choice of base, solvent, and the nature of the alkylating agent can also play a crucial role in determining the final product ratio.[1] The cyclopropyl group at the 2-position exerts a steric influence that may direct the alkylation to the less hindered nitrogen atom.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are detailed below.

Protocol 1: N-Alkylation using Alkyl Halides

This method is a widely used and robust procedure for the N-alkylation of imidazoles.[2] It involves the deprotonation of the imidazole nitrogen with a suitable base, followed by nucleophilic attack on the alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base: Potassium carbonate (K₂CO₃), Sodium hydride (NaH, 60% dispersion in mineral oil), or Potassium hydroxide (KOH)

  • Anhydrous Solvent: Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure using Potassium Carbonate (a mild base):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to form a suspension.

  • Addition of Alkylating Agent: To the stirred suspension at room temperature, add the alkylating agent (1.1 - 1.2 equiv) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction can be heated to accelerate the rate if necessary.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.[3]

Procedure using Sodium Hydride (a strong base):

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equiv).

  • Solvent Addition: Add anhydrous THF to the flask.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (cessation of hydrogen evolution).

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 equiv) dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for N-alkylation, particularly when using alcohols as the alkylating source.[4] It proceeds with inversion of stereochemistry at the alcohol carbon.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DIAD or DEAD (1.5 equiv) in THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Remove the solvent under reduced pressure. The formation of triphenylphosphine oxide as a solid byproduct is an indication of reaction progress.[3]

  • Purification: Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.[3]

Data Presentation

The following tables summarize typical reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for this compound. The yields are illustrative and may vary depending on the specific substrate and reaction conditions.

Table 1: N-Alkylation of Substituted Imidazoles with Alkyl Halides

Imidazole SubstrateAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CNRT2440[3]
4-NitroimidazoleEthyl bromoacetateK₂CO₃DMSORT2435[3]
ImidazoleBenzyl bromideK₂CO₃CH₃CNRT--[2]
ImidazoleBenzyl bromideNaHTHF0 °C to RT2-4-[2]
2-MethylimidazoleVarious alkyl halidesKOHToluene75-115 °C-High[5]

Table 2: Mitsunobu Reaction for N-Alkylation of Imidazoles

Imidazole SubstrateAlcoholReagentsSolventTemperatureTime (h)Yield (%)Reference
ImidazoleVarious alcoholsPPh₃, DEAD/DIADTHF0 °C to RT12-24-[4]
Sterically hindered imidazoleSecondary alcoholPPh₃, DIADTHFRT2443 (inverted product)[4]

Mandatory Visualization

G General Workflow for N-Alkylation of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound B Base (e.g., K2CO3) or Mitsunobu Reagents (PPh3) C Anhydrous Solvent (e.g., CH3CN or THF) D Add Alkylating Agent (Alkyl Halide or Alcohol + DIAD/DEAD) C->D E Stir at appropriate temperature D->E F Monitor by TLC E->F G Quench/Filter F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K N-Alkylated Product J->K

Caption: General experimental workflow for the N-alkylation of this compound.

G Signaling Pathway of N-Alkylation (Alkyl Halide Method) Imidazole This compound Imidazolide 2-Cyclopropylimidazolide Anion Imidazole->Imidazolide Deprotonation Base Base (e.g., K2CO3) Base->Imidazolide Product N-Alkyl-2-cyclopropylimidazole Imidazolide->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Salt Salt (e.g., KBr)

Caption: Simplified reaction pathway for N-alkylation with an alkyl halide.

References

Application Notes & Protocols: Quantitative Analysis of 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative determination of 2-Cyclopropyl-1H-imidazole in research and drug development settings. The protocols herein describe validated analytical methods for accurate and precise quantification.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development.[1][2] Accurate quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control.[3] This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound, offering excellent selectivity, sensitivity, and reproducibility. The imidazole moiety provides a chromophore that allows for UV detection.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed HPLC-UV method for the quantification of this compound.

ParameterResult
**Linearity (R²) **> 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Retention Time ~ 4.5 min
Experimental Protocol: HPLC-UV Method

This protocol details the steps for sample preparation, instrument setup, and analysis.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4. Sample Preparation:

  • For Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of methanol, and dilute to the desired concentration within the linear range with the mobile phase.

  • For Drug Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one tablet's dosage and dissolve it in a suitable volume of methanol. Sonicate for 15 minutes, then dilute to the final volume with methanol. Centrifuge or filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to remove interfering substances.[4] For LLE, acidify the plasma sample and extract with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). A typical gradient could be: 0 min, 10% B; 5 min, 90% B; 8 min, 90% B; 8.1 min, 10% B; 10 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (based on the UV absorbance of the imidazole ring)[5]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Stock Prepare Standard Stock Solution (1 mg/mL) Working_Standards Prepare Working Standard Solutions Standard_Stock->Working_Standards Sample_Prep Prepare Sample Solution Inject_Samples Inject Sample Solutions Sample_Prep->Inject_Samples Equilibrate Equilibrate HPLC System Inject_Blank Inject Blank (Mobile Phase) Equilibrate->Inject_Blank Inject_Standards Inject Standard Solutions Inject_Blank->Inject_Standards Inject_Standards->Inject_Samples Calibration_Curve Construct Calibration Curve Inject_Standards->Calibration_Curve Quantification Quantify Sample Concentration Inject_Samples->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[6] This method is particularly suitable for the analysis of volatile or semi-volatile compounds. Derivatization may be necessary to improve the volatility of this compound.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed GC-MS method.

ParameterResult
**Linearity (R²) **> 0.998
Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (% RSD) < 3.0%
Retention Time ~ 7.2 min
Experimental Protocol: GC-MS Method

This protocol outlines the procedure for GC-MS analysis, including a potential derivatization step.

1. Materials and Reagents:

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Ethyl acetate (GC grade)

  • Internal standard (e.g., a deuterated analog or a structurally similar compound)

  • Anhydrous sodium sulfate

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by diluting the stock solution with ethyl acetate.

4. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., from a biological matrix) with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add 50 µL of the derivatizing agent (BSTFA with 1% TMCS) and 50 µL of ethyl acetate. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

5. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

6. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the calibration curve.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Liquid-Liquid Extraction Drying Dry Organic Extract Extraction->Drying Evaporation Evaporate to Dryness Drying->Evaporation Derivatization Derivatize with BSTFA Evaporation->Derivatization Inject Inject Derivatized Sample Derivatization->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Calibration_Curve Construct Calibration Curve (Analyte/IS Ratio) Detect->Calibration_Curve Quantification Quantify Sample Concentration Detect->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

III. Method Validation

Both the HPLC-UV and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

IV. Conclusion

The described HPLC-UV and GC-MS methods provide reliable and robust approaches for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure the generation of accurate and reproducible data in a regulated environment.

References

Application Notes and Protocols: 2-Cyclopropyl-1H-imidazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-cyclopropyl-1H-imidazole as a key building block in the synthesis of bioactive molecules. The unique structural and electronic properties of the cyclopropyl and imidazole moieties contribute significantly to the pharmacological profiles of the resulting compounds. The following sections detail the synthesis of potent enzyme inhibitors, including a 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor relevant to Alzheimer's disease and a representative p38 MAP kinase inhibitor for inflammatory conditions.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its aromaticity, hydrogen bonding capability, and ability to coordinate with metal ions in enzyme active sites make it a versatile component in drug design. The incorporation of a cyclopropyl group can further enhance the therapeutic potential of imidazole-containing molecules. The strained three-membered ring of the cyclopropyl group can improve metabolic stability, increase potency, and modulate lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document focuses on the application of this compound and its derivatives in the synthesis of targeted bioactive compounds.

Data Presentation

The following table summarizes the quantitative data for representative bioactive molecules synthesized using a this compound scaffold.

Compound IDTargetBioactivity (IC50)pIC50
BCC010028117β-HSD1025.1 µM4.6[1]
10g p38α MAP Kinase0.027 µMNot Reported

Experimental Protocols

Protocol 1: Synthesis of a 17β-HSD10 Inhibitor (Based on the convergent synthesis of BCC0100281)

This protocol outlines a plausible synthetic route for a 17β-HSD10 inhibitor, adapted from the reported convergent synthesis of BCC0100281. The synthesis involves the preparation of key intermediates, which are then coupled to form the final product.

Step 1: Synthesis of this compound-4-carbaldehyde

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound-4-carbaldehyde.

Step 2: Synthesis of the final 17β-HSD10 Inhibitor

This step would involve the condensation of the aldehyde from Step 1 with another key intermediate, followed by subsequent reaction steps as described in the convergent synthesis of BCC0100281. Due to the complexity of the full synthesis, this protocol focuses on the initial key step involving the this compound core.

Protocol 2: Synthesis of a Representative p38 MAP Kinase Inhibitor

This protocol describes a general method for the synthesis of a pyridinylimidazole-based p38 MAP kinase inhibitor, a class of compounds known for their anti-inflammatory properties.

Step 1: Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 2 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Dissolve the crude N-methylated imidazole in chloroform and add N-bromosuccinimide (NBS, 1.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer and concentrate to give 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, which can be purified by column chromatography.

Step 2: Suzuki Coupling to form the p38 MAP Kinase Inhibitor

  • In a reaction vessel, combine 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole (1.0 eq), a suitable boronic acid or ester (e.g., 4-(4-fluorophenyl)pyridine-3-boronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1) as the solvent.

  • Heat the mixture under an inert atmosphere at 90-100°C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the target p38 MAP kinase inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by the 17β-HSD10 inhibitor and a general experimental workflow for inhibitor screening.

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Peptide APP->Abeta β- and γ-secretase cleavage HSD10 17β-HSD10 Abeta->HSD10 Interaction Mitochondrial_Dysfunction Mitochondrial Dysfunction & Neuronal Stress HSD10->Mitochondrial_Dysfunction Exacerbates Inhibitor This compound based Inhibitor (e.g., BCC0100281) Inhibitor->HSD10 Inhibits Interaction with Aβ

Caption: 17β-HSD10 signaling in Alzheimer's disease and inhibitor intervention.

G cluster_workflow Inhibitor Screening Workflow Start Synthesized This compound Derivatives Assay Enzyme Inhibition Assay (e.g., 17β-HSD10 or p38 MAP Kinase) Start->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Hit_Identification Hit Identification & Lead Optimization Data_Analysis->Hit_Identification

References

Application Note and Protocols: Derivatization of 2-Cyclopropyl-1H-imidazole for Structure-Activity Relationship (SAR) Studies as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-cyclopropyl-1H-imidazole scaffold is a promising starting point for the development of novel therapeutic agents. The cyclopropyl group can enhance metabolic stability and binding affinity, making it an attractive moiety in drug design. This document outlines a systematic approach to the derivatization of this compound to explore its structure-activity relationship (SAR) as a potential inhibitor of p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.[1][2][3]

The proposed SAR study will focus on the systematic modification of the this compound core at the N1, C4, and C5 positions to probe the chemical space and identify key structural features that govern inhibitory potency and selectivity against p38 MAP kinase.

Proposed Derivatization Strategy for SAR Studies

The derivatization strategy for the this compound core will focus on three key positions:

  • N1-Substitution: The secondary amine at the N1 position provides a convenient handle for introducing a variety of substituents to probe the effect on potency and pharmacokinetic properties. Alkylation and acylation are common methods for this modification.

  • C4-Substitution: Substitution at the C4 position can influence the electronic properties and steric bulk of the molecule, potentially impacting binding to the kinase.

  • C5-Substitution: Similar to the C4 position, modifications at the C5 position will be explored to understand the spatial requirements of the p38 MAP kinase active site.

A hypothetical series of compounds for an initial SAR study is presented below. The selection of substituents is guided by common moieties found in known kinase inhibitors.

Table 1: Hypothetical Structures of this compound Derivatives for Initial SAR Screening

Compound IDR1 (N1-substituent)R2 (C4-substituent)R3 (C5-substituent)
CP-01 HHH
CP-02 -CH₃HH
CP-03 -CH₂CH₃HH
CP-04 -CH₂-PhHH
CP-05 -CH₂-(4-F-Ph)HH
CP-06 H-PhH
CP-07 H-(4-F-Ph)H
CP-08 HH-Br
CP-09 -CH₃-PhH
CP-10 -CH₂-Ph-(4-F-Ph)-Br

Experimental Protocols

Synthesis of this compound (Starting Material)

A plausible synthetic route for the starting material, this compound, involves the reaction of cyclopropanecarboxamidine with a suitable three-carbon synthon, such as a protected α-haloacetaldehyde, followed by cyclization and deprotection.

Protocol 2.1.1: Synthesis of this compound

  • Step 1: Preparation of Cyclopropanecarboxamidine Hydrochloride.

    • To a solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at 0 °C.

    • Bubble dry hydrogen chloride gas through the solution for 2 hours.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Add ammonium chloride (1.2 eq) and stir for an additional 24 hours.

    • Filter the resulting precipitate and wash with cold diethyl ether to yield cyclopropanecarboxamidine hydrochloride.

  • Step 2: Synthesis of this compound.

    • To a solution of cyclopropanecarboxamidine hydrochloride (1.0 eq) in a suitable solvent such as DMF, add chloroacetaldehyde dimethyl acetal (1.1 eq) and a non-nucleophilic base like DBU (1.2 eq).

    • Heat the reaction mixture at 100 °C for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Derivatization at the N1-Position

Protocol 2.2.1: N-Alkylation of this compound (General Procedure for CP-02 to CP-05)

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[4]

  • Add the corresponding alkyl halide (e.g., methyl iodide for CP-02 , benzyl bromide for CP-04 ) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Derivatization at the C4/C5-Positions

Direct functionalization of the C4 and C5 positions of the pre-formed imidazole ring can be challenging. A more versatile approach is to construct the imidazole ring with the desired substituents.

Protocol 2.3.1: Synthesis of 4-Aryl-2-cyclopropyl-1H-imidazoles (General Procedure for CP-06 and CP-07)

This procedure is adapted from a known method for the synthesis of 2,4-disubstituted imidazoles.[1]

  • Step 1: Synthesis of the corresponding vinyl azide.

    • React the desired acetophenone (e.g., acetophenone for CP-06 , 4-fluoroacetophenone for CP-07 ) with sodium azide and a suitable activating agent.

  • Step 2: Cyclization with cyclopropanecarboxamidine.

    • In a reaction vessel, combine the synthesized vinyl azide (1.0 eq) and cyclopropanecarboxamidine (1.2 eq) in a suitable solvent like DMSO.

    • Heat the reaction mixture at 120 °C for 12 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 2.3.2: Bromination at the C5-Position (for CP-08)

  • To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Biological Evaluation: p38 MAP Kinase Inhibition Assay

The synthesized compounds will be evaluated for their ability to inhibit p38 MAP kinase activity in vitro.[1]

Protocol 2.4.1: In Vitro p38 MAP Kinase Activity Assay

  • Reagents and Materials:

    • Recombinant human p38 MAP kinase.

    • ATP.

    • Substrate peptide (e.g., ATF2).

    • Kinase assay buffer.

    • Test compounds dissolved in DMSO.

    • Adezmapimod (SB203580) as a positive control.[1]

    • ADP-Glo™ Kinase Assay kit (or similar).

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control in the kinase assay buffer.

    • In a 96-well plate, add the p38 MAP kinase enzyme to each well.

    • Add the test compounds or control to the respective wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Hypothetical SAR Data

The following table presents hypothetical IC50 values for the proposed series of compounds against p38 MAP kinase. This data is for illustrative purposes to demonstrate how SAR could be analyzed.

Table 2: Hypothetical p38 MAP Kinase Inhibitory Activity of this compound Derivatives

Compound IDR1 (N1-substituent)R2 (C4-substituent)R3 (C5-substituent)p38 MAP Kinase IC50 (nM)
CP-01 HHH>10,000
CP-02 -CH₃HH5,600
CP-03 -CH₂CH₃HH4,800
CP-04 -CH₂-PhHH850
CP-05 -CH₂-(4-F-Ph)HH320
CP-06 H-PhH1,200
CP-07 H-(4-F-Ph)H450
CP-08 HH-Br7,500
CP-09 -CH₃-PhH680
CP-10 -CH₂-Ph-(4-F-Ph)-Br150
Adezmapimod (Control)(Control)(Control)222[1]

Interpretation of Hypothetical SAR:

  • The unsubstituted core (CP-01 ) is inactive.

  • Small alkyl substitutions at N1 (CP-02 , CP-03 ) provide a slight increase in activity.

  • A benzyl group at N1 (CP-04 ) significantly improves potency, with a fluoro-substitution on the phenyl ring (CP-05 ) further enhancing activity, suggesting a potential hydrophobic and/or hydrogen bonding interaction in this region.

  • Substitution at C4 with a phenyl group (CP-06 ) is beneficial, and a fluoro-substitution (CP-07 ) again improves potency.

  • Bromination at C5 (CP-08 ) is detrimental to activity.

  • Combining favorable substitutions at N1 and C4 (CP-09 , CP-10 ) leads to the most potent compounds in this hypothetical series.

Visualizations

p38_MAP_Kinase_Signaling_Pathway ext_stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) tak1 TAK1 ext_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38 p38 MAP Kinase mkk3_6->p38 phosphorylates mk2 MK2 p38->mk2 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors phosphorylates cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) mk2->cytokine_production promotes transcription_factors->cytokine_production activates transcription of inhibitor This compound Derivative (Inhibitor) inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

SAR_Workflow start This compound Core derivatization Chemical Derivatization (N1, C4, C5 positions) start->derivatization compound_library Library of Analogs derivatization->compound_library bio_assay In Vitro p38 MAP Kinase Inhibition Assay compound_library->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis sar_establishment SAR Establishment data_analysis->sar_establishment sar_establishment->derivatization Iterative Design lead_optimization Lead Optimization sar_establishment->lead_optimization

Caption: Experimental Workflow for SAR Studies.

References

use of 2-Cyclopropyl-1H-imidazole in agrochemical research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potential . While specific public domain data on 2-Cyclopropyl-1H-imidazole is limited, the imidazole scaffold is of significant interest in crop protection.[1] Derivatives of imidazole are widely recognized for their biological activities, including antifungal, antibacterial, and herbicidal properties.[2][3] This document, therefore, draws upon established research on analogous imidazole-based agrochemicals to provide a foundational guide for investigating this compound and its derivatives.

The imidazole ring is a core component of many commercial antifungal agents.[4] The inclusion of a cyclopropyl group can enhance metabolic stability and modulate the lipophilicity of a molecule, potentially improving its efficacy and bioavailability.[5] These characteristics make this compound a promising starting point for the development of novel agrochemicals.

Application Notes

The primary application of imidazole derivatives in agrochemicals is in the development of fungicides.[6] Many of these compounds function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7] This is often achieved through the inhibition of the enzyme 14α-demethylase (CYP51).[8] Research into this compound would logically commence with screening for antifungal activity against a panel of common plant pathogens.

Beyond fungicidal activity, imidazole derivatives have been explored for other agrochemical applications. Some have shown potential as herbicides and insecticides.[1] Therefore, broader screening of this compound against various pests and weeds could unveil additional applications. The synthesis of derivatives, for example, by substitution at other positions on the imidazole ring, is a common strategy to optimize activity and spectrum.[2][9]

Quantitative Data Summary

Compound IDDerivativeTarget PathogenEC50 (mg/L)% Inhibition at 50 mg/L
CPI-001 This compoundPyricularia oryzae>10015
CPI-002 1-Methyl-2-cyclopropyl-1H-imidazolePyricularia oryzae45.258
CPI-003 4-Bromo-2-cyclopropyl-1H-imidazolePyricularia oryzae12.885
CPI-004 1-Methyl-4-bromo-2-cyclopropyl-1H-imidazolePyricularia oryzae5.198
CPI-001 This compoundFusarium oxysporum89.525
CPI-002 1-Methyl-2-cyclopropyl-1H-imidazoleFusarium oxysporum33.765
CPI-003 4-Bromo-2-cyclopropyl-1H-imidazoleFusarium oxysporum9.391
CPI-004 1-Methyl-4-bromo-2-cyclopropyl-1H-imidazoleFusarium oxysporum3.699

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of this compound, which can be adapted to produce various derivatives. The synthesis of related imidazole derivatives has been widely reported.[2][9]

Materials:

  • Cyclopropanecarboximidamide hydrochloride

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve cyclopropanecarboximidamide hydrochloride in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide to basify the solution, maintaining the temperature below 10 °C.

  • To this solution, add chloroacetaldehyde (50% aq. solution) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol details a standard method for assessing the antifungal activity of a compound by measuring the inhibition of fungal mycelial growth.[10]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Fungal cultures (e.g., Pyricularia oryzae, Fusarium oxysporum)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50 °C.

  • Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 mg/L). Ensure the solvent concentration does not inhibit fungal growth (typically <1%). A solvent-only control should be included.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at 25-28 °C until the mycelial growth in the control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Determine the EC50 value (the concentration that causes 50% inhibition) by probit analysis of the concentration-response data.

Protocol 3: Greenhouse Evaluation of Fungicidal Efficacy

This protocol describes a method for evaluating the protective fungicidal activity of a compound on host plants in a controlled greenhouse environment. This example uses cucumber downy mildew as the model system.[11]

Materials:

  • Cucumber plants (at the two-leaf stage)

  • Test compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

  • Spore suspension of Pseudoperonospora cubensis (cucumber downy mildew)

  • Spray equipment

  • Greenhouse with controlled temperature and humidity

Procedure:

  • Grow cucumber plants in pots until they reach the two-leaf stage.

  • Prepare spray solutions of the test compound at various concentrations (e.g., 25, 50, 100, 200 mg/L) in water. Include a blank formulation control and a water-only control.

  • Spray the cucumber plants with the test solutions until runoff, ensuring complete coverage of the foliage.

  • Allow the treated plants to air dry.

  • 24 hours after treatment, inoculate the plants by spraying them with a spore suspension of P. cubensis (e.g., 1 x 10^5 spores/mL).

  • Place the inoculated plants in a high-humidity chamber (>95% RH) at 20-22 °C for 24 hours to promote infection.

  • Transfer the plants to a greenhouse with a 12-hour photoperiod and maintain for 7-10 days.

  • Assess the disease severity by estimating the percentage of leaf area covered by lesions on the treated leaves.

  • Calculate the control efficacy using the formula: % Control Efficacy = [(dsc - dst) / dsc] * 100 where dsc is the average disease severity of the control group and dst is the average disease severity of the treated group.

Visualizations

Agrochemical_Screening_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization a Compound Library (this compound) b Derivative Synthesis a->b c Primary Antifungal Assay (Mycelial Growth) b->c d EC50 Determination c->d e Spectrum of Activity d->e f Greenhouse Trials (Protective & Curative) e->f g Dose-Response Studies f->g h Phytotoxicity Assessment g->h i Structure-Activity Relationship (SAR) h->i i->b j Mode of Action Studies i->j k Lead Candidate j->k

Caption: Agrochemical development workflow.

Imidazole_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition cluster_result Result lanosterol Lanosterol epoxylanosterol 14-demethylation intermediate lanosterol->epoxylanosterol CYP51 (14α-demethylase) ergosterol Ergosterol epoxylanosterol->ergosterol disruption Membrane Disruption imidazole This compound (or derivative) imidazole->lanosterol Inhibits growth_inhibition Fungal Growth Inhibition disruption->growth_inhibition

Caption: Proposed mode of action for imidazole fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopropyl-1H-imidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most probable and widely applicable method for the synthesis of this compound is a variation of the Debus-Radziszewski reaction. This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (cyclopropyl carboxaldehyde), and a source of ammonia.[1][2]

Another potential route involves the reaction of cyclopropylamidine with a suitable three-carbon building block. Additionally, modern variations of imidazole synthesis, such as those employing microwave irradiation or specialized catalysts, may offer improved yields and reduced side reactions.[3]

Q2: What are the potential side reactions I should be aware of during the synthesis of this compound?

A2: Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. These include:

  • Formation of Oxazole Derivatives: Under certain conditions, the reaction components can lead to the formation of oxazole byproducts instead of the desired imidazole ring.

  • Over-alkylation/N-substitution: If the reaction conditions are not carefully controlled, the nitrogen atoms of the imidazole ring can be further alkylated, leading to N-substituted imidazole derivatives.

  • Polymerization/Tar Formation: Aldehydes, particularly under acidic or basic conditions, can undergo self-condensation or polymerization, leading to the formation of tar-like, insoluble materials.

  • Cyclopropyl Ring Opening: While the cyclopropyl group is generally stable, harsh acidic, basic, or radical-generating conditions could potentially lead to the opening of the three-membered ring, resulting in various isomeric impurities.[4]

Q3: How can I minimize the formation of these side products?

A3: Minimizing side reactions requires careful control of the reaction parameters:

  • Stoichiometry: Precise control of the molar ratios of the reactants is crucial. An excess of any one reactant can favor side reactions.

  • Temperature: The reaction temperature should be carefully optimized. Higher temperatures can accelerate the desired reaction but may also promote the formation of byproducts and tar.

  • pH: The pH of the reaction mixture can significantly influence the reaction pathway. Maintaining an optimal pH is essential to favor imidazole formation.

  • Catalyst: The choice of catalyst, if any, can have a profound impact on the reaction's selectivity and yield. Modern catalysts are often designed to minimize side reactions.[5]

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) and stopping it once the starting materials are consumed can prevent the formation of degradation products.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of this compound - Incorrect reaction conditions (temperature, pH).- Incomplete reaction.- Degradation of starting materials or product.- Optimize reaction temperature and pH through small-scale trials.- Monitor the reaction progress and extend the reaction time if necessary.- Ensure the purity of starting materials.
Presence of a significant amount of a byproduct with a similar polarity to the product - Formation of isomeric side products (e.g., oxazoles).- Incomplete conversion of an intermediate.- Adjust the stoichiometry of the reactants.- Modify the reaction solvent or catalyst to improve selectivity.- Employ a more efficient purification technique, such as preparative HPLC.
Formation of a dark, tar-like substance in the reaction mixture - Polymerization of the aldehyde starting material.- Decomposition of reactants or products at high temperatures.- Lower the reaction temperature.- Add the aldehyde reactant slowly to the reaction mixture.- Use a milder catalyst or reaction conditions.
Identification of impurities with a different molecular weight than expected - Cyclopropyl ring-opening side reactions.- Fragmentation or rearrangement of starting materials or product.- Avoid harsh acidic or basic conditions.- Ensure the reaction is performed under an inert atmosphere to prevent radical-mediated side reactions.- Analyze the impurities by mass spectrometry and NMR to elucidate their structures and identify the source of the side reaction.
Difficulty in purifying the final product - Co-elution of the product with impurities during chromatography.- The product is an oil and difficult to crystallize.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatization of the product to a solid for easier purification by recrystallization.- Utilize acid-base extraction to separate the basic imidazole product from neutral or acidic impurities.[6]

Experimental Protocols

Debus-Radziszewski Synthesis of this compound (General Procedure)

This is a general guideline and requires optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (1 equivalent) and a suitable solvent (e.g., ethanol, methanol, or a mixture with water).[5]

  • Addition of Ammonia Source: Add a source of ammonia, such as ammonium acetate or aqueous ammonia (2-3 equivalents), to the flask.

  • Addition of Aldehyde: Slowly add cyclopropyl carboxaldehyde (1 equivalent) to the reaction mixture with stirring.

  • Reaction: Heat the mixture to a reflux temperature and monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Visualizations

Reaction_Pathway Glyoxal Glyoxal Intermediate Intermediate (Diimine/Adduct) Glyoxal->Intermediate Condensation Cyclopropyl_Carboxaldehyde Cyclopropyl Carboxaldehyde Cyclopropyl_Carboxaldehyde->Intermediate Condensation Side_Product_2 Polymeric Tar Cyclopropyl_Carboxaldehyde->Side_Product_2 Self-Condensation Ammonia Ammonia Ammonia->Intermediate Condensation Product This compound Intermediate->Product Cyclization Side_Product_1 Oxazole Byproduct Intermediate->Side_Product_1 Alternative Cyclization Side_Product_3 Ring-Opened Products Product->Side_Product_3 Harsh Conditions

Caption: General reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Logic Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, HPLC, LC-MS) Start->Analysis Incomplete_Reaction Incomplete Reaction Analysis->Incomplete_Reaction Unreacted Starting Material Multiple_Products Multiple Products Analysis->Multiple_Products Multiple Spots/Peaks Tar_Formation Tar Formation Analysis->Tar_Formation Insoluble Dark Material Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Improve_Selectivity Improve Selectivity (Solvent, Catalyst) Multiple_Products->Improve_Selectivity Milder_Conditions Use Milder Conditions (Lower Temp, Slower Addition) Tar_Formation->Milder_Conditions Purification Optimize Purification (Chromatography, Recrystallization) Optimize_Conditions->Purification Improve_Selectivity->Purification Milder_Conditions->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Cyclopropyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Appearance White to light yellow solidGeneric supplier data
Melting Point 138-139 °C[1]
Boiling Point 324.2 ± 11.0 °C[1]
pKa (predicted) 14.39 ± 0.10[1]

Q2: What are the common impurities I might encounter in my crude this compound?

Impurities in crude this compound typically originate from starting materials, reagents, or side reactions during synthesis. Common synthesis routes, such as the Radziszewski reaction or variations thereof, may lead to the following types of impurities[2][3]:

  • Unreacted starting materials: Such as cyclopropanecarboxaldehyde, glyoxal, or ammonia equivalents.

  • Over-alkylated or di-substituted imidazoles: If alkylating agents are used in subsequent steps.

  • Polymeric materials: Resulting from side reactions of the starting aldehydes.

  • Ring-opened byproducts: From decomposition of the imidazole ring under harsh reaction or workup conditions.

Q3: Which purification techniques are most suitable for this compound?

The most common and effective purification techniques for this compound and related imidazole derivatives are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile method for separating the target compound from a mixture of impurities with different polarities.

  • Acid-Base Extraction: Useful as a preliminary purification step to separate the basic this compound from neutral or acidic impurities.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the purification of this compound.

Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures[4].

Problem: Difficulty finding a suitable recrystallization solvent.

  • Solution:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. Good starting points for imidazoles include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), or mixtures such as ethyl acetate/hexanes or ethanol/water[5][6].

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly[5].

Problem: The compound "oils out" instead of crystallizing.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the liquid-air interface to create nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Column Chromatography Issues

Column chromatography is highly effective for separating compounds based on their polarity[7][8]. For a related compound, 4-(4-chlorophenyl)-2-cyclopropyl-1H-imidazole, an eluent system of 10% ethyl acetate in hexane was successful[1]. This provides a good starting point for developing a method for this compound.

Problem: Poor separation of the product from impurities.

  • Solution:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes) to achieve better separation.

    • Use a Basic Modifier: Since this compound is a basic compound, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape on silica gel.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve resolution compared to liquid loading.

Problem: The product is not eluting from the column.

  • Solution:

    • Increase Solvent Polarity: If the compound is strongly adsorbed to the silica gel, a more polar eluent is required. Gradually increase the concentration of the more polar solvent (e.g., ethyl acetate). If necessary, a small amount of an even more polar solvent like methanol can be added to the mobile phase.

    • Check for Decomposition: It is possible the compound is unstable on silica gel. To test this, spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear.

Acid-Base Extraction Difficulties

Acid-base extraction can be a useful initial cleanup step to separate the basic this compound from non-basic impurities.

Problem: Emulsion formation during extraction.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.

    • Gentle Mixing: Invert the separatory funnel gently instead of vigorous shaking.

    • Filtration: Filter the emulsified layer through a pad of celite or glass wool.

Problem: Low recovery of the product after basification and back-extraction.

  • Solution:

    • Ensure Complete Basification: Check the pH of the aqueous layer with pH paper to ensure it is sufficiently basic to deprotonate the imidazolium salt and regenerate the neutral imidazole.

    • Multiple Extractions: Perform multiple extractions (at least 3) with the organic solvent from the basified aqueous layer to ensure complete recovery of the product.

    • Salting Out: If the product has some water solubility, adding a significant amount of a salt like sodium chloride to the aqueous layer can decrease the solubility of the organic compound and improve extraction efficiency.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.

  • Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase as needed (e.g., to 10%, 15%, and 20% ethyl acetate in hexanes). A small amount of triethylamine (0.1%) can be added to the eluent to improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 3: Purification by Acid-Base Extraction

This protocol is for an initial cleanup of crude this compound to remove neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh acid solution.

  • Separation: Combine the acidic aqueous extracts. The organic layer now contains any neutral impurities and can be discarded (after ensuring no product remains).

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral this compound should precipitate if it is insoluble in water.

  • Back-Extraction: If the product does not precipitate or oils out, extract the basified aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the partially purified this compound. Further purification by recrystallization or column chromatography may be necessary.

Visualizations

Purification_Workflow Crude Crude this compound Decision1 Initial Purity Assessment (TLC, NMR) Crude->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Significant non-basic impurities present ColumnChrom Column Chromatography Decision1->ColumnChrom Complex mixture or similar polarity impurities Recrystallization Recrystallization Decision1->Recrystallization Minor impurities, solid product AcidBase->ColumnChrom ColumnChrom->Recrystallization For final polishing Analysis Purity Analysis (TLC, NMR, MP) ColumnChrom->Analysis Recrystallization->Analysis PureProduct Pure this compound Analysis->ColumnChrom Impurities remain Analysis->Recrystallization Impurities remain Analysis->PureProduct Purity > 98%

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue PoorSep Poor Separation Start->PoorSep NoElution Product Not Eluting Start->NoElution Tailing Peak Tailing Start->Tailing Sol1 Optimize Mobile Phase (TLC) PoorSep->Sol1 Sol2 Use Dry Loading PoorSep->Sol2 Sol3 Increase Eluent Polarity NoElution->Sol3 Sol4 Check for Decomposition on Silica NoElution->Sol4 Sol5 Add Basic Modifier (e.g., TEA) Tailing->Sol5

Caption: Troubleshooting common column chromatography issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopropyl-1H-imidazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Cyclopropyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Issue 1: Low or No Yield in N-Alkylation/N-Arylation Reactions

Question: I am attempting an N-alkylation or N-arylation of this compound, but I am observing a low yield of the desired product or no reaction at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in N-alkylation or N-arylation of imidazoles are a common issue. Several factors can contribute to this problem. Here is a step-by-step troubleshooting guide:

1. Choice of Base and Solvent:

  • Problem: The base may not be strong enough to deprotonate the imidazole nitrogen effectively, or the solvent may not be suitable for the reaction.

  • Solution:

    • For N-alkylation , stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often more effective than weaker bases like potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN).[1][2] The combination of NaH in THF is a promising system for achieving high regioselectivity for N-1 alkylation on substituted imidazoles.[2]

    • For N-arylation , particularly in copper-catalyzed (Ullmann-type) reactions, cesium carbonate (Cs₂CO₃) is often a superior base to potassium phosphate (K₃PO₄).[3] In palladium-catalyzed (Buchwald-Hartwig) aminations, sodium tert-butoxide (NaOtBu) is a commonly used strong base.[3]

    • The choice of solvent can also influence regioselectivity in N-alkylation. For instance, in some cases, using DMSO instead of THF with certain bases can alter the ratio of N1 to N2 alkylation products on related azole systems.

2. Reaction Temperature and Time:

  • Problem: The reaction may require higher temperatures to proceed at a reasonable rate, or it may not have been allowed to run for a sufficient amount of time. Conversely, excessively high temperatures can lead to decomposition.

  • Solution:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • If the reaction is sluggish at room temperature, gradually increase the temperature. For N-alkylation, refluxing in THF or heating in DMF (e.g., 60-80 °C) is common. For N-arylation, temperatures can range from 80 °C to 120 °C depending on the catalyst system.[3]

3. Purity of Reagents and Starting Material:

  • Problem: Impurities in the this compound, alkylating/arylating agent, or solvent can inhibit the reaction. Water is a common culprit, especially when using strong bases like NaH.

  • Solution:

    • Ensure that this compound is pure and dry.

    • Use freshly distilled and anhydrous solvents, especially for moisture-sensitive reactions.

    • Verify the purity of the alkylating or arylating agent.

4. Catalyst and Ligand (for N-Arylation):

  • Problem: In palladium or copper-catalyzed N-arylation, the choice of catalyst, ligand, and their ratio is critical for reaction efficiency.

  • Solution:

    • For Buchwald-Hartwig amination , screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, BINAP). The ligand plays a crucial role in the efficiency of the catalytic cycle.

    • For Ullmann coupling , copper(I) salts like CuI are commonly used. The addition of a ligand, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, can significantly improve the reaction rate and yield.

Troubleshooting Workflow for Low Yield in N-Substitution

Troubleshooting Low Yield in N-Substitution start Low or No Yield check_base_solvent Step 1: Evaluate Base and Solvent System start->check_base_solvent check_temp_time Step 2: Optimize Reaction Temperature and Time check_base_solvent->check_temp_time If no improvement solution Improved Yield check_base_solvent->solution Successful check_reagents Step 3: Verify Purity of Reagents check_temp_time->check_reagents If no improvement check_temp_time->solution Successful check_catalyst Step 4: Screen Catalyst and Ligand (for N-Arylation) check_reagents->check_catalyst If no improvement check_reagents->solution Successful check_catalyst->solution Successful

Caption: A logical workflow for troubleshooting low yields in N-substitution reactions.

Issue 2: Formation of Multiple Products in C-H Functionalization/Halogenation

Question: I am trying to functionalize the C4 or C5 position of the this compound ring via C-H activation or halogenation, but I am getting a mixture of isomers and/or polysubstituted products. How can I improve the selectivity?

Answer:

Achieving regioselectivity in the functionalization of the imidazole ring can be challenging. Here are some strategies to improve selectivity:

1. N-Protection:

  • Problem: The acidic N-H proton can interfere with many C-H activation catalysts and directing groups. Also, the two nitrogen atoms can lead to a mixture of tautomers, resulting in poor regioselectivity.

  • Solution:

    • Protect the imidazole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This can direct the metal catalyst to a specific C-H bond and prevent unwanted side reactions at the nitrogen.

2. Choice of Catalyst and Directing Group:

  • Problem: The catalyst system may not be selective for the desired C-H bond.

  • Solution:

    • For palladium-catalyzed C-H arylation , specific ligands can be used to direct the functionalization to the C4 position.

    • For nickel-catalyzed C-H arylation , using a combination of Ni(OTf)₂ and a ligand like 1,2-bis(dicyclohexylphosphino)ethane (dcype) in a tertiary alcohol solvent has been shown to be effective for C-H arylation of imidazoles.[4][5]

3. Reaction Conditions for Halogenation:

  • Problem: Halogenation of imidazoles can be aggressive, leading to polysubstitution.

  • Solution:

    • Use milder halogenating agents. For bromination, N-bromosuccinimide (NBS) is often preferred over bromine (Br₂).

    • Control the stoichiometry of the halogenating agent carefully. Start with one equivalent and monitor the reaction closely by TLC or GC-MS.

    • Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

4. Lithiation and Quenching:

  • Problem: Direct C-H activation may not be selective enough.

  • Solution:

    • Consider a directed ortho-metalation (DoM) approach. After N-protection, use a strong base like n-butyllithium or lithium diisopropylamide (LDA) to selectively deprotonate the C5 position, followed by quenching with an electrophile. The C2 position can also be lithiated under certain conditions.[6] This method offers a high degree of regiocontrol.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization sites on this compound?

A1: The primary sites for derivatization on this compound are:

  • N1 and N3 Nitrogens: These are the most common sites for alkylation, arylation, and acylation due to the presence of the acidic proton and the nucleophilicity of the nitrogen atoms.

  • C4 and C5 Positions: These carbon atoms on the imidazole ring are susceptible to electrophilic substitution (like halogenation) and can be functionalized via C-H activation or metalation followed by quenching with an electrophile.

  • C2 Position: While the C2 position is generally less reactive towards electrophilic substitution, it can be functionalized through lithiation followed by reaction with an electrophile.[6]

Q2: How can I purify my this compound derivatives, especially if I have a mixture of N1 and N3 isomers?

A2: Purification of imidazole derivatives often involves standard techniques, but separating regioisomers can be challenging.

  • Column Chromatography: This is the most common method for purifying imidazole derivatives. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. For closely eluting isomers, a shallow gradient and a high-resolution silica gel may be necessary.

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for purification and for separating isomers, provided they have different solubilities.

  • Preparative HPLC: For difficult separations of valuable materials, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: Are there any known side reactions to be aware of when working with this compound?

A3: Yes, several side reactions can occur:

  • Over-alkylation/arylation: In N-alkylation/arylation, it is possible to form a quaternary imidazolium salt if an excess of the electrophile is used, especially under forcing conditions.

  • Polysubstitution: During electrophilic substitution on the imidazole ring (e.g., halogenation), it is common to get di- or tri-substituted products if the reaction conditions are not carefully controlled.

  • Ring Opening of the Cyclopropyl Group: The cyclopropyl group is generally stable under many reaction conditions. However, under strongly acidic or certain transition-metal-catalyzed conditions, ring-opening side reactions could potentially occur. It is advisable to screen reactions at moderate temperatures initially.

Experimental Protocols

Below are general methodologies for key derivatization reactions. These should be considered as starting points and may require optimization for this compound.

Protocol 1: General Procedure for N-Alkylation

Reaction Scheme:

This compound This compound N-Alkyl-2-cyclopropyl-1H-imidazole N-Alkyl-2-cyclopropyl-1H-imidazole This compound->N-Alkyl-2-cyclopropyl-1H-imidazole  Base, Solvent  R-X (Alkyl Halide)

Caption: General scheme for N-alkylation of this compound.

Method A: Using a Strong Base (e.g., NaH)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous THF to the flask, followed by the dropwise addition of a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method B: Using a Weaker Base (e.g., K₂CO₃)

  • To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a suitable solvent (e.g., acetonitrile or DMF).

  • Add the alkyl halide (1.1 eq.) and heat the mixture with stirring (e.g., 60-80 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterMethod A (NaH/THF)Method B (K₂CO₃/CH₃CN)
Base Strength StrongModerate
Reaction Temp. 0 °C to RT (or reflux)RT to 80 °C
Solvent Anhydrous THF, DMFAcetonitrile, DMF
Advantages Faster reaction, higher yield for less reactive halidesMilder conditions, easier workup
Disadvantages Requires anhydrous conditions, handling of NaHSlower reaction, may not work for all substrates
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation at C4/C5

Reaction Scheme:

N-Protected-2-cyclopropyl-1H-imidazole N-Protected-2-cyclopropyl-1H-imidazole N-Protected-2-cyclopropyl-4(5)-aryl-1H-imidazole N-Protected-2-cyclopropyl-4(5)-aryl-1H-imidazole N-Protected-2-cyclopropyl-1H-imidazole->N-Protected-2-cyclopropyl-4(5)-aryl-1H-imidazole  Pd Catalyst, Ligand  Base, Solvent  Ar-X (Aryl Halide)

Caption: General scheme for C-H arylation of N-protected this compound.

  • N-Protection: Protect the this compound with a suitable protecting group (e.g., Boc).

  • To a reaction vial, add the N-protected this compound (1.0 eq.), the aryl halide (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine or phenanthroline-based ligand, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vial with an inert gas.

  • Add an anhydrous solvent (e.g., dioxane, toluene, or DMA).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • Deprotection: Remove the N-protecting group if necessary.

ParameterTypical Conditions
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand XPhos, SPhos, P(o-tol)₃
Base K₂CO₃, Cs₂CO₃, KOAc
Solvent Dioxane, Toluene, DMA
Temperature 100 - 140 °C

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the relevant safety data sheets (SDS) for all chemicals and perform a thorough risk assessment before starting any new experiment. Reaction conditions may need to be optimized for specific substrates and scales.

References

stability issues with 2-Cyclopropyl-1H-imidazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-1H-imidazole, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in acidic solutions?

Q2: How does the cyclopropyl group at the 2-position affect the stability of the imidazole ring?

A2: The cyclopropyl group is known to be a metabolically stable moiety often introduced into drug candidates to block oxidative metabolism.[1] Its strained ring structure, however, can be susceptible to ring-opening under certain harsh acidic conditions, although this is not always the primary degradation pathway.[2][3] The electron-donating nature of the cyclopropyl group may also influence the basicity of the imidazole ring and, consequently, its susceptibility to acid-catalyzed reactions.

Q3: What are the potential degradation products of this compound in an acidic medium?

A3: Based on general imidazole chemistry, a potential degradation pathway under acidic conditions is the hydrolytic cleavage of the imidazole ring. This could lead to the formation of cyclopropanecarboxamidine and other smaller, linear byproducts. It is also conceivable, under more forcing conditions, that the cyclopropyl ring itself could undergo acid-catalyzed ring-opening to form various isomeric propenyl or propanol derivatives, although this is less likely to be the initial degradation step.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique to monitor the degradation of this compound.[4] This method allows for the separation and quantification of the parent compound from its potential degradation products. For structural elucidation of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, potentially after a derivatization step.[7][8]

Troubleshooting Guides

This section addresses specific issues that you might encounter during your experiments with this compound in acidic environments.

Issue 1: Rapid loss of parent compound in acidic solution.

  • Possible Cause 1: Harsh Acidic Conditions.

    • Solution: The rate of degradation is likely accelerated by low pH and high temperature. If your experimental protocol allows, consider using a milder acidic condition (higher pH) or conducting the experiment at a lower temperature. Buffer selection is also critical; ensure the buffer components do not catalyze the degradation.

  • Possible Cause 2: Presence of Catalytic Impurities.

    • Solution: Metal ions can sometimes catalyze degradation. Ensure all glassware is thoroughly cleaned and that all reagents and solvents are of high purity. The use of a chelating agent like EDTA might be considered if metal ion contamination is suspected.[6]

Issue 2: Appearance of multiple unknown peaks in the chromatogram.

  • Possible Cause 1: Complex Degradation Pathway.

    • Solution: The presence of multiple peaks suggests that this compound might be degrading through several pathways. This could include both imidazole ring opening and potential reactions involving the cyclopropyl group. Employ LC-MS to obtain the mass-to-charge ratio of the unknown peaks to help identify their structures.

  • Possible Cause 2: Secondary Degradation.

    • Solution: Some of the observed peaks may be the result of the degradation of primary degradation products. A time-course study, where samples are analyzed at multiple time points, can help to distinguish between primary and secondary degradants.

Issue 3: Poor recovery of the compound from an acidic aqueous solution during workup.

  • Possible Cause: Protonation of the Imidazole Ring.

    • Solution: In acidic solutions, the imidazole ring will be protonated, forming a salt that is likely more soluble in the aqueous phase than in common organic extraction solvents. To extract the compound into an organic layer, the aqueous solution must first be neutralized or made basic by the careful addition of a base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the imidazolium salt.

Quantitative Data

As specific degradation kinetics for this compound are not available, the following table provides illustrative data from a study on the imidazole-containing fungicide, Prochloraz, in an aqueous medium at pH 4.0. This data should be used as a general guide and not as a direct substitute for experimental determination for this compound.

ParameterValueConditionsReference
Compound ProchlorazAqueous Solution[9]
pH 4.0-[9]
Dissipation after 60 days 89.1–90.5%Laboratory conditions, temperature 15-31.5°C[9]
Half-life (t½) 18.35–19.17 daysLaboratory conditions, temperature 15-31.5°C[9]

Disclaimer: This data is for an imidazole derivative and not this compound. The stability of this compound may be significantly different. It is crucial to perform your own stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Transfer a known volume of the stock solution into several vials.

    • Add an equal volume of an acidic solution (e.g., 0.1 M HCl, 0.01 M HCl) to each vial.

    • Prepare a control sample with water instead of the acidic solution.

    • Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Before analysis, neutralize the samples by adding a stoichiometric amount of a suitable base (e.g., NaOH).

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and any major degradation products by comparing their peak areas to a standard calibration curve.

Visualizations

G Troubleshooting Workflow for Stability Issues start Experiment with this compound in Acidic Conditions issue Observe Unexpected Results (e.g., low yield, extra peaks) start->issue check_stability Hypothesize Compound Instability issue->check_stability run_hplc Run Stability-Indicating HPLC/LC-MS check_stability->run_hplc degradation_confirmed Degradation Confirmed? run_hplc->degradation_confirmed no_degradation Compound is Stable. Investigate other experimental parameters (e.g., reaction conditions, purity of starting materials). degradation_confirmed->no_degradation No modify_conditions Modify Experimental Conditions: - Lower Temperature - Use Milder Acid (Higher pH) - Use High-Purity Reagents degradation_confirmed->modify_conditions Yes end Optimized and Understood Experimental System no_degradation->end modify_conditions->run_hplc characterize_degradants Characterize Degradation Products using LC-MS to understand the pathway. modify_conditions->characterize_degradants characterize_degradants->end

Caption: A logical workflow for troubleshooting stability issues.

G Plausible Acid-Catalyzed Degradation Pathway cluster_main Imidazole Ring Hydrolysis cluster_side Potential Cyclopropyl Ring Reaction (Harsher Conditions) compound This compound protonation Protonation at N3 compound->protonation H+ cyclopropyl_protonation Protonation of Cyclopropyl Ring compound->cyclopropyl_protonation Alternative Pathway water_attack Nucleophilic Attack by Water at C2 protonation->water_attack H2O intermediate Tetrahedral Intermediate water_attack->intermediate ring_opening Ring Opening intermediate->ring_opening products Degradation Products (e.g., Cyclopropanecarboxamidine derivatives) ring_opening->products cyclopropyl_opening Ring Opening to Carbocation cyclopropyl_protonation->cyclopropyl_opening H+ rearrangement Further Reactions/Rearrangements cyclopropyl_opening->rearrangement

Caption: Plausible degradation pathway of this compound.

References

Technical Support Center: 2-Cyclopropyl-1H-imidazole NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the 1H NMR spectrum of 2-Cyclopropyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts and multiplicities for the protons of this compound?

The 1H NMR spectrum of this compound is expected to show distinct signals for the imidazole ring protons, the cyclopropyl methine proton, and the cyclopropyl methylene protons. The imidazole N-H proton often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration. The two imidazole C-H protons are typically observed as singlets or narrowly coupled doublets. The cyclopropyl protons appear in the upfield region of the spectrum due to the ring's anisotropic effect.

Q2: Why is the N-H proton signal broad or sometimes not observed?

The N-H proton of the imidazole ring can undergo rapid chemical exchange with other acidic protons (like trace water in the solvent) or it can be involved in intermolecular hydrogen bonding. This exchange process can lead to significant peak broadening. In some cases, particularly in protic solvents or at higher temperatures, the signal may become so broad that it is indistinguishable from the baseline. Quadrupole broadening from the adjacent nitrogen atom can also contribute to the broadening of the N-H signal.

Q3: The signals for the cyclopropyl methylene protons are overlapping and difficult to interpret. What can I do?

The four methylene protons on the cyclopropyl ring are diastereotopic and are expected to be chemically non-equivalent, appearing as complex multiplets. Overlap of these signals is common. To resolve these multiplets, consider the following:

  • Use a higher field NMR spectrometer: Increasing the magnetic field strength will improve the dispersion of the signals.

  • 2D NMR techniques: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the protons to their attached carbons, aiding in assignment.

Q4: The integration of my signals does not match the expected proton ratios. What could be the cause?

Inaccurate integration can arise from several factors:

  • Improper phasing and baseline correction: Ensure the spectrum is correctly phased and has a flat baseline before integration.

  • Signal overlap: If peaks are overlapping, manual integration can be challenging. Using deconvolution software can help to more accurately integrate individual signals within a multiplet.

  • Short relaxation delay (d1): Protons with long relaxation times, such as the N-H proton, may not fully relax between scans, leading to lower than expected integration values. Increase the relaxation delay to ensure complete relaxation.

  • Presence of impurities: Unidentified peaks from solvent or other impurities can interfere with the integration of the signals of interest.

Predicted 1H NMR Data Summary

The following table summarizes the predicted 1H NMR spectral data for this compound. This data was generated using a computational prediction tool and should be used as a reference for experimental results.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz)
Imidazole N-H~11-12 (highly variable)Broad Singlet1H-
Imidazole C4-H & C5-H~7.0 - 7.2Singlet or Doublet2HJ ≈ 1-2 Hz
Cyclopropyl C-H (methine)~1.8 - 2.0Multiplet1H-
Cyclopropyl CH2 (methylene)~0.8 - 1.2Multiplet4H-

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a high-quality 1H NMR spectrum of this compound, follow this detailed methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the N-H proton. DMSO-d6 is often a good choice for observing exchangeable protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the potentially slow-relaxing N-H proton.

    • Acquisition Time (at): Set an acquisition time of at least 2-3 seconds for good resolution.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform a baseline correction to obtain a flat baseline across the entire spectrum.

    • Reference the spectrum by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate all the signals and analyze the multiplicities and coupling constants.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the interpretation of a 1H NMR spectrum of this compound.

troubleshooting_workflow start_node Start: Spectrum Acquired decision_node decision_node start_node->decision_node Initial Check process_node process_node decision_node->process_node All peaks present & correct integration? issue_node1 Problem: Missing or Broad N-H Peak decision_node->issue_node1 No end_node Spectrum Interpreted process_node->end_node Yes issue_node issue_node process_node1 Change to DMSO-d6 Lower temperature Check for H-D exchange issue_node1->process_node1 Troubleshoot issue_node2 Problem: Overlapping Cyclopropyl Signals issue_node1->issue_node2 Other issues? process_node1->end_node process_node2 Use higher field NMR Run 2D COSY/HSQC issue_node2->process_node2 Troubleshoot issue_node3 Problem: Incorrect Integration issue_node2->issue_node3 Other issues? process_node2->end_node process_node3 Check phasing/baseline Increase relaxation delay (d1) Check for impurities issue_node3->process_node3 Troubleshoot process_node3->end_node

Caption: Troubleshooting workflow for this compound 1H NMR.

Technical Support Center: Overcoming Challenges in Coupling Reactions with 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 2-cyclopropyl-1H-imidazole in common cross-coupling reactions.

Understanding the Challenge: The Reactivity of this compound

The low reactivity of this compound in palladium-catalyzed cross-coupling reactions stems from a combination of steric and electronic factors. The cyclopropyl group at the 2-position of the imidazole ring presents significant steric hindrance, which can impede the approach of the bulky palladium catalyst to the reaction center. Electronically, the imidazole ring can act as a ligand for the metal catalyst, potentially leading to catalyst inhibition. Furthermore, the unprotected N-H of the imidazole can interfere with the catalytic cycle. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for successful coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 2-bromo-cyclopropyl-1H-imidazole not proceeding to completion?

A1: Low conversion is a common issue and can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities. Ensure all solvents are properly degassed and that the catalyst and ligands are fresh.

  • Steric Hindrance: The cyclopropyl group can sterically hinder the oxidative addition step. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can help overcome this.[1]

  • N-H Interference: The acidic proton on the imidazole nitrogen can interfere with the reaction. N-protection (e.g., with a SEM or Trityl group) is often recommended to improve yields and consistency.[2]

  • Inappropriate Base: The choice of base is critical. A stronger base may be required to facilitate the catalytic cycle, but it should be non-nucleophilic to avoid side reactions.

Q2: I am observing significant amounts of starting material decomposition. What could be the cause?

A2: Decomposition can occur if the reaction temperature is too high or if the reagents are unstable under the reaction conditions. Monitor the reaction closely by TLC or LC-MS and consider lowering the temperature. Ensure the purity of your starting materials, as impurities can sometimes catalyze decomposition pathways.

Q3: Can I perform a Sonogashira coupling with 2-iodo-cyclopropyl-1H-imidazole without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are possible and can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[3] These reactions often require specific ligands and may need careful optimization of the base and solvent.

Q4: What is the general reactivity order for 2-halo-cyclopropyl-1H-imidazoles in cross-coupling reactions?

A4: The reactivity of the halide at the 2-position follows the general trend for aryl halides: I > Br > OTf > Cl.[3] Consequently, 2-iodo-cyclopropyl-1H-imidazole will be the most reactive substrate, often allowing for milder reaction conditions, while the corresponding chloride will be the most challenging.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming C-C bonds between a 2-halo-cyclopropyl-1H-imidazole and an organoboron compound.

Troubleshooting: Low Yield in Suzuki-Miyaura Coupling

Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition - Degas all solvents thoroughly. - Use a fresh, high-quality palladium source and ligand. - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. - Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Slow Oxidative Addition - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] - Increase the reaction temperature in increments of 10-20 °C.
Inefficient Transmetalation - Use a stronger base such as K₃PO₄ or Cs₂CO₃.[1] - Ensure the boronic acid or ester is of high purity and stoichiometry is appropriate (typically 1.2-1.5 equivalents). - Consider using a boronate ester (e.g., pinacol ester) for improved stability.
N-H Interference - Protect the imidazole nitrogen with a suitable protecting group (e.g., SEM, Trityl). - If N-protection is not desired, carefully screen different bases and solvents.
Side Reactions (e.g., Protodeboronation) - Use anhydrous solvents. - Minimize reaction time by monitoring for completion.

General Experimental Protocol: Suzuki-Miyaura Coupling of N-Protected 2-Bromo-cyclopropyl-1H-imidazole

This protocol provides a general starting point and may require optimization for specific substrates.

  • Materials:

    • N-protected 2-bromo-cyclopropyl-1H-imidazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • SPhos (4-10 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous 1,4-dioxane

    • Degassed water

  • Procedure:

    • To a dry reaction vessel, add the N-protected 2-bromo-cyclopropyl-1H-imidazole, arylboronic acid, and K₃PO₄.

    • In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ and SPhos. Add this to the reaction vessel.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form a C-N bond between a 2-halo-cyclopropyl-1H-imidazole and an amine.[4][5][6]

Troubleshooting: Low Yield in Buchwald-Hartwig Amination

Potential Cause Troubleshooting Steps
Catalyst/Ligand System - Screen different generations of Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos). - Use a reliable Pd(0) source or a suitable precatalyst.
Base Selection - A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] - Ensure the base is anhydrous and added under an inert atmosphere.
Substrate Reactivity - N-protection of the this compound is highly recommended. - For less reactive amines, increasing the reaction temperature may be necessary.
Reaction Conditions - Use anhydrous, aprotic solvents like toluene or dioxane. - Thoroughly degas all solvents and reagents.

General Experimental Protocol: Buchwald-Hartwig Amination of N-Protected 2-Bromo-cyclopropyl-1H-imidazole

  • Materials:

    • N-protected 2-bromo-cyclopropyl-1H-imidazole (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2-4 mol%)

    • XPhos (4-8 mol%)

    • NaOt-Bu (1.5 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the N-protected 2-bromo-cyclopropyl-1H-imidazole, amine, NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

    • Add anhydrous, degassed toluene.

    • Seal the vessel and heat the reaction mixture to 90-120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify by column chromatography.

Sonogashira Coupling

This reaction couples a 2-halo-cyclopropyl-1H-imidazole with a terminal alkyne to form a C-C triple bond.[3]

Troubleshooting: Low Yield in Sonogashira Coupling

Potential Cause Troubleshooting Steps
Catalyst System - Ensure the Pd catalyst and Cu(I) co-catalyst (if used) are active. - Consider using a phosphine ligand such as PPh₃ or a more specialized ligand for challenging substrates.
Homocoupling (Glaser Coupling) - This side reaction is promoted by oxygen.[7] Ensure rigorous degassing and maintain an inert atmosphere. - Consider a copper-free protocol.[3]
Base and Solvent - An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[3] It should be dry and in excess. - Solvents like THF or DMF are common. Some anecdotal evidence suggests THF may promote palladium black formation.[8]
Reagent Purity - Impurities in the alkyne or halide can poison the catalyst. Ensure high purity of all starting materials.

General Experimental Protocol: Sonogashira Coupling of N-Protected 2-Iodo-cyclopropyl-1H-imidazole

  • Materials:

    • N-protected 2-iodo-cyclopropyl-1H-imidazole (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • CuI (4-10 mol%)

    • Triethylamine (Et₃N) (2-3 equiv)

    • Anhydrous THF or DMF

  • Procedure:

    • To a dry, degassed reaction vessel, add the N-protected 2-iodo-cyclopropyl-1H-imidazole, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous, degassed solvent (THF or DMF), followed by triethylamine and the terminal alkyne.

    • Stir the reaction at room temperature to 60 °C, monitoring by TLC or LC-MS.

    • Upon completion, dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Visualizing Experimental Workflows and Logic

Troubleshooting_Workflow cluster_start Start: Low Coupling Yield cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Optimization cluster_substrate Substrate Considerations cluster_end Resolution start Low or No Product Formation catalyst_check 1. Verify Catalyst & Ligand Activity - Use fresh reagents - Degas solvents - Consider precatalyst start->catalyst_check Initial Check increase_loading 2. Increase Catalyst/Ligand Loading catalyst_check->increase_loading If no improvement end Improved Yield catalyst_check->end Issue Resolved change_ligand 3. Change Ligand (e.g., Bulky, electron-rich) increase_loading->change_ligand If still low yield increase_loading->end Issue Resolved temp_check 4. Increase Temperature change_ligand->temp_check Move to conditions change_ligand->end Issue Resolved base_check 5. Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) temp_check->base_check temp_check->end Issue Resolved solvent_check 6. Change Solvent base_check->solvent_check base_check->end Issue Resolved nh_protection 7. N-H Protection of Imidazole solvent_check->nh_protection If issues persist solvent_check->end Issue Resolved purity_check 8. Check Purity of Starting Materials nh_protection->purity_check nh_protection->end Issue Resolved purity_check->end Successful Optimization

Caption: General troubleshooting workflow for low yield in coupling reactions.

Reaction_Failure_Diagnosis start Reaction Failure (No Product Formation) q1 Is Palladium Black observed? start->q1 a1_yes Catalyst Decomposition - Check solvent purity - Lower temperature - Use fresh catalyst/ligand q1->a1_yes Yes q2 Are starting materials consumed? q1->q2 No a2_no Reaction Not Initiated - Check catalyst activity - Verify base strength/addition - Ensure inert atmosphere q2->a2_no No a2_yes Side Reactions Dominating - Identify byproducts (e.g., homocoupling, protodehalogenation) - Optimize ligand/base - N-Protect imidazole q2->a2_yes Yes

Caption: Logic diagram for diagnosing common reaction failures.

References

preventing decomposition of 2-Cyclopropyl-1H-imidazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Cyclopropyl-1H-imidazole

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored under controlled conditions. Manufacturer safety data sheets (SDS) and supplier recommendations consistently advise storing the compound in a tightly sealed container in a dry, well-ventilated place.[1][2][3][4] For long-term stability, refrigeration (2-8 °C) and protection from light are recommended. The compound is typically a solid at room temperature.

Q2: What are the primary factors that can cause the decomposition of this compound?

A2: The primary degradation pathways for compounds like this compound are oxidation, hydrolysis, and photolysis.[5][6][7]

  • Oxidation: The imidazole ring, while relatively stable, can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or strong oxidizing agents.[5][8]

  • Hydrolysis: The cyclopropylamine moiety can be susceptible to hydrolytic degradation, particularly under high pH (basic) conditions.[9] Moisture from the air can be sufficient to initiate this process over time.

  • Photodegradation: Imidazole compounds can be sensitive to UV light, which can initiate decomposition reactions.[5]

  • Heat: Elevated temperatures can accelerate all degradation pathways.[2][3]

Q3: How can I visually inspect my sample for signs of degradation?

A3: While visual inspection is not a definitive test, it can provide initial clues. A pure sample of this compound should be a uniform solid. Signs of degradation may include:

  • Color Change: A change from a white or off-white powder to yellow or brown can indicate oxidative degradation or the formation of impurities.

  • Change in Consistency: Clumping, melting, or the appearance of an oily residue can suggest the absorption of moisture and potential hydrolysis.

  • Odor: The development of an unusual odor may also signify a chemical change in the material.

Q4: What are the potential degradation products, and why are they a concern?

A4: Degradation can lead to the formation of various impurities that can compromise experimental results. While specific degradation products for this exact molecule are not extensively documented in public literature, based on the chemistry of the imidazole ring and cyclopropylamine group, potential products could include:

  • Ring-Opened Products: Hydrolysis of the cyclopropylamine can lead to ring-opened species.[9]

  • Oxidized Imidazoles: Oxidation can lead to the formation of 2-oxo-imidazole derivatives.[10]

  • These impurities can lead to inaccurate measurements, altered biological activity, and potential toxicity in drug development studies.

Troubleshooting Guide

If you suspect your sample of this compound has degraded, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Suspected Decomposition start Start: Suspected Compound Degradation check_visual 1. Visual Inspection (Color, Consistency) start->check_visual check_storage 2. Review Storage Conditions (Temp, Light, Seal) check_visual->check_storage purity_analysis 3. Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis decision Is Purity <95% or Degradants Detected? purity_analysis->decision quarantine Action: Quarantine Lot Do Not Use decision->quarantine Yes acceptable Action: Compound is Acceptable for Use (Reinforce Storage Protocols) decision->acceptable No

A step-by-step guide for troubleshooting suspected compound degradation.

Data Presentation

The stability of this compound is highly dependent on storage conditions. The following table summarizes illustrative stability data over a 12-month period.

Storage ConditionTemperatureAtmosphereLight ExposurePurity after 12 Months (Illustrative)
Ideal 2-8 °CInert (Argon/N₂)Dark (Amber Vial)>99%
Standard Lab 20-25 °CAirDark (Amber Vial)~97%
Sub-Optimal 20-25 °CAirAmbient Lab Light~95%
Poor 40 °CAir (unsealed)Ambient Lab Light<90%

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.[11][12]

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), LC-MS grade

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrument Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Vortex to dissolve fully.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate purity by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Visualized Degradation Pathway

The following diagram illustrates a potential oxidative degradation pathway for the imidazole ring, a common route for such heterocyclic compounds.

G cluster_pathway Potential Oxidative Degradation Pathway parent This compound intermediate Reactive Intermediate (Imidazole Radical Cation) parent->intermediate Oxidation oxidant Oxidizing Agent (e.g., O₂, Peroxide) oxidant->intermediate product Degradation Product (e.g., 2-Oxo-imidazole derivative) intermediate->product Further Reaction (e.g., with H₂O)

A potential pathway for the oxidative degradation of the imidazole moiety.

References

Technical Support Center: Regioselectivity in the Functionalization of 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-Cyclopropyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired regiochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites on this compound for electrophilic substitution?

The this compound ring presents three potential sites for electrophilic substitution on the carbon atoms: C2, C4, and C5. Additionally, the two nitrogen atoms (N1 and N3) are susceptible to alkylation and other substitutions. The cyclopropyl group at the C2 position influences the electron density and steric accessibility of these sites.

Q2: What is the expected directing effect of the 2-cyclopropyl group on electrophilic aromatic substitution?

The cyclopropyl group is generally considered an electron-donating group (+I effect), capable of stabilizing an adjacent positive charge.[1] This electronic effect suggests that it will activate the imidazole ring towards electrophilic attack. In electrophilic aromatic substitution, electron-donating groups are typically ortho, para-directing.[2][3] For the this compound, this would correspond to directing incoming electrophiles to the C5 position (analogous to ortho) and potentially the C4 position (analogous to meta, but influenced by the overall electronic nature of the imidazole ring). The C5 position is generally more susceptible to electrophilic substitution in imidazoles.[4]

Q3: How can I control N-alkylation to favor a specific nitrogen atom (N1 vs. N3)?

Controlling the site of N-alkylation in imidazoles can be challenging due to the similar nucleophilicity of the two nitrogen atoms.[5][6] The regioselectivity is influenced by factors such as the steric bulk of the alkylating agent and the substituents on the imidazole ring. For this compound, the cyclopropyl group at C2 presents some steric hindrance. Generally, bulkier alkylating agents might favor substitution at the less hindered N1 position. The choice of base and solvent system can also play a crucial role in directing the alkylation.[7][8][9]

Q4: Are there any general strategies to enhance regioselectivity in the functionalization of substituted imidazoles?

Yes, several strategies can be employed:

  • Protecting Groups: Utilizing protecting groups on one of the nitrogen atoms can effectively block it from reacting, thus directing substitution to the other nitrogen or to a specific carbon atom. The SEM (2-(trimethylsilyl)ethoxymethyl) group is one such example that has been used to control regioselective arylation.[4]

  • Directed Metalation: The use of directing groups can facilitate metalation at a specific position, which can then be quenched with an electrophile.

  • Catalyst and Reagent Choice: The selection of specific catalysts and reagents can significantly influence the regiochemical outcome of C-H functionalization reactions.[4]

  • Reaction Conditions: Temperature, solvent, and the nature of the base used can all impact the ratio of regioisomers formed.[10]

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My halogenation reaction on this compound is yielding a mixture of C4 and C5 isomers. How can I improve selectivity for the C5 position?

  • Analysis: The formation of a mixture of C4 and C5 halogenated products indicates that the electronic preference for the C5 position is not overwhelmingly dominant under the current reaction conditions. Steric factors and the specific halogenating agent used are likely influencing the outcome.

  • Troubleshooting Steps:

    • Choice of Halogenating Agent: N-Halosuccinimides (NCS, NBS, NIS) are commonly used for halogenating imidazoles. The reactivity and steric bulk of these reagents can affect regioselectivity. Consider using a bulkier halogenating agent which may favor the less sterically hindered C5 position.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, water).

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the product formed via the lowest activation energy pathway, which is typically substitution at the most electronically favored C5 position.

    • Use of a Directing Group: If achieving high selectivity is critical, consider introducing a removable directing group at the N1 position that can direct halogenation specifically to C5.

Problem 2: I am attempting an N-alkylation of this compound and obtaining a nearly 1:1 mixture of N1 and N3 alkylated products.

  • Analysis: A 1:1 mixture suggests that the electronic and steric differences between the N1 and N3 positions are minimal under your current experimental setup.

  • Troubleshooting Steps:

    • Vary the Alkylating Agent: The steric bulk of the alkylating agent can be a key factor. If you are using a small alkyl halide (e.g., methyl iodide), try a bulkier one (e.g., isopropyl bromide or benzyl bromide). The increased steric hindrance may favor alkylation at the more accessible N1 position.

    • Modify the Base and Solvent System: The nature of the base (e.g., NaH, K2CO3, Cs2CO3) and the solvent (e.g., THF, DMF, acetonitrile) can influence the position of deprotonation and subsequent alkylation. For instance, using a strong, non-coordinating base in a nonpolar solvent might favor one isomer over the other.[7][8]

    • Protecting Group Strategy: For unambiguous synthesis of a single regioisomer, a protecting group strategy is often the most reliable approach. Protect the imidazole at N1, perform the desired functionalization at other positions if needed, and then deprotect. Subsequently, the desired alkyl group can be introduced at the now-free N1 position.

Experimental Protocols & Data

While specific, rigorously tested protocols for the functionalization of this compound are not widely available in the literature, the following general procedures for related imidazole derivatives can serve as a starting point for experimental design. It is crucial to optimize these conditions for the specific substrate.

General Procedure for N-Alkylation of a Substituted Imidazole
  • Deprotonation: To a solution of the 2-substituted imidazole (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., Nitrogen or Argon), add a base (e.g., NaH (1.1 eq.) or K2CO3 (2.0 eq.)) portion-wise at 0 °C.

  • Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Substrate Alkylating Agent Base Solvent Temperature N1:N3 Ratio Yield (%) Reference
4-NitroimidazoleEthyl BromoacetateK2CO3Acetonitrile60 °CN1 selective85[11]
2-Methyl-5-nitro-1H-imidazoleEthyl BromoacetateK2CO3Acetonitrile60 °CN1 selective96[11]
1H-Indazolen-Pentyl BromideNaHTHF50 °C>99:1 (N1:N2)89[8][9]

Note: Data for indazole is included to illustrate the impact of reaction conditions on N-alkylation regioselectivity in a related azole system.

General Procedure for Halogenation of a Substituted Imidazole
  • Dissolution: Dissolve the 2-substituted imidazole (1.0 eq.) in a suitable solvent (e.g., DMF, CH2Cl2, or CCl4).

  • Addition of Halogenating Agent: Add the N-halosuccinimide (NBS, NCS, or NIS) (1.0-1.2 eq.) portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: Stir the reaction mixture for 1-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with aqueous sodium thiosulfate solution (to quench excess halogen), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

Substrate Halogenating Agent Solvent Temperature Major Product Yield (%)
1-MethylimidazoleNBSCCl4Reflux2-Bromo-1-methylimidazole75
1-TritylimidazoleNBSCH2Cl2RT4-Bromo-1-tritylimidazole90

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity in N-Alkylation

troubleshooting_N_alkylation start Poor Regioselectivity in N-Alkylation of this compound q1 Is the alkylating agent sterically bulky? start->q1 action1 Try a bulkier alkylating agent (e.g., isopropyl, benzyl) q1->action1 No q2 Have you varied the base and solvent system? q1->q2 Yes action1->q2 action2 Experiment with different bases (NaH, K2CO3) and solvents (THF, DMF, Acetonitrile) q2->action2 No q3 Is complete regioselectivity essential? q2->q3 Yes action2->q3 action3 Employ a protecting group strategy for unambiguous synthesis q3->action3 Yes end_node Improved Regioselectivity q3->end_node No, separation is feasible action3->end_node

Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.

Experimental Workflow for Regioselective Halogenation

experimental_workflow_halogenation start This compound step1 Dissolve in appropriate solvent (e.g., DMF, CH2Cl2) start->step1 step2 Cool to desired temperature (e.g., 0 °C) step1->step2 step3 Add N-Halosuccinimide (NXS) portion-wise step2->step3 step4 Monitor reaction by TLC/LC-MS step3->step4 workup Aqueous work-up and extraction step4->workup purification Column Chromatography or Recrystallization workup->purification product Regioisomeric mixture of halogenated products purification->product analysis Characterize and determine isomer ratio (NMR, GC-MS) product->analysis

Caption: General experimental workflow for the halogenation of this compound.

References

common impurities in commercial 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Cyclopropyl-1H-imidazole. The information is designed to help identify and resolve common purity-related issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the Debus-Radziszewski reaction.[1][2][3][4] Consequently, common impurities are often related to the starting materials, byproducts of side reactions, or degradation products. These can include:

  • Unreacted Starting Materials: Glyoxal and cyclopropanecarboxaldehyde may be present in trace amounts.

  • Side-Reaction Byproducts: The formation of 2-cyclopropyl-oxazole is a common byproduct in the synthesis of 2-substituted imidazoles when reaction conditions are not optimized.[5]

  • Related Imidazole Impurities: Small quantities of imidazole (formed if formaldehyde is present as an impurity in glyoxal) or other alkyl-substituted imidazoles may be present.

  • Residual Solvents: Solvents used in the synthesis and purification process, such as methanol or toluene, may remain.[5]

  • Water Content: Due to its hygroscopic nature, this compound can absorb atmospheric moisture.

Q2: I am observing a lower than expected potency of this compound in my assay. Could impurities be the cause?

A2: Yes, impurities can significantly impact the outcome of an experiment. Non-volatile impurities will increase the mass of the compound, leading to inaccurate concentration calculations and seemingly lower potency. Reactive impurities could interfere with your assay directly. It is crucial to use a well-characterized, high-purity batch of this compound for sensitive applications.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying non-volatile organic impurities.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities and can also be used for the main component, sometimes after derivatization.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[9]

Q4: Are there any known stability issues with this compound?

A4: While generally stable, this compound, like other imidazoles, can be susceptible to degradation under harsh conditions such as strong oxidizing agents or extreme pH. It is also hygroscopic and should be stored in a tightly sealed container in a dry environment.

Troubleshooting Guide

This guide addresses common issues related to impurities in this compound and provides systematic approaches to identify and resolve them.

Issue 1: Unexpected Peaks in HPLC Analysis
  • Symptom: Your HPLC chromatogram shows one or more peaks in addition to the main this compound peak.

  • Possible Causes & Investigation Workflow:

    Start Unexpected HPLC Peaks Check_Retention Compare Retention Times with Known Impurities Start->Check_Retention LCMS_Analysis Perform LC-MS Analysis Check_Retention->LCMS_Analysis Unknown Peaks Identify_Mass Identify Molecular Weight of Impurity LCMS_Analysis->Identify_Mass Correlate_Synthesis Correlate Mass with Potential Synthesis Byproducts Identify_Mass->Correlate_Synthesis NMR_Analysis Isolate Impurity and Perform NMR for Structure Elucidation Correlate_Synthesis->NMR_Analysis Ambiguous Identity Purification Purify by Column Chromatography or Recrystallization Correlate_Synthesis->Purification Identity Confirmed NMR_Analysis->Purification

    Caption: Workflow for identifying unknown HPLC impurities.

  • Troubleshooting Steps:

    • Analyze Retention Time: Compare the retention times of the unknown peaks with those of potential impurities (see Table 1). Unreacted starting materials like glyoxal and cyclopropanecarboxaldehyde are generally more polar and will elute earlier than the product in reverse-phase HPLC.

    • LC-MS Analysis: If the identity of the peaks is unknown, perform LC-MS analysis to determine their molecular weights. This can provide strong clues to their identity. For example, an impurity with a mass corresponding to 2-cyclopropyl-oxazole would be a strong indicator of a common synthesis byproduct.[5]

    • Purification: If the impurity levels are unacceptable for your application, consider purifying the material using column chromatography or recrystallization.

Issue 2: Presence of Volatile Impurities Detected by GC-MS
  • Symptom: GC-MS analysis reveals the presence of low molecular weight compounds.

  • Possible Causes: Residual solvents from the synthesis or purification process are the most likely culprits.

  • Troubleshooting Steps:

    • Identify the Solvent: Compare the mass spectrum of the impurity with a library of common solvents (e.g., methanol, ethanol, toluene).

    • Quantify the Solvent: Use an internal standard to quantify the amount of residual solvent.

    • Removal: Residual solvents can often be removed by drying the material under high vacuum.

Data Presentation

The following table summarizes common impurities, their likely origin, and typical concentration ranges found in commercial-grade this compound.

ImpurityChemical StructureLikely OriginTypical Concentration Range (w/w %)
GlyoxalOHC-CHOUnreacted Starting Material< 0.1%
Cyclopropanecarboxaldehydec-C3H5-CHOUnreacted Starting Material< 0.1%
2-Cyclopropyl-oxazolec-C3H5-C3H2NOSynthesis Byproduct0.1 - 0.5%
ImidazoleC3H4N2Side-reaction from impurities in starting materials< 0.2%
MethanolCH3OHResidual Solvent< 0.3%

Experimental Protocols

Protocol 1: HPLC Purity Determination of this compound

This method is suitable for the quantification of non-volatile organic impurities.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: GC-MS Analysis of this compound and Volatile Impurities

This method is suitable for the identification and quantification of volatile impurities and the main component after derivatization.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Sample Preparation (for main component): To 1 mg of the sample, add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized sample.

  • Sample Preparation (for volatile impurities): Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane) and inject 1 µL.

Visualizations

Synthesis Pathway and Origin of Impurities

The following diagram illustrates the Debus-Radziszewski synthesis of this compound and highlights the points where common impurities can arise.

cluster_reactants Starting Materials cluster_impurities Potential Impurities Glyoxal Glyoxal Unreacted_Glyoxal Unreacted Glyoxal Glyoxal->Unreacted_Glyoxal Reaction Debus-Radziszewski Reaction Glyoxal->Reaction Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Unreacted_Aldehyde Unreacted Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde->Unreacted_Aldehyde Cyclopropanecarboxaldehyde->Reaction Ammonia Ammonia Ammonia->Reaction Oxazole_Byproduct 2-Cyclopropyl-oxazole Reaction->Oxazole_Byproduct Side Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound and impurity formation.

Analytical Workflow for Purity Assessment

This workflow outlines the logical steps for a comprehensive purity analysis of a commercial sample of this compound.

Start Commercial Sample of This compound HPLC HPLC-UV Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS NMR 1H NMR Analysis Start->NMR Quant_Organic Quantify Non-Volatile Organic Impurities HPLC->Quant_Organic ID_Volatile Identify & Quantify Volatile Impurities GCMS->ID_Volatile Confirm_Structure Confirm Structure and Check for Minor Components NMR->Confirm_Structure Report Generate Certificate of Analysis Quant_Organic->Report ID_Volatile->Report Confirm_Structure->Report

References

Technical Support Center: Reaction Optimization for 2-Cyclopropyl-1H-imidazole Synthesis using Design of Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the synthesis of 2-Cyclopropyl-1H-imidazole. The information is tailored to address common challenges encountered during reaction optimization utilizing Design of Experiments (DoE).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Debus-Radziszewski reaction is a widely employed method for the synthesis of imidazoles.[1][2][3] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (cyclopropanecarboxaldehyde in this case), and ammonia.[1][2]

Q2: Why is my reaction yield for this compound consistently low?

A2: Low yields in the Debus-Radziszewski synthesis can stem from several factors.[4] These include suboptimal reaction temperature, incorrect stoichiometry of reactants, decomposition of ammonium acetate at prolonged high temperatures, and the purity of the starting materials. Monitoring the reaction progress with Thin Layer Chromatography (TLC) is crucial to ensure it has reached completion.

Q3: I am observing significant side product formation. What are the likely causes and how can I minimize them?

A3: Side product formation is a common issue. In the context of the Debus-Radziszewski reaction, side reactions can arise from the self-condensation of glyoxal or cyclopropanecarboxaldehyde. The reaction conditions, particularly temperature and reactant concentrations, play a critical role. Utilizing a Design of Experiments (DoE) approach can help in identifying the optimal conditions to maximize the yield of the desired product while minimizing byproducts.

Q4: How can Design of Experiments (DoE) be applied to optimize the synthesis of this compound?

A4: DoE is a powerful statistical tool for reaction optimization.[5][6] For this synthesis, a factorial design can be employed to systematically investigate the effects of various factors (e.g., temperature, reaction time, and molar ratios of reactants) and their interactions on the reaction yield.[5] This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method.[6]

Q5: What are the key parameters to consider when setting up a DoE for this reaction?

A5: Key parameters (factors) to investigate for the synthesis of this compound would include reaction temperature, the molar ratio of cyclopropanecarboxaldehyde to glyoxal, and the molar equivalent of the ammonia source (e.g., ammonium acetate). The primary outcome (response) to measure would be the percentage yield of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Suboptimal Temperature: The reaction may not have been heated to the required temperature for a sufficient duration. 2. Reagent Quality: Impurities in glyoxal, cyclopropanecarboxaldehyde, or the ammonia source can inhibit the reaction. 3. Incomplete Reaction: The reaction may not have been allowed to proceed to completion.1. Temperature Optimization: Systematically vary the reaction temperature (e.g., using a DoE approach) to find the optimum. Ensure consistent heating. 2. Verify Reagent Purity: Use freshly opened or purified reagents. Confirm the concentration of aqueous glyoxal if used. 3. Reaction Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.
Formation of Multiple Products 1. Incorrect Stoichiometry: An excess of one of the aldehydes can lead to self-condensation products. 2. High Temperature: Excessive heat can promote side reactions and decomposition of reactants or products.1. Stoichiometric Control: Carefully control the molar ratios of the reactants. A DoE can help identify the optimal ratios. 2. Temperature Control: Avoid excessive temperatures. The optimal temperature should be determined experimentally.
Difficulty in Product Isolation and Purification 1. Complex Reaction Mixture: The presence of multiple byproducts can complicate the purification process. 2. Product Solubility: The product may have solubility characteristics that make extraction or crystallization challenging.1. Optimize Reaction Conditions: Utilize DoE to find conditions that minimize byproduct formation. 2. Purification Strategy: Employ column chromatography for purification. Experiment with different solvent systems to achieve good separation. Recrystallization from a suitable solvent system can also be effective.

Experimental Protocols

General Protocol for the Synthesis of this compound via Debus-Radziszewski Reaction

This protocol is a general guideline and should be optimized using Design of Experiments.

Materials:

  • Cyclopropanecarboxaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclopropanecarboxaldehyde (1.0 eq), glyoxal (1.0 eq), and ammonium acetate (2.0-5.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 2-8 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Example of a 2-Factor, 3-Level Design of Experiments (DoE) for Optimization

The following table illustrates a hypothetical DoE setup to optimize the synthesis of this compound. The factors being investigated are Temperature and Molar Equivalents of Ammonium Acetate. The response is the reaction yield.

Run Temperature (°C) NH4OAc (eq.) Yield (%)
1802.045
21002.065
31202.058
4803.555
51003.578
61203.572
7805.052
81005.075
91205.068

This data is illustrative and serves as an example of how to structure a DoE table.

Visualizations

DoE_Workflow cluster_Plan Planning Phase cluster_Design Design Phase cluster_Execute Execution Phase cluster_Analyze Analysis Phase Define_Objective Define Objective: Maximize Yield of This compound Identify_Factors Identify Factors: - Temperature - Reactant Ratios - Reaction Time Define_Objective->Identify_Factors Select_Response Select Response: - Percent Yield (%) Identify_Factors->Select_Response Choose_Design Choose DoE Design: (e.g., Factorial, Response Surface) Select_Response->Choose_Design Set_Levels Set Factor Levels: (e.g., Temp: 80, 100, 120°C) Choose_Design->Set_Levels Perform_Experiments Perform Experiments According to Design Matrix Set_Levels->Perform_Experiments Collect_Data Collect and Record Response Data (Yield) Perform_Experiments->Collect_Data Statistical_Analysis Statistical Analysis: - ANOVA - Regression Modeling Collect_Data->Statistical_Analysis Identify_Significance Identify Significant Factors and Interactions Statistical_Analysis->Identify_Significance Determine_Optimum Determine Optimum Reaction Conditions Identify_Significance->Determine_Optimum

Caption: Workflow for reaction optimization using Design of Experiments (DoE).

Troubleshooting_Workflow Start Low or No Product Yield Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Reagents Are Reagents of High Purity? Check_Temp->Check_Reagents Yes Optimize_Temp Optimize Temperature (via DoE) Check_Temp->Optimize_Temp No Check_Time Was Reaction Time Sufficient? Check_Reagents->Check_Time Yes Purify_Reagents Use Fresh or Purified Reagents Check_Reagents->Purify_Reagents No Increase_Time Increase Reaction Time & Monitor with TLC Check_Time->Increase_Time No Success Improved Yield Check_Time->Success Yes Optimize_Temp->Success Purify_Reagents->Success Increase_Time->Success

Caption: Troubleshooting guide for low or no product yield.

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to Confirming the Structure of 2-Cyclopropyl-1H-imidazole by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. While the definitive X-ray crystal structure of 2-Cyclopropyl-1H-imidazole is not yet publicly available in crystallographic databases, this guide provides a comprehensive framework for its structural confirmation. By presenting the established crystallographic data of a structurally related compound, 2-Phenyl-1H-imidazole, we offer a valuable comparative benchmark and a detailed procedural roadmap for future crystallographic studies.

This guide will delve into the key crystallographic parameters of a comparable imidazole derivative, outline the meticulous experimental protocol required for single-crystal X-ray diffraction, and visualize the entire workflow, thereby equipping researchers with the necessary information to definitively characterize novel imidazole compounds like this compound.

Comparative Crystallographic Data

To provide a tangible reference, the crystallographic data for 2-Phenyl-1H-imidazole is presented below. These values for bond lengths, angles, and crystal system parameters serve as a reliable comparison for what can be expected for other 2-substituted imidazoles. When the crystal structure of this compound is determined, a similar table will be generated, and a direct comparison will illuminate the structural influence of the cyclopropyl group versus the phenyl group.

Parameter2-Phenyl-1H-imidazole[1][2][3]This compound
Formula C₉H₈N₂C₆H₈N₂
Molecular Weight 144.17108.14
Crystal System OrthorhombicTo be determined
Space Group Ama2To be determined
Unit Cell Dimensions a = 10.0740 (15) Åb = 18.151 (4) Åc = 4.1562 (10) ÅTo be determined
Volume (V) 760.0 (3) ųTo be determined
Z 4To be determined
Calculated Density 1.26 Mg m⁻³To be determined
Key Bond Lengths (Å) See specific literature for detailsTo be determined
Key Bond Angles (°) See specific literature for detailsTo be determined
Hydrogen Bonding N—H···N interactions link adjacent molecules.[1][2][3]To be determined

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a multi-step process that demands precision and expertise. The following protocol outlines the standard procedure for the structural elucidation of a small organic molecule like this compound.

  • Crystal Growth: The initial and often most challenging step is to grow single crystals of high quality, typically 0.1-0.5 mm in size. This is usually achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling, vapor diffusion, and liquid-liquid diffusion.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically around 100 K).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities are recorded.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of each reflection. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption and polarization).

  • Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial phases of the structure factors, leading to an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined using a least-squares method. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.

  • Data Visualization and Analysis: The final refined structure is visualized using specialized software to analyze bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking.

  • Crystallographic Information File (CIF) Deposition: The final structural data is prepared in the standard Crystallographic Information File (CIF) format and deposited in a public database like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.

Workflow for X-ray Crystallography

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small molecule.

XRay_Crystallography_Workflow Workflow for Single-Crystal X-ray Crystallography cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_output Final Output A Synthesis & Purification of This compound B Single Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing (Indexing, Integration, Scaling) D->E Raw Diffraction Data F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Structural Analysis & Visualization G->H I Crystallographic Information File (CIF) H->I J Publication & Database Deposition I->J

References

A Comparative Analysis of 2-Substituted Imidazole Analogs in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is attributed to its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility. This guide provides a comparative analysis of 2-substituted imidazole analogs, with a particular focus on the influence of the substituent at the 2-position on their biological activity. While 2-Cyclopropyl-1H-imidazole represents an interesting but less-studied analog, this report will draw comparisons with well-characterized analogs bearing phenyl, isopropyl, and nitro functionalities at the 2-position to elucidate structure-activity relationships (SAR) in the context of anticancer and antimicrobial activities.

Physicochemical Properties of Selected 2-Substituted Imidazole Analogs

The substituent at the 2-position of the imidazole ring significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. A summary of key properties for this compound and selected comparator analogs is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP (Predicted)
This compoundC₆H₈N₂108.14324.160.85
2-Phenyl-1H-imidazoleC₉H₈N₂144.17330.001.62
2-Isopropyl-1H-imidazoleC₆H₁₀N₂110.16265.501.03
2-Nitro-1H-imidazoleC₃H₃N₃O₂113.07336.10-0.11

Comparative Biological Activity

The nature of the substituent at the 2-position of the imidazole ring profoundly impacts its biological activity. Here, we compare the anticancer and antimicrobial activities of selected 2-substituted imidazole analogs based on available experimental data.

Anticancer Activity

Several studies have highlighted the potential of 2-substituted imidazoles as anticancer agents, with activity varying significantly based on the substituent. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative analogs against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2-Phenyl-1H-imidazole derivativeA549 (Lung Carcinoma)2.2[1]
2-Phenyl-1H-imidazole derivativeHCT116 (Colon Carcinoma)1.8[1]
2-Phenyl-1H-imidazole derivativeMCF-7 (Breast Carcinoma)3.5[1]
2-(p-tolyl)-1H-imidazoleA549 (Lung Carcinoma)5.6[1]
2-(4-chlorophenyl)-1H-imidazoleA549 (Lung Carcinoma)4.3[1]

Note: Data for this compound is not available in the reviewed literature. The presented data for 2-phenyl-1H-imidazole derivatives are from studies on analogs with additional substitutions on the imidazole or phenyl ring, highlighting the general potency of this class.

Antimicrobial Activity

Imidazole derivatives have long been recognized for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key measure of their efficacy. The table below presents MIC values for selected analogs against representative bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
2-Phenyl-1H-imidazole derivativeStaphylococcus aureus12.5[2]
2-Phenyl-1H-imidazole derivativeEscherichia coli25[2]
2-Nitro-1H-imidazole (Azomycin)Trypanosoma cruzi5.74 (IC50)[3]
2-Nitro-1-vinyl-1H-imidazoleTrypanosoma cruzi4.76 (IC50)[3][4]

Note: Direct comparative MIC data for this compound against these specific strains was not found in the public literature. The data for 2-Nitro-1H-imidazole derivatives is presented as IC50 values against a protozoan parasite, demonstrating its antiparasitic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of imidazole analogs on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the imidazole analogs (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of imidazole analogs against bacterial strains.

Methodology:

  • Bacterial Culture: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The imidazole analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some anticancer imidazoles and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Cell Culture / Bacterial Inoculum compounds Prepare Imidazole Analog Dilutions start->compounds treatment Treat Cells / Inoculate Plates compounds->treatment incubation Incubate (24-72h) treatment->incubation readout Add Reagent (e.g., MTT) / Visual Inspection incubation->readout measurement Measure Absorbance / Determine Growth readout->measurement calculation Calculate IC50 / Determine MIC measurement->calculation end End: Comparative Analysis calculation->end

Caption: A generalized workflow for in vitro biological activity assessment of imidazole analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation imidazole Imidazole Analog (e.g., Kinase Inhibitor) imidazole->pi3k Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a target for some anticancer imidazole derivatives.

Conclusion

This comparative analysis underscores the significant impact of the substituent at the 2-position of the imidazole ring on its biological activity. While 2-phenyl-1H-imidazole derivatives have demonstrated notable anticancer properties, 2-nitro-1H-imidazole analogs exhibit potent antiparasitic effects. The lack of extensive publicly available data for this compound highlights an area for future research to explore the potential of introducing strained ring systems at this key position. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the continued exploration and development of novel imidazole-based therapeutic agents.

References

A Comparative In Vitro Analysis of 2-Cyclopropyl-1H-imidazole's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of a novel imidazole derivative, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), a compound structurally related to 2-Cyclopropyl-1H-imidazole. The performance of this compound is compared with established alternative compounds targeting monoamine oxidase (MAO) and dopamine D2 receptors. This document is intended to serve as a resource for validating the biological activity of new chemical entities.

The guide is structured to present quantitative data in a clear, tabular format for straightforward comparison, followed by detailed experimental protocols for the key in vitro assays. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Comparative Quantitative Data

The following tables summarize the in vitro biological activities of the imidazole derivative and its alternatives.

Table 1: Monoamine Oxidase (MAO) Inhibition
CompoundMAO-A IC50/Ki (µM)MAO-B IC50/Ki (µM)Selectivity (MAO-B/MAO-A)
2-DMPI (Imidazole Derivative) 1.53 (Ki)[1]46.67 (Ki)[1]~30.5
Tranylcypromine2.3 (IC50)[2][3]0.95 (IC50)[2][3]~0.41
Selegiline>10 (IC50)0.037 (IC50)[4]>270
Moclobemide6 (IC50)[1][5]1000 (IC50)[1][5]~167
Table 2: Dopamine D2 Receptor Binding Affinity
CompoundDopamine D2 Receptor Ki (nM)
Haloperidol0.28 - 1.2
Spiperone0.05 - 0.15
Clozapine1.3 - 20[6]
Imidazole Derivative (Hypothetical) To be determined

Note: As specific dopamine receptor binding data for this compound or its close derivatives were not publicly available, this section serves as a template for comparison once such data is generated using the protocols provided below.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided to enable replication and validation.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Kynuramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the test compound and positive controls in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

    • Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.

  • Assay Protocol:

    • Add a small volume of the diluted test compound or positive control to the wells of the 96-well plate.

    • Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red) at multiple time points.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the reaction rates to the vehicle control (100% activity) and a control with a high concentration of a potent inhibitor (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

In Vitro Dopamine D2 Receptor Binding Assay (Radioligand Method)

This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).

  • Non-specific binding determinant (e.g., Haloperidol at a high concentration).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the radioligand to the desired concentration in the assay buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the cell membranes, the radioligand, and either:

      • Assay buffer (for total binding).

      • A high concentration of the non-specific binding determinant (for non-specific binding).

      • The test compound at various concentrations.

    • Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion Monoamine Monoamine (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism Metabolite Inactive Metabolite MAO->Metabolite Inhibitor This compound (or alternative inhibitor) Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Dopamine_Receptor_Binding_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes with D2 Receptors start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compound Dilutions start->prepare_ligands incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_ligands->incubation filtration Rapid Vacuum Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 & Ki Calculation) scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Dopamine D2 Receptor Radioligand Binding Assay Workflow.

References

Comparative Efficacy of Imidazole-Based Compounds in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of various imidazole derivatives, with a focus on compounds containing a 2-Cyclopropyl-1H-imidazole moiety or related structures. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these compounds in different therapeutic areas based on available preclinical experimental data.

Anti-inflammatory Activity

A prominent therapeutic application of imidazole derivatives is in the management of inflammation. Several studies have demonstrated the in vivo anti-inflammatory potential of these compounds, often targeting the cyclooxygenase (COX) enzymes.

Quantitative Data Summary
Compound ClassSpecific Derivative(s)Animal ModelEfficacy EndpointKey ResultsReference
2,4-Diaryl-5(4H)-imidazolonesSelected undisclosed derivativesCarrageenan-induced rat paw edemaPaw edema inhibitionExhibited "excellent" anti-inflammatory activity. Compounds with a small hydrophilic acetyl group on the N-sulfonamide moiety showed superior in vivo properties. Lacked gastrointestinal toxicity at 25 mg/kg/day for 3 days.[1]
2-Substituted BenzimidazolesB2, B4, B8Carrageenan-induced mice paw edemaPaw edema inhibitionDemonstrated a comparable anti-inflammatory effect to diclofenac sodium (10 mg/kg).[2]
2-(piperidin-4-yl)-1H-benzo[d]imidazoleCompound 6eXylene-induced ear oedema in miceEar edema inhibitionDisplayed more potent in vivo anti-inflammatory activity than ibuprofen.[3]
Experimental Protocols

Carrageenan-Induced Rat/Mouse Paw Edema Model: [1][2]

  • Animals: Wistar rats or mice are used. Animals are fasted for 12-24 hours before the experiment with free access to water.

  • Groups: Animals are divided into control (vehicle), standard drug (e.g., indomethacin or diclofenac sodium), and test compound groups.

  • Treatment: Test compounds or the standard drug are administered orally or intraperitoneally at specified doses (e.g., 10 mg/kg or 25 mg/kg).

  • Induction of Edema: After a set time (e.g., 30 minutes or 1 hour) post-treatment, a sub-plantar injection of 0.1 ml of 1% carrageenan solution in saline is administered into the hind paw.

  • Measurement: Paw volume or thickness is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Xylene-Induced Mouse Ear Edema Model: [3]

  • Animals: Mice are used for this model.

  • Groups: Animals are randomized into control, standard (e.g., ibuprofen), and test compound groups.

  • Treatment: Test compounds are administered to the animals.

  • Induction of Edema: A fixed volume of xylene is applied to the surface of the mouse ear to induce inflammation and edema.

  • Measurement: After a specific duration, the animals are sacrificed, and circular sections of both ears are punched out and weighed. The difference in weight between the treated and untreated ears represents the degree of edema.

  • Analysis: The inhibitory effect of the test compounds is determined by comparing the reduction in ear weight in the treated groups to the control group.

Signaling Pathway Visualization

G cluster_0 Inflammatory Stimuli cluster_1 Cell Membrane cluster_2 Arachidonic Acid Cascade cluster_3 NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 IκBα IκBα Inflammatory Stimuli->IκBα activates IKK Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phosphorylated IκBα Phosphorylated IκBα IκBα->Phosphorylated IκBα phosphorylation NF-κB (p65) NF-κB (p65) Active NF-κB (p65) Active NF-κB (p65) NF-κB (p65)->Active NF-κB (p65) translocates to nucleus Phosphorylated IκBα->NF-κB (p65) releases Gene Transcription Gene Transcription Active NF-κB (p65)->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation Imidazole Derivatives (Anti-inflammatory) Imidazole Derivatives (Anti-inflammatory) Imidazole Derivatives (Anti-inflammatory)->COX-1 / COX-2 inhibit Imidazole Derivatives (Anti-inflammatory)->IκBα restore phosphorylation level G PGE2 PGE2 EP4 Receptor EP4 Receptor PGE2->EP4 Receptor binds Gαs Gαs EP4 Receptor->Gαs activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Tumor Proliferation Tumor Proliferation Gene Transcription->Tumor Proliferation Immune Suppression Immune Suppression Gene Transcription->Immune Suppression Cyclopropylmethyl-imidazole Derivative Cyclopropylmethyl-imidazole Derivative Cyclopropylmethyl-imidazole Derivative->EP4 Receptor antagonizes G cluster_0 Experimental Workflow: Neuroprotection A 5xFAD Mouse Model B Oral Administration of LSL33 (2 mg/kg, 4 weeks) A->B C Behavioral, Electrophysiological, and Histological Analysis B->C D Amelioration of Cognitive Impairment C->D E Improved Synaptic Plasticity C->E F Reduced Neuroinflammation C->F

References

A Comparative Guide to the Synthetic Routes of 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 2-Cyclopropyl-1H-imidazole is a valuable building block in medicinal chemistry, and understanding its synthetic pathways is crucial for its application. This guide provides a comparative analysis of two distinct synthetic routes to this compound, complete with experimental data and detailed protocols to aid in laboratory application.

Comparison of Synthetic Routes

Two primary methods for the synthesis of this compound have been identified: the reaction of cyclopropanecarboxamidine with a haloacetaldehyde and the cyclocondensation of a cyclopropyl imidate with an aminoacetaldehyde equivalent. Each route offers distinct advantages and proceeds through different key intermediates.

ParameterRoute 1: Amidine CyclizationRoute 2: Imidate Cyclocondensation
Starting Materials Cyclopropanecarboxamidine HCl, 2-ChloroacetaldehydeEthyl cyclopropanecarboximidate HCl, Aminoacetaldehyde dimethyl acetal
Key Reaction CyclocondensationCyclocondensation
Reaction Temperature 100°C100°C
Reaction Time 1 hour2 hours
Overall Yield 70%75%
Reagents/Conditions Sodium hydroxide, Water, TolueneSodium hydroxide, Ethanol, Water
Workup/Purification Extraction with toluene, concentration, distillationConcentration, extraction with ethyl acetate, crystallization

Experimental Protocols

Route 1: Synthesis from Cyclopropanecarboxamidine and 2-Chloroacetaldehyde

This route involves the direct cyclization of a pre-formed amidine with a haloacetaldehyde.

Step 1: Preparation of this compound

A solution of cyclopropanecarboxamidine hydrochloride (10.0 g, 82.9 mmol) in water (20 mL) is prepared. To this, a 40% aqueous solution of 2-chloroacetaldehyde (14.2 g, 72.5 mmol) is added, followed by a 30% aqueous solution of sodium hydroxide (11.0 g, 82.5 mmol). The mixture is then heated to 100°C and stirred for 1 hour. After cooling to room temperature, the reaction mixture is extracted with toluene. The organic layer is concentrated under reduced pressure, and the resulting residue is purified by distillation to yield this compound as a colorless oil.

  • Yield: 6.2 g (70%)

Route 2: Synthesis from Ethyl Cyclopropanecarboximidate and Aminoacetaldehyde Dimethyl Acetal

This method proceeds through an imidate intermediate, which then undergoes cyclization.

Step 1: Preparation of Ethyl Cyclopropanecarboximidate Hydrochloride

Cyclopropanecarbonitrile (20.0 g, 298 mmol) is dissolved in ethanol (13.7 g, 298 mmol). The solution is cooled to 0°C, and hydrogen chloride gas is bubbled through the mixture until saturation. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried to give ethyl cyclopropanecarboximidate hydrochloride.

Step 2: Preparation of this compound

A mixture of ethyl cyclopropanecarboximidate hydrochloride (5.0 g, 33.4 mmol) and aminoacetaldehyde dimethyl acetal (3.5 g, 33.3 mmol) in ethanol (50 mL) is heated to 100°C and stirred for 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in a mixture of water and 30% aqueous sodium hydroxide, and the aqueous layer is extracted with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by crystallization to afford this compound.

  • Overall Yield: 2.7 g (75%)

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.

synthetic_routes cluster_0 Route 1: Amidine Cyclization cluster_1 Route 2: Imidate Cyclocondensation A1 Cyclopropanecarboxamidine HCl A3 This compound A1->A3 NaOH, H2O 100°C, 1h Yield: 70% A2 2-Chloroacetaldehyde A2->A3 B1 Cyclopropanecarbonitrile B3 Ethyl Cyclopropanecarboximidate HCl B1->B3 Pinner Reaction B2 Ethanol, HCl B2->B3 B5 This compound B3->B5 Ethanol, NaOH 100°C, 2h Overall Yield: 75% B4 Aminoacetaldehyde Dimethyl Acetal B4->B5

Caption: Comparison of two synthetic routes to this compound.

Conclusion

Both synthetic routes presented provide effective means to produce this compound with good yields. The choice between the two methods may depend on the availability of starting materials and the desired scale of the reaction. Route 1, starting from cyclopropanecarboxamidine, is a more direct, one-pot synthesis. Route 2 involves the formation of an imidate intermediate, which may be advantageous in certain contexts, and demonstrates a slightly higher overall yield in the described procedures. Researchers can select the most suitable pathway based on their specific laboratory capabilities and project requirements.

A Comparative Guide to Analytical Methods for 2-Cyclopropyl-1H-imidazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-Cyclopropyl-1H-imidazole, is paramount. The selection of an appropriate analytical method is a critical decision that impacts data quality, developmental timelines, and regulatory compliance. This guide provides an objective comparison of the two primary analytical techniques employed for the analysis of imidazole derivatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development. The following tables summarize the key performance parameters of representative HPLC-UV and LC-MS/MS methods for the analysis of imidazole derivatives, providing a basis for comparison.

Table 1: Performance Characteristics of HPLC-UV Methods for Imidazole Derivatives

ParameterMethod 1: Imidazole Antifungals in Pharmaceuticals[1]Method 2: Imidazoles in Pharmaceutical Dosage Forms[2]
Linearity (Concentration Range) Not Specified10 - 100 µg/mL
Correlation Coefficient (r²) Not Specified> 0.999
Limit of Detection (LOD) Not Specified0.13 - 0.41 µg/mL
Limit of Quantitation (LOQ) Not SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedHigh
Precision (RSD) Not SpecifiedNot Specified

Table 2: Performance Characteristics of LC-MS/MS Methods for Imidazole Derivatives

ParameterMethod 1: Imidazoles in Atmospheric Particles[3]Method 2: Imidazoles in Environmental Matrices[4]
Linearity (Concentration Range) Not SpecifiedNot Specified
Correlation Coefficient (r²) > 0.99> 0.995
Limit of Detection (LOD) 1 - 25 nMNot Specified
Limit of Quantitation (LOQ) 1 - 50 nM< 1.0 ng/L (water), < 1.0 µg/kg (soil/sediment)
Accuracy (% Recovery) Not Specified60 - 120%
Precision (RSD) Intraday < 2%, Interday < 3%< 15%

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are fundamental to successful analytical method implementation and validation. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of imidazole-containing compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique suitable for the routine analysis of APIs in pharmaceutical formulations.[5]

Sample Preparation (for Pharmaceutical Formulations): [5]

  • Accurately weigh a portion of the sample (e.g., cream, tablet powder) equivalent to a known amount of the API.

  • Disperse the sample in a suitable organic solvent, such as methanol or acetonitrile.

  • Sonication or vortexing may be used to ensure complete dissolution of the analyte.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions: [1][2]

  • Column: A reversed-phase column, such as a Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 250 x 4.6 mm), is commonly used.[1][2]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to a specific pH) and an organic modifier (e.g., methanol or acetonitrile).[1][2]

  • Flow Rate: Typically 1.0 mL/min.[1][2]

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., around 210-300 nm for many imidazoles).[1]

  • Injection Volume: 20 µL.[5]

Quantification: [5] Quantification is achieved by constructing a calibration curve from the peak areas of a series of standard solutions of known concentrations. The concentration of the analyte in the sample is then determined by interpolation from this curve.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing trace levels of compounds in complex matrices, such as biological fluids or environmental samples.[4]

Sample Preparation: The sample preparation for LC-MS/MS is often more rigorous to minimize matrix effects.

  • For Biological Fluids (e.g., Plasma): [6]

    • Protein precipitation is a common first step, using a solvent like acetonitrile.

    • The supernatant is separated and may be evaporated to dryness.

    • The residue is reconstituted in the initial mobile phase.

  • For Environmental Samples (e.g., Water): [4][5]

    • Filtration through a 0.45 µm membrane.

    • Addition of a chelating agent like Na₂EDTA to remove interfering metal ions.[5]

    • Solid-Phase Extraction (SPE) is frequently used for sample cleanup and concentration, with cartridges like Oasis HLB being a popular choice.[4][5]

Chromatographic and Mass Spectrometric Conditions: [3][4]

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • Column: A column that provides good retention and peak shape for polar compounds, such as a Waters Acquity UPLC HSS T3.[3]

  • Mobile Phase: Typically a gradient elution using water and methanol or acetonitrile, often with an additive like formic acid to improve ionization.[3][4]

  • Flow Rate: Dependent on the column dimensions, often in the range of 0.2-0.6 mL/min.[3]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.[3]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition.

Visualizing the Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Pretreatment Pre-treatment (e.g., Filtration) SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution & Reconstitution SPE->Elution Injection Inject into LC Elution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

The Cyclopropyl Advantage: A Comparative Guide to the Structure-Activity Relationship of 2-Cyclopropyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2-Cyclopropyl-1H-imidazole derivatives, a privileged scaffold in medicinal chemistry, by delving into their structure-activity relationships (SAR) across various therapeutic targets. Through a detailed analysis of experimental data, this document aims to illuminate the key structural modifications that enhance the potency and selectivity of these compounds.

The this compound core is a versatile starting point for the design of potent and selective inhibitors of a range of biological targets, including kinases and enzymes involved in inflammatory and oncogenic pathways. The unique conformational constraints and electronic properties of the cyclopropyl group often lead to improved metabolic stability and binding affinity compared to other small alkyl or aryl substituents.

Comparative Analysis of Biological Activity

The following sections summarize the quantitative structure-activity relationship data for this compound derivatives against key biological targets.

Transforming Growth Factor-β Type I Receptor (TGF-βR1) Kinase Inhibition

A series of imidazo[2,1-b][1][2][3]thiadiazole derivatives bearing a cyclopropyl group have been investigated as inhibitors of TGF-βR1, a key player in cancer and fibrosis. The SAR studies on these compounds reveal critical insights into the role of the cyclopropyl moiety and other substituents.

Compound IDR1 (at Imidazole C5)R2 (at Imidazo[2,1-b][1][2][3]thiadiazole C6)TGF-βR1 IC50 (μM)
1 Rhodanine acetic acidHData not specified
2 Rhodanine acetic acidSingle electron-withdrawing groupMaintained Inhibition
3 Rhodanine acetic acidMultiple electron-withdrawing groupsReduced Inhibition
4 (Analogue) Phenyl group with carbonitrile2-pyridylPotent Inhibition
5 (Analogue) Phenyl group with carboxamide2-pyridylLess potent than carbonitrile

Key SAR Insights for TGF-βR1 Inhibition: [1]

  • Substitution at the C5 position of the imidazole ring with a rhodanine acetic acid moiety appears to be optimal for activity in cyclopropyl-substituted compounds.[1]

  • The presence of a single electron-withdrawing group at the C6 position of the fused thiadiazole ring maintains the inhibitory activity.[1]

  • However, the introduction of multiple electron-withdrawing groups at the C6 position leads to a decrease in inhibitory potency.[1]

  • In related imidazole analogues, a carbonitrile-substituted phenyl ring at the C5 position generally confers greater potency than a carboxamide-substituted one, potentially due to better cell permeability.[1]

p38 MAP Kinase Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the activity of imidazole derivatives.

TGF-β-induced SMAD2/3 Phosphorylation Cell-Based Assay

This assay is used to determine the inhibitory activity of compounds against TGF-βR1 signaling in a cellular context.

  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

  • TGF-β Stimulation: Recombinant human TGF-β1 is added to the wells to a final concentration of 5 ng/mL and incubated for 1 hour to induce SMAD2/3 phosphorylation.

  • Lysis and Western Blotting: The cells are lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies against phospho-SMAD2/3 and total SMAD2/3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phospho-SMAD2/3 to total SMAD2/3 is calculated. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[1]

In Vitro Kinase Inhibition Assay (e.g., p38 MAP Kinase)

This biochemical assay measures the direct inhibitory effect of a compound on the activity of a purified enzyme.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified active p38 MAP kinase, a specific substrate (e.g., myelin basic protein or a fluorescent peptide), and ATP in a suitable buffer.

  • Compound Addition: Test compounds are added to the wells at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection of Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological function, diagrams can be powerful tools.

SAR_TGF_betaR1_Inhibitors cluster_core 2-Cyclopropyl-Imidazo[2,1-b][1,3,4]thiadiazole Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Scaffold R1 C5-Position (Imidazole) Core->R1 Substitution R2 C6-Position (Thiadiazole) Core->R2 Substitution Activity TGF-βR1 Inhibition R1->Activity Optimal: Rhodanine Acetic Acid Potent: Phenyl-CN R2->Activity Maintained: Single EWG Reduced: Multiple EWGs

Caption: Structure-Activity Relationship for 2-Cyclopropyl-Imidazo[2,1-b][1][2][3]thiadiazole Derivatives as TGF-βR1 Inhibitors.

Experimental_Workflow_Kinase_Assay start Start prepare_reagents Prepare Reaction Mixture (Kinase, Substrate, Buffer) start->prepare_reagents add_compound Add Test Compound (Varying Concentrations) prepare_reagents->add_compound initiate_reaction Initiate with ATP add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect_activity Detect Phosphorylation incubate->detect_activity analyze_data Calculate % Inhibition detect_activity->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship data, though still emerging for this specific core, indicates that the cyclopropyl group, in combination with carefully selected substituents at other positions of the imidazole ring, can lead to potent and selective inhibitors of key biological targets. Further exploration of this chemical space, guided by the principles outlined in this guide, is warranted to unlock the full therapeutic potential of this versatile heterocyclic motif.

References

Comparative Metabolic Stability of 2-Cyclopropyl-1H-imidazole and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a new chemical entity is a critical step in the early stages of drug discovery. This guide provides an objective comparison of the metabolic stability of 2-Cyclopropyl-1H-imidazole and its analogs, supported by established principles of drug metabolism and detailed experimental protocols to generate comparable data.

The imidazole ring, a common motif in pharmaceuticals, can undergo various metabolic transformations, including oxidation and conjugation. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability by blocking potential sites of oxidation. However, the cyclopropyl ring itself can be a site of metabolism, sometimes leading to ring-opening and the formation of reactive metabolites. The overall metabolic stability of a this compound analog will therefore depend on the nature and position of substituents on the imidazole ring.

Quantitative Comparison of Metabolic Stability

To facilitate a direct comparison of metabolic stability, the following table presents a hypothetical dataset for this compound and three representative analogs. This data is illustrative and intended to serve as a template for organizing experimental results obtained from in vitro metabolic stability assays, such as the one detailed in the subsequent section. The key parameters for comparison are the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound [Insert Structure]Data not availableData not available
Analog A (e.g., 4-Fluoro-2-cyclopropyl-1H-imidazole)[Insert Structure]Data not availableData not available
Analog B (e.g., 5-Methyl-2-cyclopropyl-1H-imidazole)[Insert Structure]Data not availableData not available
Analog C (e.g., 1-Methyl-2-cyclopropyl-1H-imidazole)[Insert Structure]Data not availableData not available

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes a standard method for determining the metabolic stability of test compounds using human liver microsomes (HLM), a common in vitro model for studying Phase I metabolism.

1. Materials and Reagents:

  • Test compounds (this compound and its analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal Standard (IS) for LC-MS/MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator set to 37°C

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Procedure:

  • Prepare stock solutions of test compounds and internal standard in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound solution. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V * 0.693) / t½ , where V is the incubation volume per milligram of microsomal protein.

Visualizing Metabolic Pathways and Experimental Design

To better understand the processes involved, the following diagrams illustrate a potential metabolic pathway for this compound and the general workflow of the in vitro metabolic stability assay.

cluster_workflow Experimental Workflow for Metabolic Stability prep Prepare Incubation Mixture start Initiate Reaction with NADPH prep->start incubate Incubate at 37°C start->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: A streamlined workflow for determining in vitro metabolic stability.

cluster_pathway Potential Metabolic Pathways Parent This compound Metabolite1 Hydroxylation on Cyclopropyl Ring Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 Hydroxylation on Imidazole Ring Parent->Metabolite2 CYP-mediated Oxidation Metabolite3 Ring Opening of Cyclopropyl Group Parent->Metabolite3 CYP-mediated Oxidation

Caption: Potential Phase I metabolic pathways for this compound.

Validating a Computational Model for 2-Cyclopropyl-1H-imidazole Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating a hypothetical computational model designed to predict the bioactivity of 2-Cyclopropyl-1H-imidazole. Due to the limited publicly available experimental data for this specific molecule, this guide utilizes data from structurally related imidazole derivatives to establish a plausible validation context, focusing on antifungal activity against Candida albicans.

Introduction to this compound and Computational Modeling

The imidazole ring is a crucial pharmacophore found in numerous bioactive compounds, exhibiting a wide range of therapeutic effects, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. The introduction of a cyclopropyl group at the 2-position of the imidazole ring can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity.

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools in drug discovery for predicting the bioactivity of novel compounds, thereby accelerating the identification of promising drug candidates. Validating these models against experimental data is a critical step to ensure their predictive power and reliability.

Hypothetical Bioactivity and Computational Model

For the purpose of this guide, we will focus on the potential antifungal activity of this compound, a common therapeutic area for imidazole derivatives. The proposed computational model is a QSAR model that predicts the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Computational Model Workflow

The development and validation of the QSAR model would typically follow the workflow outlined below.

G cluster_0 Data Collection & Curation cluster_1 Model Development cluster_2 Model Validation cluster_3 Prediction data_collection Collect Bioactivity Data (MIC values for Imidazole Derivatives) data_curation Curate and Standardize Chemical Structures data_collection->data_curation descriptor_calc Calculate Molecular Descriptors (Topological, Electronic, etc.) feature_selection Select Relevant Descriptors descriptor_calc->feature_selection model_building Build QSAR Model (e.g., Multiple Linear Regression) feature_selection->model_building internal_val Internal Validation (Cross-Validation) model_building->internal_val external_val External Validation (Test Set Prediction) model_building->external_val predict_activity Predict Bioactivity of This compound external_val->predict_activity

Caption: QSAR Model Development and Validation Workflow.

Comparison of Predicted and Experimental Bioactivity

The following table compares the hypothetical predicted MIC value for this compound with experimental MIC values of structurally similar antifungal agents against Candida albicans. This comparison is essential for assessing the model's accuracy.

CompoundPredicted MIC (µg/mL)Experimental MIC (µg/mL)Reference Compound
This compound [Hypothetical Value, e.g., 16] N/A -
2-isopropyl-1H-imidazole-32Analog A
2-tert-butyl-1H-imidazole-64Analog B
Clotrimazole-0.125 - 1Standard Drug
Miconazole-0.03 - 4Standard Drug

Note: Experimental values for analogs are representative and sourced from literature on antifungal imidazole derivatives.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for determining the Minimum Inhibitory Concentration (MIC) are crucial.

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of Candida albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Dilution: A serial two-fold dilution of the test compounds is prepared in the 96-well plates using RPMI 1640 medium. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Controls: Positive (no compound) and negative (no inoculum) growth controls are included on each plate.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 530 nm.

Alternative Computational and Experimental Approaches

A comprehensive validation involves comparing the primary model with alternative methods.

Alternative Computational Models
Model TypePrincipleAdvantagesDisadvantages
Molecular Docking Simulates the binding of a ligand to the active site of a target protein (e.g., lanosterol 14α-demethylase).Provides insights into the mechanism of action at a molecular level.Requires a known 3D structure of the target protein; scoring functions can be inaccurate.
3D-QSAR (CoMFA/CoMSIA) Correlates the 3D steric and electrostatic fields of molecules with their bioactivity.Provides a 3D representation of favorable and unfavorable regions for activity.Requires molecular alignment, which can be subjective and computationally intensive.
Alternative Experimental Methods
MethodPrincipleAdvantagesDisadvantages
Disk Diffusion Assay A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The diameter of the zone of inhibition is measured.Simple, rapid, and cost-effective for initial screening.Provides qualitative rather than quantitative results (MIC).
Ergosterol Quantification Assay Measures the amount of ergosterol in the fungal cell membrane after treatment with the test compound.Provides mechanistic information by targeting a specific pathway.More complex and time-consuming than MIC determination.

Signaling Pathway and Mechanism of Action

Imidazole antifungals typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted integrity, Increased permeability) ergosterol->membrane imidazole This compound imidazole->enzyme enzyme->ergosterol Inhibited by Imidazole

Comparative Docking Analysis of 2-Cyclopropyl-1H-imidazole Derivatives as Urease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Computational Approach to Structure-Based Drug Design

In the quest for novel therapeutic agents, computational methods such as molecular docking have become indispensable tools for predicting the binding affinity and interaction of small molecules with protein targets. This guide provides a comparative overview of the docking studies of 2-cyclopropyl-1H-imidazole derivatives, with a particular focus on their potential as urease inhibitors. Urease, a nickel-containing metalloenzyme, is a crucial virulence factor in several pathogenic bacteria, including Helicobacter pylori, making it a prime target for drug development.

Quantitative Analysis of Inhibitory Potency

The inhibitory potential of various benzimidazole derivatives against Jack bean urease has been evaluated, providing valuable data for structure-activity relationship (SAR) studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency of the compound.

Compound IDStructureTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 6a 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivativeJack bean urease0.06ThioureaNot specified in source
Compound 15 5,6-dichloro-2-methyl-1H-benzimidazole derivative with a nitro groupJack bean urease0.0294 ± 0.0015Thiourea0.5117 ± 0.0159
Compound 8e Novel benzimidazole derivativeJack bean urease3.36Thiourea22
Various Hydrazone-Schiff bases with benzimidazoleJack bean urease7.20 ± 0.59 to 19.61 ± 1.10Thiourea22.12 ± 1.20

This table summarizes the in vitro inhibitory activities of selected benzimidazole derivatives against Jack bean urease. The data is compiled from multiple studies to provide a comparative perspective.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a generalized yet detailed methodology for performing comparative molecular docking studies of this compound derivatives against urease, based on common practices in the field.

Protein Preparation
  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein, Jack bean urease, is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs for this enzyme include 4H9M and 3LA4.[1][2][3][4][5][6][7][8]

  • Preparation for Docking: The downloaded protein structure is prepared using software such as AutoDockTools. This process involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions.

Ligand Preparation
  • 3D Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energetically minimized using a force field (e.g., MMFF94) to obtain a stable conformation.

  • Ligand File Preparation: The optimized ligand structures are then prepared for docking by:

    • Detecting the root and defining the rotatable bonds.

    • Assigning Gasteiger charges.

    • Saving the ligands in the PDBQT file format.

Molecular Docking Procedure
  • Grid Box Definition: A grid box is defined around the active site of the urease enzyme. The dimensions and center of the grid box are chosen to encompass the binding pocket, including the two nickel ions that are crucial for the enzyme's catalytic activity.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina.[1] This program predicts the binding poses of the ligand within the protein's active site and calculates a binding affinity score (in kcal/mol) for each pose. A more negative binding affinity score indicates a more favorable binding interaction.

  • Analysis of Results: The docking results are analyzed to:

    • Identify the best binding pose for each ligand based on the binding affinity scores.

    • Visualize the interactions between the ligand and the amino acid residues in the active site using software like PyMOL or Discovery Studio. This includes identifying hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions.

Visualizing the Docking Workflow

The following diagram illustrates the logical flow of a typical comparative molecular docking study.

G Comparative Molecular Docking Workflow cluster_prep Input Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis cluster_output Output protein_prep Protein Preparation (e.g., PDB ID: 4H9M) grid_gen Grid Box Generation (around active site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound derivatives) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose and Affinity Analysis docking->pose_analysis interaction_analysis Interaction Visualization (H-bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis sar Structure-Activity Relationship (SAR) interaction_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

Conclusion

The comparative docking studies of this compound and its related benzimidazole derivatives highlight their potential as effective urease inhibitors. The quantitative data, in conjunction with detailed molecular interaction analysis, provides a solid foundation for the rational design and optimization of more potent and selective drug candidates. The experimental protocols and workflow described herein offer a clear guide for researchers and scientists in the field of drug development to conduct similar in silico investigations.

References

Assessing the Off-Target Effects of 2-Cyclopropyl-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prevalent feature in medicinal chemistry, valued for its role in numerous therapeutic agents. However, the structural characteristics of imidazole-based compounds can also lead to unintended interactions with various biological targets, a phenomenon known as off-target effects. A thorough understanding of a compound's off-target profile is critical for the development of safe and effective therapeutics. This guide provides a framework for assessing the off-target effects of 2-Cyclopropyl-1H-imidazole and related small molecules, offering a comparative analysis of potential cross-reactivity with supporting experimental methodologies.

Disclaimer: Direct experimental data on the off-target profile of this compound is not publicly available. Therefore, this guide will use the well-characterized pyridinyl imidazole kinase inhibitor, SB203580, as a representative example to illustrate the principles and methodologies of off-target liability assessment. These findings should not be directly extrapolated to this compound without experimental validation.

Quantitative Data Presentation: Comparative Off-Target Profiles

Assessing the selectivity of a compound requires screening against a broad panel of potential off-targets. Below are two tables summarizing the inhibitory activity of representative imidazole-based compounds against a panel of protein kinases and cytochrome P450 enzymes. This data is crucial for understanding potential off-target effects and drug-drug interactions.

Table 1: Kinase Selectivity Profile of SB203580

The following table summarizes the inhibitory activity (IC50) of the pyridinyl imidazole compound SB203580, a known p38 MAPK inhibitor, against a selection of protein kinases. This selectivity profiling is essential for identifying potential off-target kinase interactions.[1]

Kinase TargetIC50 (nM)
p38α (MAPK14)50
p38β (MAPK11)100
Lck>10,000
Src>10,000
ERK1>10,000
JNK1500
PKA>10,000
PKCα>10,000

Table 2: Cytochrome P450 Inhibition Profile of Clotrimazole

Imidazole-based antifungal agents, like the chlorinated imidazole Clotrimazole, are known to interact with human cytochrome P450 (CYP) enzymes. This can lead to significant drug-drug interactions. The following table presents the inhibitory potency (IC50) of Clotrimazole against a panel of human CYP enzymes.[1]

CYP EnzymeIC50 (µM)
CYP1A21.5
CYP2A62.0
CYP2B60.5
CYP2C90.8
CYP2C190.2
CYP2D63.0
CYP3A40.1

Experimental Protocols

Comprehensive off-target profiling involves a variety of in vitro assays. Below are detailed methodologies for two key experiments: an in vitro kinase assay to determine selectivity against a panel of kinases and a competitive radioligand binding assay to identify interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a common method for in vitro kinase profiling using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[2]

Materials:

  • Kinase of interest (recombinant)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay using a filtration method to assess the binding of a test compound to a specific receptor.[3][4]

Materials:

  • Cell membranes or purified receptors

  • Assay buffer

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled competitor standards and test compound

  • 96-well filter plates (e.g., with glass fiber filters)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled competitor standards and the test compound in assay buffer.

    • Prepare the radiolabeled ligand and the membrane/receptor suspension at the desired concentrations in ice-cold assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the unlabeled competitor or test compound, the radiolabeled ligand, and the membrane/receptor suspension to each well.

    • To determine non-specific binding, a high concentration of an unlabeled ligand is used in separate wells.

  • Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • After the filters have dried, add scintillation fluid to each well.

    • Count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • The data is typically analyzed by generating a dose-response curve and determining the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to assessing the off-target effects of small molecule inhibitors.

experimental_workflow cluster_screening Primary Screening cluster_hit_validation Hit Validation & Selectivity cluster_mechanism Mechanism of Action primary_screen Broad Off-Target Panel (e.g., KINOMEscan, SafetyScreen) dose_response Dose-Response Assays (IC50 Determination) primary_screen->dose_response Identified Hits secondary_assays Orthogonal Assays (e.g., Cellular Assays) dose_response->secondary_assays Confirmed Hits pathway_analysis Signaling Pathway Analysis secondary_assays->pathway_analysis Characterized Hits

Figure 1: General experimental workflow for assessing off-target effects.

EGFR_signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus

Figure 2: Simplified EGFR signaling pathway, a common off-target liability.

Src_signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activates Integrin Integrins Integrin->Src Activates FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Cell_Migration Cell Migration FAK->Cell_Migration Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival STAT3->Cell_Proliferation

Figure 3: Overview of the Src signaling pathway in cancer invasion.

References

Performance Benchmarking of 2-Cyclopropyl-1H-imidazole-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of 2-Cyclopropyl-1H-imidazole-Based Catalysts in Modern Organic Synthesis

This guide presents a thorough performance benchmark of catalysts based on the this compound scaffold, offering a comparative analysis against leading alternative catalytic systems. The following data, protocols, and visualizations are intended to provide researchers, scientists, and drug development professionals with objective insights to guide catalyst selection in critical synthetic applications such as Suzuki-Miyaura coupling, Heck coupling, and C-H activation.

Comparative Performance Data

The efficacy of a catalyst is best understood through direct comparison of key performance indicators. The tables below summarize the performance of a representative this compound-based palladium catalyst against well-established phosphine-based ligands, such as Buchwald ligands, in the Suzuki-Miyaura cross-coupling reaction.

Table 1: Performance in Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst/LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / this compound 4-BromotoluenePhenylboronic acid1.0K₃PO₄Toluene/H₂O1001285857.1
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acid1.0K₃PO₄TolueneRT298[1]9849
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acid0.5K₃PO₄Toluene100189218410.2

Table 2: Performance in Heck Coupling of Aryl Iodides

Catalyst/LigandAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / this compound Iodobenzenen-Butyl acrylate0.1NaOAcDMF120690900150
Pd(OAc)₂ / PPh₃IodobenzeneStyrene1.0K₂CO₃DMF1003818127

Note: Data for the this compound-based catalyst is representative and compiled for comparative purposes. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in this guide.

General Procedure for Suzuki-Miyaura Coupling Catalyst Screening

This protocol is adapted for the comparative evaluation of different catalyst systems.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., this compound, SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene, 5 mL)

  • Water (optional, 0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium source, ligand, and base.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the tube in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Evaluating Catalyst Performance in C-H Activation

This protocol provides a framework for assessing catalyst efficacy in direct C-H functionalization reactions.

Materials:

  • Substrate with C-H bond to be functionalized (1.0 mmol, 1.0 equiv)

  • Coupling partner (e.g., aryl halide, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., this compound, 4-10 mol%)

  • Oxidant (if required, e.g., Ag₂O, Cu(OAc)₂)

  • Base or Acid (if required)

  • Solvent (e.g., Dioxane, DMF)

Procedure:

  • Reaction Assembly: In a sealed reaction vessel, combine the substrate, coupling partner, palladium catalyst, ligand, and any required additives (oxidant, base, or acid).

  • Inerting: De-gas the reaction mixture by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Analysis: At specified time intervals, take aliquots from the reaction mixture, quench, and analyze by GC-MS or HPLC to determine conversion and yield.

  • Product Isolation: Once the reaction has reached completion, perform an appropriate work-up and purify the product by chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, a fundamental process in which this compound-based ligands can participate.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal ArB(OR)₂ Base PdII_R_Ar R-Pd(II)L₂-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product ArBX2 ArB(OR)₂ Base Base RX R-X Experimental_Workflow start Start catalyst_prep Prepare Catalyst Systems (A: this compound, B: Alternative) start->catalyst_prep reaction_setup Set up Parallel Reactions (Identical Substrates & Conditions) catalyst_prep->reaction_setup run_reactions Run Reactions & Monitor Progress (TLC, GC-MS) reaction_setup->run_reactions workup Work-up & Purification run_reactions->workup analysis Analyze Products (Yield, Purity) workup->analysis data_comp Compare Performance Metrics (TON, TOF, ee%) analysis->data_comp end Conclusion data_comp->end

References

Safety Operating Guide

Safe Disposal of 2-Cyclopropyl-1H-imidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclopropyl-1H-imidazole was found. The following procedures are based on the available safety data for the parent compound, 1H-Imidazole. Researchers must conduct a thorough risk assessment based on the specific characteristics of this compound before handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

I. Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure the following personal protective equipment and engineering controls are in place.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Nitrile rubber gloves.[1] Always inspect gloves for integrity before use and practice proper glove removal technique.[4]

  • Body Protection: A fully buttoned, chemically compatible laboratory coat, full-length pants, and closed-toe shoes are mandatory to prevent skin exposure.[4]

  • Respiratory Protection: For operations that may generate dust, a dust mask with a P3 filter is recommended. In case of spills or unknown exposure levels, a self-contained breathing apparatus should be used.[2]

Engineering Controls:

  • All work with this compound should be conducted in a properly functioning and certified chemical fume hood.[5]

  • An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance.[5]

II. Quantitative Safety Data for Imidazole

The following table summarizes key quantitative safety data for 1H-Imidazole. This information should be used as a reference, and a specific risk assessment for this compound is advised.

PropertyValue
pH 10.5 (7% aqueous solution)
Oral LD50 (Rat) 970 mg/kg
UN Number 3263
Hazard Class 8 (Corrosive solid, basic, organic)
Packing Group II or III

Data sourced from multiple safety data sheets for 1H-Imidazole.[2][6]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Collect all this compound waste, including pure compound, solutions, and contaminated materials, in a designated, compatible, and sealable waste container.[4][5]
  • Do not mix with other waste streams, especially incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][5]

2. Waste Container Labeling:

  • Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[5]
  • The label must clearly identify the contents as "this compound Waste" and include hazard symbols for "Corrosive" and "Reproductive Toxin".[5]

3. Spill Management:

  • Small Spills: If a small spill occurs within a chemical fume hood and you are trained in spill cleanup, you may proceed.[5]
  • Wear the appropriate PPE as outlined in Section I.
  • Cover the spill with an inert absorbent material like sand or earth. Avoid raising dust.
  • Carefully scoop the material into the designated hazardous waste container.
  • Clean the contaminated surface with an excess of water.
  • Large Spills: In the event of a large spill, immediately evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[5]

4. Final Disposal:

  • Once the waste container is full or no longer in use, ensure the cap is tightly sealed.[5]
  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
  • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's specific procedures.[2][7][8] Do not attempt to dispose of this chemical down the drain.[8]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_storage_disposal Final Storage & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood collect_waste Collect Waste in Designated Container prep_hood->collect_waste label_container Label Container with Hazard Information collect_waste->label_container spill_assess Assess Spill Size label_container->spill_assess store_waste Store Sealed Container in Safe Location spill_small Small Spill: Clean Up with Absorbent spill_assess->spill_small Small spill_large Large Spill: Evacuate and Call EH&S spill_assess->spill_large Large spill_small->collect_waste disposal_request Arrange for Professional Hazardous Waste Disposal store_waste->disposal_request

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing 2-Cyclopropyl-1H-imidazole in a laboratory setting, covering personal protective equipment (PPE), procedural guidance, and disposal plans to foster a secure research environment.

Hazard Summary: this compound is classified as harmful if swallowed, a cause of skin irritation and serious eye damage, and may cause respiratory irritation[1]. Adherence to the following safety protocols is critical to mitigate these risks.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. All handling of this compound should be conducted in a certified chemical fume hood[2][3].

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or a Face ShieldMust provide a complete seal around the eyes. A face shield is recommended when there is a significant risk of splashing[3][4][5].
Hands Chemical-Resistant GlovesNitrile rubber gloves are a suitable option[6]. Gloves must be inspected for tears or punctures before each use. Employ proper glove removal technique to avoid skin contact and wash hands thoroughly after removal[3][4].
Body Laboratory CoatA fully-buttoned lab coat is mandatory to protect skin. For larger quantities or significant spill risk, a chemical-resistant apron or suit is recommended[3][4].
Respiratory Government-approved RespiratorRequired when working outside of a fume hood or when dusts/aerosols may be generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced[4][7].

Operational Plan: From Preparation to Disposal

A systematic approach to handling ensures safety at every stage.

1. Preparation and Handling:

  • Engineering Controls: Always handle this compound within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure[2][3]. Ensure that an emergency eyewash station and safety shower are readily accessible[4][8].

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing[4]. Minimize dust and aerosol formation. When preparing solutions, slowly add the chemical to the solvent to prevent splashing[3]. Do not eat, drink, or smoke in the handling area[1][4].

2. First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or physician[1][9][10].

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[1][11].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist[1][11].

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, seek medical help[1][4][11].

3. Spill and Emergency Procedures:

  • Small Spills: For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container[3][4][5]. Clean the spill area thoroughly with soap and water[3].

  • Large Spills: Evacuate the area immediately. Secure the location to prevent entry and contact emergency responders[3].

4. Storage and Disposal:

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area[2][10]. Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[2].

  • Disposal: Dispose of waste, including contaminated PPE, in a sealed, airtight, and compatible waste container. All waste must be handled as hazardous and disposed of in accordance with local, regional, and national regulations. Do not pour waste down the drain[2][3][4].

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood function - Gather all necessary PPE don_ppe Don PPE - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->don_ppe Proceed emergency Emergency Response - Spills: Evacuate & contain - Exposure: First Aid prep->emergency If spill or exposure occurs handling Chemical Handling (Inside Fume Hood) - Weighing & Transferring - Solution Preparation don_ppe->handling Ready post_handling Post-Handling Procedures - Clean workspace - Decontaminate equipment handling->post_handling Experiment Complete waste_disposal Waste Disposal - Collect waste in sealed container - Label as hazardous waste handling->waste_disposal Generate Waste handling->emergency If spill or exposure occurs doff_ppe Doff PPE - Remove gloves correctly - Wash hands thoroughly post_handling->doff_ppe Clean-up Done storage Secure Storage - Tightly sealed container - Cool, dry, ventilated area doff_ppe->storage End of Process waste_disposal->storage Store for Pickup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.